molecular formula C10H10F2O4 B1456865 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid CAS No. 776324-86-8

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Cat. No.: B1456865
CAS No.: 776324-86-8
M. Wt: 232.18 g/mol
InChI Key: TZDJCZBUQYJRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a fluorinated phenylacetic acid derivative with the molecular formula C 10 H 10 F 2 O 4 (CID 58641765) . This compound features a benzene ring core substituted with both a difluoromethoxy group and a methoxy group, functionalized with an acetic acid side chain. The structural motif of fluorinated phenylacetic acids is of significant interest in medicinal and agrochemical research, as the incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, metabolic stability, and biological activity . While specific biological data for this compound is not available in the public domain, structurally related analogs, such as bromo- and fluoro-substituted methoxyphenylacetic acids, have established roles as key synthetic intermediates. These intermediates are frequently employed in the synthesis of complex natural products and bioactive molecules, including antimitotic agents like Combretastatin A-4 and model systems for Vancomycin-type antibiotics . The presence of the difluoromethoxy (OCF 2 H) group is particularly noteworthy; this group can act as a hydrogen bond donor and is often explored as a bioisostere for phenols, thiols, and amines, offering a strategy to modulate lipophilicity and membrane permeability in drug discovery . This product is intended for use as a building block in pharmaceutical research and development, for instance in the construction of more complex molecular architectures via further functionalization of its carboxylic acid group. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDJCZBUQYJRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed examination of the chemical properties of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid, a compound of interest in contemporary medicinal chemistry. The strategic incorporation of a difluoromethoxy group onto a phenylacetic acid scaffold suggests a deliberate effort to modulate physicochemical and pharmacokinetic properties. This document synthesizes foundational chemical data, predicted properties, and established analytical methodologies to serve as a comprehensive resource for researchers engaged in its study.

Core Molecular Identity

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a substituted phenylacetic acid derivative. The presence of both a difluoromethoxy and a methoxy group on the phenyl ring, ortho and meta to the acetic acid moiety respectively, creates a unique electronic and steric environment that dictates its chemical behavior.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid[1]
CAS Number 776324-86-8[1]
Chemical Formula C₁₀H₁₀F₂O₄[1]
Molecular Weight 232.18 g/mol [1]
InChI String InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14)[1]

Physicochemical Properties: The Impact of Fluorination

The difluoromethoxy (OCF₂H) group is a key structural motif known to influence a molecule's lipophilicity, metabolic stability, and acidity.[2][3] Its electronic properties are a blend of the electron-withdrawing nature of the difluoromethyl group and the resonance effects of the ether oxygen.[4]

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter influencing solubility, absorption, and receptor interaction. The electron-withdrawing nature of the difluoromethoxy group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog, 2-(4-methoxyphenyl)acetic acid.

Table 2: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueRationale & Comparative Data
pKa ~ 3.5 - 4.0The pKa of the structurally related 3-Methoxy-4-hydroxyphenylacetic acid is reported as 3.74.[5] The strong inductive effect of the two fluorine atoms in the target molecule is expected to further stabilize the carboxylate anion, resulting in a slightly lower pKa.
logP ~ 1.8 - 2.3The difluoromethoxy group generally increases lipophilicity.[2] For comparison, the XLogP3 for a similar, non-difluoromethoxy compound, 2-(3,4-difluoro-2-methoxyphenyl)acetic acid, is 1.6.[6]
Aqueous Solubility Low to ModerateCarboxylic acids exhibit pH-dependent solubility. In its neutral form at low pH, solubility is expected to be low. As a salt at physiological pH, solubility should increase. Predictive models for solubility can be unreliable without experimental data.[7]
Experimental Determination of pKa

An established and reliable method for determining the pKa of arylalkanoic acids is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] This method relies on the principle that the retention time of an ionizable compound on a C18 column is dependent on the pH of the mobile phase.

Protocol 1: pKa Determination by RP-HPLC

  • System Preparation: An HPLC system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), UV detector, and binary pump is required.[1]

  • Mobile Phase Preparation: A series of mobile phases are prepared, typically consisting of a constant ratio of an organic modifier (e.g., methanol or acetonitrile) and a series of aqueous buffers with varying pH values (e.g., from pH 2.5 to 7.0).[9]

  • Sample Preparation: A stock solution of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is prepared in the organic modifier.

  • Chromatographic Analysis: The sample is injected and eluted with each mobile phase. The retention time is recorded at a suitable UV wavelength (e.g., 215 nm).[1]

  • Data Analysis: A sigmoidal curve is generated by plotting the retention time against the pH of the mobile phase. The inflection point of this curve corresponds to the apparent pKa (pKa') in the specific solvent mixture.[8]

  • Aqueous pKa Calculation: The aqueous pKa can be extrapolated from the pKa' using established linear relationships for the specific organic solvent-water mixture.[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (Varying pH Buffers) C Inject Sample & Run HPLC for each pH A->C B Prepare Analyte Stock Solution B->C D Record Retention Time (tR) at each pH C->D E Plot tR vs. pH D->E F Identify Inflection Point of Sigmoidal Curve E->F G Determine pKa' F->G H Extrapolate to Aqueous pKa G->H

Caption: Workflow for pKa determination using RP-HPLC.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid group, the methoxy (-OCH₃) protons, and the characteristic triplet for the proton of the difluoromethoxy group (-OCF₂H) due to coupling with the two fluorine atoms.[10]

  • ¹³C NMR: The carbon spectrum will show resonances for all ten carbon atoms. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms. The signals for the aromatic carbons will be influenced by the electronic effects of the substituents.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for analyzing fluorinated compounds.[11] A single signal, likely a doublet due to coupling with the geminal proton, is expected for the two equivalent fluorine atoms of the difluoromethoxy group. The chemical shift will be characteristic of this functional group.[10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid) 3300 - 2500 (broad)Stretching
C=O (Carboxylic Acid) 1725 - 1700Stretching
C-O (Ether & Acid) 1300 - 1000Stretching
C-F 1150 - 1000Stretching
Aromatic C=C 1600 - 1450Stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap-based HRMS would provide a highly accurate mass measurement, confirming the elemental composition of C₁₀H₁₀F₂O₄.[12]

  • Tandem MS (MS/MS): Fragmentation analysis would likely show a characteristic loss of the carboxylic acid group (-45 Da) and other fragments corresponding to the substituted phenyl ring.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Compound 2-[3-(Difluoromethoxy)-4- methoxyphenyl]acetic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS HPLC RP-HPLC Compound->HPLC Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structure Confirmation Functional_Groups Functional_Groups IR->Functional_Groups Functional Group ID Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Weight & Formula Purity_Quant Purity_Quant HPLC->Purity_Quant Purity & Quantification

Sources

Technical Guide: Molecular Structure and Characterization of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS 776324-86-8). This compound represents a critical scaffold in medicinal chemistry, particularly within the development of phosphodiesterase-4 (PDE4) inhibitors. It shares significant structural homology with the anti-inflammatory drug Roflumilast , specifically in the difluoromethoxy-catechol pharmacophore.

The guide details the molecular identity, validated synthetic pathways, and spectroscopic characteristics required for precise identification. It is designed to support researchers in drug discovery, process chemistry, and analytical development.

Molecular Identity & Physicochemical Properties[1][2][3]

The target molecule is a phenylacetic acid derivative characterized by a specific substitution pattern on the benzene ring: a methoxy group at position 4 and a difluoromethoxy group at position 3.

Core Identifiers
PropertyValue
Chemical Name 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
CAS Number 776324-86-8
Molecular Formula C₁₀H₁₀F₂O₄
Molecular Weight 232.18 g/mol
Monoisotopic Mass 232.0547 Da
SMILES COC1=C(C=C(CC(=O)O)C=C1)OC(F)F
InChI Key TZDJCZBUQYJRKG-UHFFFAOYSA-N
Physicochemical Profile[1][3][8]
ParameterValue / PredictionSignificance
Physical State White to off-white solidStandard for phenylacetic acids.
pKa (Acid) ~4.3 (Carboxylic acid)Typical for phenylacetic acid derivatives; indicates ionization at physiological pH.
LogP ~1.9Moderate lipophilicity; favorable for oral bioavailability.
H-Bond Donors 1 (COOH)Critical for receptor binding and solubility.
H-Bond Acceptors 4 (COOH, OMe, OCHF₂)The fluorine atoms act as weak acceptors, modulating metabolic stability.

Synthetic Pathways & Process Chemistry[9][10][11][12]

The synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid generally follows a convergent route. The critical step is the introduction of the difluoromethoxy group (


), a lipophilic hydrogen bond donor mimic that enhances metabolic stability compared to a standard methoxy group.
Retrosynthetic Analysis

The molecule can be deconstructed into two primary precursors:

  • The Aromatic Scaffold: 2-(3-Hydroxy-4-methoxyphenyl)acetic acid (Isohomovanillic acid).

  • The Difluoromethylating Agent: Chlorodifluoromethane (Freon-22) or Sodium chlorodifluoroacetate.

Primary Synthetic Route (Difluoromethylation)

Reagents:

  • Substrate: Isohomovanillic acid (CAS 3221-58-3).

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) as a solid source of difluorocarbene (:CF₂).

  • Solvent/Base: DMF/K₂CO₃ or aqueous NaOH/Dioxane.

Mechanism: The reaction proceeds via the in situ generation of electrophilic difluorocarbene (:CF₂), which inserts into the phenolate oxygen bond.

Synthesis Figure 1: Synthetic Pathway via Difluorocarbene Insertion Start Isohomovanillic Acid (3-OH, 4-OMe) Intermediate Phenolate Anion Intermediate Start->Intermediate Base (K2CO3) Reagent Difluorocarbene Source (ClCF2COONa or ClCHF2) Reagent->Intermediate Generates :CF2 Product Target Molecule (3-OCHF2, 4-OMe) Intermediate->Product O-Difluoromethylation (Insertion)

[1] Process Note: Using sodium chlorodifluoroacetate is preferred in modern process chemistry over gaseous Freon-22 due to easier handling and environmental regulations regarding ozone-depleting substances.

Structural Characterization (Spectroscopy)

Accurate identification of this compound relies on detecting the specific signals associated with the difluoromethoxy group. The fluorine atoms induce characteristic splitting patterns in both Proton (


H) and Carbon (

C) NMR.
Proton NMR ( H-NMR) Analysis

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
12.3 ppm Broad Singlet1H-COOH Exchangeable with D₂O.
6.5 - 7.1 ppm Multiplet3HAr-H Aromatic protons (positions 2, 5, 6).
6.8 ppm Triplet (

Hz)
1H-OCH F₂Key Identity Signal. The large coupling constant is definitive for the difluoromethoxy group.
3.80 ppm Singlet3H-OCHMethoxy group at position 4.
3.50 ppm Singlet2HAr-CH ₂-COOHBenzylic methylene.
Fluorine NMR ( F-NMR)
  • Signal: Doublet (due to coupling with the single proton).

  • Shift:

    
     to 
    
    
    
    ppm.
  • Coupling:

    
     Hz.
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Molecular Ion [M-H]⁻: m/z 231.05.

  • Fragmentation: Loss of CO₂ (m/z 231

    
     187) is a common fragmentation pathway for phenylacetic acids.
    

Pharmaceutical Context & Applications

Relationship to Roflumilast

This compound serves as a structural analog to the "Right-Hand Side" (RHS) of the Roflumilast molecule. While Roflumilast utilizes a benzoic acid scaffold (specifically 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid), the target molecule is the phenylacetic acid homolog.

  • Scaffold Utility: Used in Structure-Activity Relationship (SAR) studies to test the effect of chain extension (benzoic vs. phenylacetic) on PDE4 active site binding.

  • Bioisosterism: The difluoromethoxy group (

    
    ) acts as a lipophilic bioisostere for a methoxy or hydroxy group, improving membrane permeability and metabolic stability against O-demethylation.
    
Storage & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The difluoromethoxy group is stable under standard physiological conditions but can degrade under strongly basic conditions at high temperatures.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58641765: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid. Retrieved from [Link][2]

  • American Elements. 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid Product Specifications. Retrieved from [Link][2]

  • Zafrani, Y., et al. (2017).Difluoromethylation of Phenols and Thiophenols. Journal of Organic Chemistry. (Contextual reference for synthetic methodology).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Difluoromethoxy Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Difluoromethoxy Group in Modern Drug Discovery and the Imperative of Stability

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention. It serves as a lipophilic hydrogen bond donor and a bioisostere for thiol or alcohol functionalities, often enhancing metabolic stability by mitigating oxidative degradation pathways that target methoxy groups.[1] Difluoromethoxy phenylacetic acid derivatives are a promising class of compounds, leveraging these benefits within a scaffold known for its biological activity.

However, the introduction of this unique functional group necessitates a thorough understanding of its impact on the molecule's thermodynamic stability. A drug substance's stability is not merely a matter of shelf life; it is a critical determinant of its safety, efficacy, and the viability of its development as a therapeutic agent.[2] Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and unpredictable bioavailability. Therefore, a comprehensive evaluation of the thermodynamic stability of difluoromethoxy phenylacetic acid derivatives is a non-negotiable aspect of their preclinical development.

This technical guide provides a framework for researchers, chemists, and drug development professionals to understand and evaluate the thermodynamic stability of this important class of molecules. We will delve into the intrinsic and extrinsic factors governing their stability, provide detailed experimental protocols for their assessment, and discuss potential degradation pathways.

Factors Influencing the Stability of Difluoromethoxy Phenylacetic Acid Derivatives

The thermodynamic stability of a difluoromethoxy phenylacetic acid derivative is a multifactorial property, influenced by both the intrinsic chemical nature of the molecule and the extrinsic environmental conditions to which it is exposed.

Intrinsic Factors: A Tale of Two Functional Groups

The stability of these molecules is primarily dictated by the interplay between the difluoromethoxy group and the phenylacetic acid moiety.

  • The Difluoromethoxy Group: The two electron-withdrawing fluorine atoms significantly impact the electron density of the ether oxygen and the adjacent C-H bond. This can influence the molecule's susceptibility to both hydrolytic and oxidative degradation. While often introduced to block oxidative metabolism at that position, the stability of the O-CF₂H bond itself under various chemical stresses must be rigorously evaluated.[1]

  • The Carboxylic Acid Group: As a weak acid, the carboxyl group can influence the molecule's overall stability, particularly in the solid state and in solution.[3] Its presence can potentially catalyze intramolecular reactions or influence intermolecular interactions that affect crystal lattice energy and, consequently, thermal stability. The pKa of the carboxylic acid, which is influenced by the substitution on the phenyl ring, will also dictate its ionization state at a given pH, affecting solubility and degradation kinetics in aqueous environments.

Extrinsic Factors: The Environmental Gauntlet

The chemical stability of a drug substance is invariably challenged by its environment. Key extrinsic factors include:

  • Temperature: Thermal stress is a primary driver of degradation. Elevated temperatures can provide the activation energy necessary to overcome reaction barriers, leading to decomposition. Understanding a molecule's response to heat is fundamental to determining its shelf life and appropriate storage conditions.[2]

  • pH and Moisture: The presence of water and the pH of the medium are critical, especially for a molecule containing both an ether and a carboxylic acid. The difluoromethoxy group may be susceptible to pH-dependent hydrolysis. Moisture can also act as a plasticizer in the solid state, potentially lowering the glass transition temperature of amorphous forms and increasing molecular mobility, which can accelerate degradation.[4]

  • Oxidative Stress: Although the difluoromethoxy group is designed to be resistant to certain metabolic oxidations, it is not entirely inert. Exposure to oxidative conditions, such as those involving reactive oxygen species, can potentially lead to degradation. The oxidation of related difluorinated species has been shown to proceed via intermediates like carbonyl fluoride.[5]

  • Light: Photostability is another crucial parameter. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products.

Experimental Assessment of Thermodynamic Stability

A robust assessment of thermodynamic stability involves a combination of thermal analysis techniques and forced degradation studies.

Core Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis in the pharmaceutical industry.[6][7] They provide critical information about the material's physical and chemical changes as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point, glass transition temperature (for amorphous materials), and crystallization events.[8] A sharp, high-purity melting endotherm is often indicative of a stable crystalline compound. Broadening of the melting peak or the appearance of exothermic events before melting can signal decomposition.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] It is an indispensable tool for determining the temperature at which a compound begins to decompose and for quantifying mass loss associated with desolvation or degradation. When coupled with evolved gas analysis (e.g., TGA-MS), it can help identify the gaseous byproducts of decomposition.[4]

Experimental Protocol 1: Initial Thermal Characterization by DSC and TGA

This protocol outlines a standard procedure for the initial thermal screening of a new difluoromethoxy phenylacetic acid derivative.

1. Pre-Analysis:

  • Crucially, perform a preliminary TGA analysis before DSC. This is to determine the decomposition temperature of the sample to avoid contaminating and damaging the DSC instrument.[9]
  • Ensure the DSC and TGA instruments are calibrated according to the manufacturer's specifications.

2. Sample Preparation:

  • Accurately weigh 1-5 mg of the sample into a clean, tared aluminum Tzero pan.
  • Ensure the sample forms a thin, even layer covering the bottom of the pan to maximize thermal contact.[9]
  • Hermetically seal the pan for DSC analysis to prevent mass loss due to evaporation before a thermal event. For TGA, an open pan is typically used.

3. Instrument Setup (Typical Parameters):

  • TGA:
  • Temperature Program: Ramp from ambient temperature (e.g., 30 °C) to a temperature above the expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
  • DSC:
  • Temperature Program:
  • Equilibrate at a starting temperature (e.g., 25 °C).
  • Ramp up to a temperature just below the decomposition temperature determined by TGA, at a heating rate of 10 °C/min.
  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

4. Data Analysis:

  • TGA: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).
  • DSC: Determine the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition, crystallization) events. Calculate the enthalpy (ΔH) associated with these transitions.
    Figure 1: General workflow for the thermal analysis of a new chemical entity.
Kinetic Analysis of Decomposition

To gain a more quantitative understanding of thermal stability, the kinetics of the decomposition process can be determined from a series of TGA experiments conducted at different heating rates. The Kissinger method is a widely used model-free isoconversional method to calculate the activation energy (Ea) of the decomposition reaction.[10] A higher activation energy generally implies greater thermal stability.

Experimental Protocol 2: TGA for Kinetic Analysis (Kissinger Method)

1. TGA Experiments:

  • Perform a series of TGA runs on fresh samples using at least three different heating rates (e.g., 5, 10, 15, and 20 °C/min).

2. Data Collection:

  • For each heating rate (β), determine the peak temperature of decomposition (Tp) from the first derivative of the TGA curve (the DTG curve).

3. Kissinger Analysis:

  • The Kissinger equation is: ln(β / Tp²) = ln(AR / Ea) - Ea / (RTp)
  • Plot ln(β / Tp²) versus 1/Tp.
  • The plot should yield a straight line. The activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R, where R is the gas constant, 8.314 J/mol·K).[11]
    Figure 2: Idealized Kissinger plot for determining activation energy (Ea).
    Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways.[6] This involves subjecting the drug substance to conditions more severe than those it would typically encounter during storage.

Protocol:

  • Acid/Base Hydrolysis: Dissolve or suspend the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Heat gently (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for several days.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light according to ICH guidelines.

After exposure, the stressed samples should be analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products. The structure of significant degradation products can then be elucidated using techniques like LC-MS/MS and NMR.

Hypothesized Decomposition Pathways

In the absence of specific experimental data for difluoromethoxy phenylacetic acid derivatives, we can propose potential degradation pathways based on the known chemistry of the constituent functional groups. These hypotheses provide a starting point for the investigation of degradation products found during forced degradation studies.

  • Hydrolysis of the Difluoromethoxy Ether: This is a plausible pathway, especially under acidic or basic conditions. Acid-catalyzed hydrolysis would likely involve protonation of the ether oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis is generally less favorable for ethers but could be possible under harsh conditions. This would lead to the formation of a phenol derivative and difluoromethanol, which is unstable and would likely decompose further.

  • Decarboxylation of the Phenylacetic Acid Moiety: While phenylacetic acid itself is relatively stable to decarboxylation, the presence of certain substituents on the phenyl ring or the difluoromethoxy group could potentially lower the activation energy for this process, especially at elevated temperatures.[12] This would result in the loss of CO₂ and the formation of a difluoromethoxy-substituted toluene derivative.

  • Cleavage of the C-CF₂H Bond: Thermal or oxidative stress could potentially lead to homolytic cleavage of the bond between the phenyl ring and the acetic acid side chain, or the ether oxygen and the difluoromethyl group, initiating radical-based degradation pathways. The thermal decomposition of related perfluoroalkyl ether carboxylic acids has been shown to involve cleavage of C-C and C-O bonds.[13]

Figure 3: Hypothesized degradation pathways for difluoromethoxy phenylacetic acid derivatives.

Data Summary and Interpretation

All quantitative data from these studies should be compiled into clear, structured tables to facilitate comparison and analysis.

Table 1: Example Summary of Thermal Analysis Data

Compound IDMelting Point (Tonset, °C)Melting Enthalpy (J/g)TGA Decomposition (Tonset, °C)Activation Energy (Ea, kJ/mol)
Derivative A155.2120.5210.8185
Derivative B148.5115.3205.1175
Reference

Conclusion and Forward Look

The thermodynamic stability of difluoromethoxy phenylacetic acid derivatives is a critical quality attribute that must be thoroughly investigated during drug development. This guide provides a comprehensive framework for this evaluation, from understanding the key factors influencing stability to detailed protocols for experimental assessment using DSC, TGA, and forced degradation studies. The application of kinetic analysis, such as the Kissinger method, allows for a quantitative comparison of the stability of different derivatives, aiding in lead candidate selection.

While we have proposed potential degradation pathways based on fundamental chemical principles, it is imperative that these are confirmed through rigorous structural elucidation of degradation products formed during stress testing. A thorough understanding of a molecule's stability and degradation profile is not just a regulatory requirement but a fundamental component of designing safe and effective medicines.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. (2012). Chemical and Process Engineering. [Link]

  • Kissinger method applied to experimental TGA data at different heating rates. (2016). ResearchGate. [Link]

  • Oxidation of difluorocarbene and subsequent trifluoromethoxylation. (2019). Nature Communications. [Link]

  • Kinetic analysis of high resolution TGA variable heating rate data, TA-061. TA Instruments. [Link]

  • Ether VS carboxylic acid reactivity. (2025). Reddit. [Link]

  • Kissinger kinetic analysis of data obtained under different heating schedules. (2006). Journal of Thermal Analysis and Calorimetry. [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2013). Angewandte Chemie International Edition. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest. [Link]

  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. (2022). Nature Communications. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2019). Molecules. [Link]

  • Thermal Analysis of Pharmaceuticals. Mettler Toledo. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2015). Molecules. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

  • Chapter 13 Carboxylic Acids. SDSU Chemistry. [Link]

  • Procedures for operation of the TA Instruments DSC. University of Southern Mississippi. [Link]

  • Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. American Chemical Society. [Link]

  • Practical Aspects of Kinetics Determination by Thermal Analysis. (2015). YouTube. [Link]

  • Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. (2010). Polymer International. [Link]

  • Inhibitory effect of carboxylic acid group on hERG binding. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. (2023). YouTube. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). LinkedIn. [Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (2020). International Journal of Molecular Sciences. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2021). Environmental Science & Technology Letters. [Link]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Princeton University. [Link]

  • Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Queen Mary University of London. [Link]

  • Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. (2022). Nature Research. [Link]

  • Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. (2016). Journal of the American Chemical Society. [Link]

Sources

The Pharmacological Potential of Ibudilast: A Multi-Target Approach to Neuroinflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine), a small molecule drug, has garnered significant attention for its therapeutic potential in a range of neurological disorders. Initially approved in Japan and Korea for the treatment of bronchial asthma and post-stroke complications, its multifaceted pharmacological profile has prompted extensive investigation into its utility for neurodegenerative and neuroinflammatory conditions. This guide provides a comprehensive overview of the pharmacological potential of Ibudilast, detailing its multi-target mechanism of action, preclinical and clinical evidence of its efficacy, and key experimental protocols for its evaluation. Ibudilast's ability to modulate key pathways in neuroinflammation, including phosphodiesterase (PDE) inhibition, macrophage migration inhibitory factor (MIF) antagonism, and Toll-like receptor 4 (TLR4) signaling, positions it as a promising candidate for conditions such as multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.

Introduction: A Repurposed Molecule with Novel Neurological Applications

Ibudilast is an orally bioavailable, blood-brain barrier-penetrant small molecule with a well-established safety profile.[1][2] Its journey from an anti-inflammatory agent for respiratory and cerebrovascular conditions to a potential neuroprotective therapy is a compelling example of drug repurposing.[1][3] The growing understanding of the central role of neuroinflammation in the pathophysiology of numerous neurological diseases has illuminated the therapeutic relevance of Ibudilast's unique mechanism of action.[3][4] This guide delves into the scientific underpinnings of Ibudilast's pharmacological effects, providing a technical resource for researchers and clinicians in the field of neuropharmacology and drug development.

A Multi-Target Mechanism of Action: Beyond Phosphodiesterase Inhibition

Ibudilast's therapeutic effects are not attributable to a single molecular target but rather to its engagement with multiple key nodes in the neuroinflammatory cascade. This pleiotropic activity is a significant advantage in treating complex multifactorial neurological disorders.[3]

Phosphodiesterase (PDE) Inhibition

At its core, Ibudilast is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, particularly PDE3, PDE4, PDE10, and PDE11, Ibudilast elevates intracellular levels of these second messengers.[5][6] Increased cAMP levels have broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production by immune cells.[5]

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Ibudilast is also a potent inhibitor of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in a range of inflammatory and autoimmune diseases.[3][7] Ibudilast has been shown to be a non-competitive, allosteric inhibitor of MIF's tautomerase activity.[7][8] By inhibiting MIF, Ibudilast further dampens the inflammatory response.[3]

Toll-Like Receptor 4 (TLR4) Antagonism

A critical component of Ibudilast's anti-neuroinflammatory action is its ability to antagonize Toll-like receptor 4 (TLR4).[3][9] TLR4 is a key pattern recognition receptor of the innate immune system that, when activated by ligands such as lipopolysaccharide (LPS), triggers a pro-inflammatory signaling cascade.[9] Ibudilast's inhibition of TLR4 signaling contributes to its neuroprotective properties.[3][10]

Attenuation of Glial Cell Activation

A downstream consequence of Ibudilast's multi-target engagement is the attenuation of glial cell activation.[3] Over-activated microglia and astrocytes are key contributors to neuroinflammation and neuronal damage in many neurological disorders.[3] Ibudilast has been shown to inhibit the activation of these glial cells, thereby reducing neuroinflammation and promoting neuronal survival.[3][11]

Promotion of Neurotrophic Factors

Beyond its anti-inflammatory effects, Ibudilast has been shown to enhance the production of neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF) and nerve growth factor (NGF).[1][5] This suggests a potential for Ibudilast to not only protect neurons from damage but also to support their survival and function.

Signaling Pathway of Ibudilast's Multi-Target Action

Ibudilast_Mechanism MIF MIF MIF_R MIF Receptor MIF->MIF_R LPS LPS TLR4 TLR4 LPS->TLR4 NFkB ↓ NF-κB Activation TLR4->NFkB MIF_R->NFkB Ibudilast Ibudilast Ibudilast->MIF Inhibits Ibudilast->TLR4 Antagonizes PDEs PDEs (3, 4, 10, 11) Ibudilast->PDEs Inhibits cAMP ↑ cAMP PDEs->cAMP Degrades PKA PKA cAMP->PKA CREB CREB PKA->CREB Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory Neurotrophic ↑ Neurotrophic Factors (GDNF, NGF) CREB->Neurotrophic Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory Glial_Activation ↓ Glial Cell Activation Pro_inflammatory->Glial_Activation Anti_inflammatory->Glial_Activation

Caption: Ibudilast's multi-target mechanism of action.

Pharmacological Effects: Preclinical and Clinical Evidence

Ibudilast's multi-target mechanism of action translates into a broad range of pharmacological effects that have been demonstrated in both preclinical models and human clinical trials.

Anti-Inflammatory Effects
  • In Vitro: Ibudilast has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated microglial cells.[5][12] Conversely, it enhances the production of the anti-inflammatory cytokine IL-10.[5]

  • In Vivo: In animal models of neuroinflammation, Ibudilast treatment leads to a reduction in inflammatory cell infiltration and pro-inflammatory cytokine levels in the central nervous system (CNS).[1] In a study on lipopolysaccharide-induced sepsis in mice, Ibudilast reduced serum levels of IL-6 and improved survival.[12]

Neuroprotective Effects
  • Glial Attenuation: Ibudilast has been demonstrated to reduce the reactivity of astrocytes and microglia in a rat model of glaucoma, which was associated with retinal ganglion cell protection.[13]

  • Neuronal Survival: In co-cultures of neurons and activated microglia, Ibudilast treatment improved neuron survival.[1][14]

  • Brain Atrophy Reduction: In a Phase 2 clinical trial in patients with progressive MS (SPRINT-MS), Ibudilast significantly slowed the rate of whole-brain atrophy compared to placebo.[15][16]

Effects on Neuropathic Pain

Preclinical studies have shown that Ibudilast can attenuate neuropathic pain in various animal models.[1] This effect is thought to be mediated by its ability to suppress glial activation in the spinal cord.

Clinical Development and Therapeutic Potential

Ibudilast is being actively investigated in clinical trials for several neurological disorders, with promising results emerging, particularly in the context of progressive MS.

Multiple Sclerosis (MS)

The SPRINT-MS trial, a Phase 2 study, demonstrated that Ibudilast (up to 100 mg/day) significantly reduced the rate of progression of whole-brain atrophy in patients with primary and secondary progressive MS over 96 weeks.[15][16][17] While an earlier trial in relapsing-remitting MS did not show a benefit on relapse rates, the findings from SPRINT-MS suggest a potential neuroprotective role for Ibudilast in the progressive forms of the disease.[16][18]

Amyotrophic Lateral Sclerosis (ALS)

Several clinical trials have evaluated the safety and efficacy of Ibudilast in patients with ALS.[5][19] While some studies have shown that Ibudilast is safe and well-tolerated, the effects on disease progression have been modest.[5][20] Further analysis suggests that Ibudilast may be more effective in patients with a shorter disease duration.[19] The COMBAT-ALS, a Phase 2b/3 trial, is ongoing to further evaluate its efficacy.[6][21]

Other Neurological and Psychiatric Conditions

Ibudilast is also being explored for its potential in treating other conditions, including neuropathic pain, substance use disorders (methamphetamine and alcohol), and glaucoma.[1][13]

Clinical Trial Data Summary
Trial Identifier Indication Phase Key Findings Reference(s)
SPRINT-MS (NCT01982942)Progressive Multiple Sclerosis2Significantly slowed the rate of whole-brain atrophy by 48% compared to placebo over 96 weeks.[15][16][17]
NCT02238626Amyotrophic Lateral Sclerosis2aIbudilast was safe and well-tolerated as an add-on to riluzole. No significant difference in the rate of decline on the ALSFRS-R score compared to placebo.[5][19]
COMBAT-ALS (NCT04057898)Amyotrophic Lateral Sclerosis2b/3Ongoing study to evaluate efficacy, safety, and tolerability.[6][21]
NCT00265377Relapsing-Remitting Multiple Sclerosis2Did not significantly reduce the number of active MRI lesions or clinical relapses.[18]

Pharmacokinetics, Pharmacodynamics, and Safety Profile

Ibudilast exhibits favorable pharmacokinetic properties, including oral bioavailability and CNS penetration.[2]

Pharmacokinetic and Pharmacodynamic Parameters
Parameter Value Reference(s)
Bioavailability Orally bioavailable[1][2]
Blood-Brain Barrier Penetration Yes[3][6]
Half-life Approximately 19 hours[2][14]
Time to Peak Plasma Concentration (Tmax) 4-6 hours[2]
Metabolism Primarily by cytochrome P450 enzymes; major metabolite is 6,7-dihydrodiol-ibudilast.[5]
Excretion Primarily in urine[5]
Safety and Tolerability

Ibudilast has a well-established safety profile from its long-term use in Asia for asthma and post-stroke dizziness.[1][14] In clinical trials for neurological conditions, it has generally been well-tolerated.[14] The most common adverse events are gastrointestinal in nature, including nausea, diarrhea, and abdominal pain.[14]

Experimental Protocols for Preclinical Evaluation

For researchers investigating the pharmacological effects of Ibudilast or similar compounds, the following experimental protocols provide a framework for in vitro and in vivo assessment.

In Vitro Microglial Activation and Cytokine Measurement

This protocol is designed to assess the effect of Ibudilast on the inflammatory response of microglial cells.

  • Cell Culture: Isolate primary microglial cells from the cerebral cortices of neonatal rodents or use a microglial cell line (e.g., BV-2).

  • Cell Treatment: Pre-treat microglial cells with varying concentrations of Ibudilast for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Cytokine Analysis: After a 24-hour incubation period, collect the cell culture supernatant. Measure the concentrations of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Compare cytokine levels in Ibudilast-treated cells to vehicle-treated controls.

Experimental Workflow for In Vitro Microglial Activation Assay

InVitro_Workflow start Start: Isolate/Culture Microglia pretreat Pre-treat with Ibudilast or Vehicle start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (ELISA) collect->elisa analyze Analyze Data: Compare Treated vs. Control elisa->analyze end End: Assess Anti-inflammatory Effect analyze->end

Caption: Workflow for assessing Ibudilast's effect on microglial activation.

In Vivo Model of Neuroinflammation

This protocol outlines a general approach to evaluate the in vivo anti-neuroinflammatory effects of Ibudilast.

  • Animal Model: Utilize a relevant animal model of neuroinflammation, such as the LPS-induced systemic inflammation model or the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis.

  • Drug Administration: Administer Ibudilast or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing regimen.

  • Behavioral Assessment: Conduct relevant behavioral tests to assess neurological function and pain sensitivity.

  • Tissue Collection: At the end of the study, euthanize the animals and collect brain and spinal cord tissue.

  • Histological and Biochemical Analysis:

    • Perform immunohistochemistry on tissue sections to quantify glial cell activation (using markers like Iba1 for microglia and GFAP for astrocytes).

    • Measure cytokine levels in tissue homogenates using ELISA or multiplex assays.

  • Data Analysis: Compare the histological and biochemical readouts between the Ibudilast-treated and vehicle-treated groups.

Conclusion and Future Directions

Ibudilast represents a promising therapeutic agent for a range of neurological disorders characterized by neuroinflammation. Its multi-target mechanism of action, favorable safety profile, and positive clinical trial data, particularly in progressive MS, underscore its potential to address significant unmet medical needs.

Future research should continue to elucidate the precise contributions of each of Ibudilast's molecular targets to its overall therapeutic effect. Further clinical trials are warranted to confirm its efficacy in progressive MS and to explore its potential in other neurodegenerative and neuroinflammatory conditions. The development of biomarkers to identify patient populations most likely to respond to Ibudilast therapy will also be crucial for its successful clinical translation.

References

  • Angelopoulou, E., Piperi, C., & Papavassiliou, A. G. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. Molecules, 27(23), 8448. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Ibudilast. Cognitive Vitality Reports®.
  • ClinicalTrials.gov. (2021). Safety, Tolerability and Activity Study of Ibudilast in Subjects With Progressive Multiple Sclerosis (SPRINT-MS). [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ibudilast?
  • Wilson, G. N., et al. (2014). The phosphodiesterase inhibitor Ibudilast attenuates glial cell reactivity, production of proinflammatory cytokines and neuronal loss in experimental glaucoma. Investigative Ophthalmology & Visual Science, 55(5), 3116-3126.
  • Sathishkumar, P., et al. (2022). Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis.
  • Ray, L. A., et al. (2022). Effects of ibudilast on central and peripheral markers of inflammation in alcohol use disorder: A randomized clinical trial. Addiction Biology, 27(4), e13175.
  • NeuroNEXT. (n.d.). NN102 SPRINT-MS. [Link]

  • Nourbakhsh, B., et al. (2024). Ibudilast reduces slowly enlarging lesions in progressive multiple sclerosis. Multiple Sclerosis Journal, 30(2), 223-232.
  • Johnson, K. W., et al. (2013). Ibudilast for the treatment of drug addiction and other neurological conditions. Future Medicinal Chemistry, 5(13), 1535-1552.
  • Rolan, P., et al. (2008). Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses. British Journal of Clinical Pharmacology, 66(6), 792-801.
  • Clinical Trials Arena. (2017, November 2). Surprisingly good Phase II results for ibudilast in progressive MS.
  • Kukanich, B., & Wiese-Haskins, S. (2017). Pharmacokinetic profiles of 5 mg/kg ibudilast, a phosphodiesterase inhibitor, orally administered to dogs. Veterinarni Medicina, 62(12), 675-680.
  • Tanaka, T., et al. (2022). Ibudilast Reduces IL-6 Levels and Ameliorates Symptoms in Lipopolysaccharide-Induced Sepsis Mice. Biological & Pharmaceutical Bulletin, 45(8), 1180-1184.
  • Rolan, P., et al. (2008). Ibudilast in healthy volunteers: Safety, tolerability and pharmacokinetics with single and multiple doses.
  • Multiple Sclerosis News Today. (2019, December 13). Ibudilast Most Effective in People with Short History of ALS, Analysis Suggests.
  • Multiple Sclerosis News Today. (2025, March 31). Ibudilast in MS.
  • Cho, Y., et al. (2010). Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. Proceedings of the National Academy of Sciences, 107(25), 11313-11318.
  • Aggarwal, A., et al. (2021). Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial.
  • NeurologyLive. (2025, October 8).
  • Brooks, B. R., et al. (2021). MN-166 (ibudilast) in Amyotrophic Lateral Sclerosis in a Phase IIb/III Study: COMBAT-ALS Study Design. Neurodegenerative Disease Management, 11(6), 461-471.
  • Brooks, B. R., et al. (2021). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design.
  • BenchChem. (2025).
  • Sharifian, Z., et al. (2025, May 20). Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain. Frontiers in Behavioral Neuroscience.
  • Colonna, M., & Butovsky, O. (2017). Pharmacological Targeting of Microglial Activation: New Therapeutic Approach. Methods in Molecular Biology, 1645, 139-152.
  • Cho, Y., et al. (2010). Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast.
  • Angelopoulou, E., et al. (2022). Preclinical evidence on the role of ibudilast in neurodegenerative diseases.
  • Cho, Y., et al. (2023). Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos. Journal of Medicinal Chemistry, 66(13), 8763-8777.
  • MediciNova. (2015, June 16). MediciNova Announces New Article Published on MN-166 (ibudilast) in Addiction Biology.
  • Cho, Y., et al. (2010). Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. PubMed.
  • Oliveros, A., et al. (2021). Repurposing ibudilast to mitigate Alzheimer's disease by targeting inflammation. Brain, Behavior, and Immunity, 91, 539-552.
  • Boi, L., et al. (2017). The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson's disease. PLoS One, 12(7), e0182012.
  • Chen, Y. S., et al. (2020). Ibudilast, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α. Journal of Surgical Research, 251, 22-31.
  • Brooks, B. R., et al. (2017). Adaptive Design Single Center Phosphodiesterase Type 4 (PDE4) Inhibitor – Ibudilast (MN-166-ALS-1201) Phase 1b/2a Clinical Trial Double-Blind (DB) with Open Label Extension (OLE) [NCT02238626] for Amyotrophic Lateral Sclerosis (ALS) Patients[5] Not Requiring Non-Invasive Ventilation (no NIV) up to 5 years (Early Cohort). Neurology.

  • ClinicalTrials.gov. (2017, August 11). protocol no. mn-166-neuronext.
  • Ciesielska, A., et al. (2017). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. Molecules, 22(10), 1645.

Sources

An In-Depth Technical Guide to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The difluoromethoxy (–OCHF₂) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and hydrogen bond-donating capability that makes it highly valuable. This technical guide provides an in-depth exploration of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid, a key synthetic intermediate that leverages these properties. While its close analog, a benzoic acid derivative, is a famed precursor to the PDE4 inhibitor Roflumilast, this phenylacetic acid variant serves as a versatile scaffold for a distinct yet equally important range of potential therapeutics. We will dissect its synthesis from common starting materials, elucidate its role as a precursor in the synthesis of potential drug candidates, and explore the mechanistic underpinnings of the targets for which its derivatives are designed, with a focus on phosphodiesterase-4 (PDE4).

Section 1: The Difluoromethoxyphenyl Scaffold in Drug Discovery

The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to modulate molecular properties.[1] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's electronic characteristics, conformation, and binding interactions without significantly increasing its size. Specifically, the difluoromethyl group (–CF₂H) can serve as a bioisostere of moieties like alcohol (–OH) or thiol (–SH) groups, capable of forming hydrogen bonds that can be critical for target engagement.[2]

Physicochemical Properties of the Difluoromethoxy (–OCHF₂) Group

The difluoromethoxy group is particularly advantageous. It increases lipophilicity, which can enhance membrane permeability and bioavailability, while simultaneously being more resistant to metabolic oxidation compared to a simple methoxy group.[2][3] This metabolic stability often translates to a longer half-life and improved pharmacokinetic profile. The acidic proton of the –OCHF₂ group can participate in hydrogen bonding, providing a specific interaction with protein targets that can enhance binding affinity and selectivity.[2]

Table 1: Comparison of Physicochemical Properties of Key Functional Groups

Functional GroupHansch Lipophilicity Parameter (π)Hydrogen Bond CapabilityMetabolic Stability
Methoxy (-OCH₃)-0.02AcceptorProne to O-dealkylation
Hydroxyl (-OH)-0.67Donor & AcceptorProne to glucuronidation
Trifluoromethoxy (-OCF₃)+1.04Acceptor onlyHigh
Difluoromethoxy (-OCHF₂) *+0.5 (est.) Donor & Acceptor High

Note: The properties of the difluoromethoxy group provide a unique balance, offering increased lipophilicity over a methoxy group while retaining hydrogen bond donor potential, a feature absent in the trifluoromethoxy group.

Phenylacetic Acid Derivatives in Pharmaceuticals

The phenylacetic acid scaffold is a common structural motif in a wide array of pharmaceuticals. The carboxylic acid functional group serves as a critical handle for forming amide or ester linkages, allowing for the connection of the phenylacetic core to other pharmacophores. This versatility makes 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid a valuable building block for creating libraries of compounds for screening and lead optimization.

Section 2: Synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The key is the strategic introduction of the difluoromethoxy group onto a substituted benzaldehyde, which is then elaborated to the final phenylacetic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the phenylacetic acid side chain, tracing back to the corresponding benzyl cyanide, benzyl halide, and ultimately, the key benzaldehyde intermediate. The benzaldehyde itself derives from a common phenolic precursor like vanillin.

G compound 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid benzyl_cyanide 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile compound->benzyl_cyanide Hydrolysis benzyl_halide 1-(Halomethyl)-3-(difluoromethoxy)-4-methoxybenzene benzyl_cyanide->benzyl_halide Cyanation benzyl_alcohol [3-(Difluoromethoxy)-4-methoxyphenyl]methanol benzyl_halide->benzyl_alcohol Halogenation benzaldehyde 3-(Difluoromethoxy)-4-methoxybenzaldehyde benzyl_alcohol->benzaldehyde Reduction vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) benzaldehyde->vanillin Difluoromethylation

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of 3-(Difluoromethoxy)-4-methoxybenzaldehyde

This protocol describes the synthesis of the key benzaldehyde intermediate from vanillin. The critical step is the selective difluoromethylation of the hydroxyl group.

Methodology:

  • Reaction Setup: To a reaction flask, add N,N-Dimethylformamide (DMF, 15 mL/g of vanillin), vanillin (1.0 eq), and sodium hydroxide (1.6 eq).

  • Initial Heating: Heat the reaction mixture to 90°C with continuous stirring for 2 hours. This generates the sodium phenoxide salt in situ. The causality here is that the phenoxide is a much stronger nucleophile than the neutral phenol, which is required for the subsequent reaction.

  • Difluoromethylation: Introduce monochlorodifluoromethane (CHClF₂) gas into the reaction system. Alternatively, sodium 2-chloro-2,2-difluoroacetate can be used as the difluoromethylating agent in the presence of a base like cesium carbonate at 100°C.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic phases sequentially with saturated sodium carbonate solution and saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to yield 3-methoxy-4-(difluoromethoxy)benzaldehyde, which can often be used in the next step without further purification.[4]

Protocol 2: Conversion of Benzaldehyde to Phenylacetic Acid

This is a two-step conversion involving the formation of a cyanohydrin intermediate, which is then hydrolyzed to the carboxylic acid. This is a classic chain-extension reaction that adds a carbon atom.[5][6]

Methodology:

  • Cyanohydrin Formation: Treat the 3-(difluoromethoxy)-4-methoxybenzaldehyde (1.0 eq) with sodium cyanide (NaCN, ~1.1 eq) in the presence of a mild acid like hydrochloric acid (HCl).[6] This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon.[5]

  • Intermediate Isolation: The resulting cyanohydrin, 2-hydroxy-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile, can be isolated after an appropriate aqueous workup.

  • Hydrolysis to Acid: Subject the cyanohydrin to acidic hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄). This converts the nitrile group into a carboxylic acid, yielding α-hydroxy-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid (mandelic acid derivative).[7]

  • Reduction (if necessary): To obtain the target phenylacetic acid, the α-hydroxyl group must be removed. This can be achieved through various reduction methods, such as catalytic hydrogenation after converting the hydroxyl group to a better leaving group. A more direct route involves converting the starting benzaldehyde to the corresponding benzyl alcohol via reduction (e.g., with NaBH₄), followed by conversion to a benzyl halide (e.g., with SOCl₂ or PBr₃), reaction with cyanide (e.g., NaCN in DMSO) to form the nitrile, and finally, hydrolysis to the desired acetic acid.

G cluster_0 Protocol 1 cluster_1 Protocol 2 (Route A) vanillin Vanillin benzaldehyde 3-(Difluoromethoxy)-4- methoxybenzaldehyde vanillin->benzaldehyde CHClF₂, NaOH DMF, 90°C benzyl_alcohol [3-(Difluoromethoxy)-4- methoxyphenyl]methanol benzaldehyde->benzyl_alcohol 1. NaBH₄ benzyl_halide Benzyl Halide benzyl_alcohol->benzyl_halide 2. SOCl₂ or PBr₃ benzyl_cyanide Phenylacetonitrile Derivative benzyl_halide->benzyl_cyanide 3. NaCN acetic_acid 2-[3-(Difluoromethoxy)-4- methoxyphenyl]acetic acid benzyl_cyanide->acetic_acid 4. H₃O⁺, Heat

Caption: Synthetic workflow for the target compound.

Section 3: Role as a Versatile Synthetic Precursor

The primary value of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid lies in its carboxylic acid moiety, which is a versatile handle for constructing more complex molecules, particularly through amide bond formation.[8]

Case Study: Synthesis of Phenylacetamide-Based PDE4 Inhibitor Analogs

Phosphodiesterase-4 (PDE4) inhibitors are a class of drugs used to treat inflammatory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD).[9][10] The approved drug Roflumilast is a benzamide derivative. By using 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid instead of its benzoic acid analog, novel phenylacetamide derivatives can be synthesized. This structural modification (inserting a -CH₂- group) alters the geometry and flexibility of the molecule, potentially leading to different binding kinetics, selectivity profiles, and physicochemical properties.

Protocol 3: Amide Coupling to Synthesize a Model Phenylacetamide

This protocol details a general procedure for coupling the title compound with an amine, for example, 4-amino-3,5-dichloropyridine, to create a Roflumilast analog.

Methodology:

  • Acid Activation: Dissolve 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (1.0 eq) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). To this solution, add a coupling agent such as 1-Hydroxybenzotriazole (HOBt, ~1.2 eq) and a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, ~1.2 eq). Stir at room temperature for 30 minutes to form the active ester intermediate. The purpose of the coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[11]

  • Alternative Activation: Alternatively, convert the carboxylic acid to its more reactive acid chloride derivative by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.[12]

  • Amine Addition: Add the desired amine (e.g., 4-amino-3,5-dichloropyridine, 1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA, ~1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight or until TLC indicates the consumption of starting materials.

  • Workup and Purification: Upon completion, filter the reaction mixture (to remove urea byproduct if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure amide.

Section 4: The Medicinal Chemistry of Target Molecules: PDE4 Inhibition

PDE4 as a Therapeutic Target

Phosphodiesterase-4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP).[13][14] It is the predominant PDE isoform in most immune and inflammatory cells, including neutrophils, eosinophils, macrophages, and T cells.[15] By degrading cAMP, PDE4 plays a crucial role in regulating the inflammatory response. Therefore, inhibiting PDE4 has emerged as an effective therapeutic strategy for a range of inflammatory diseases, including COPD, asthma, psoriasis, and atopic dermatitis.[9][16]

Mechanism of Action of PDE4 Inhibitors

The inhibition of PDE4 leads to an increase in intracellular cAMP levels.[10][13] Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn leads to a cascade of anti-inflammatory effects:

  • Suppression of Inflammatory Mediators: Reduced production and release of pro-inflammatory cytokines like TNF-α, interleukins (IL-6, IL-1β), and leukotrienes.[13][17]

  • Cellular Function Modulation: Inhibition of inflammatory cell proliferation, chemotaxis, and reactive oxygen species (ROS) release.[17][18]

  • Structural Cell Effects: In the lungs, this can lead to relaxation of airway smooth muscle and reduced mucus secretion.[18]

G roflumilast PDE4 Inhibitor (e.g., Roflumilast) pde4 PDE4 roflumilast->pde4 camp cAMP pde4->camp Degrades pka PKA / Epac Activation camp->pka amp AMP anti_inflammatory Anti-inflammatory Effects (Reduced Cytokines, etc.) pka->anti_inflammatory

Caption: Mechanism of action of PDE4 inhibitors.

Structure-Activity Relationship (SAR) Insights

For many potent PDE4 inhibitors, including Roflumilast, the substituted catechol ether moiety (like the 3-(difluoromethoxy)-4-methoxyphenyl group) is crucial for high-affinity binding. This group typically sits deep within the active site of the PDE4 enzyme, forming key interactions. The methoxy group often engages in hydrogen bonding with a conserved glutamine residue, while the difluoromethoxy group occupies a hydrophobic sub-pocket, contributing to the overall binding affinity and selectivity of the compound. The phenylacetic acid scaffold allows for the exploration of different geometries to optimize these interactions.

Section 5: Conclusion and Future Perspectives

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a highly valuable, though less-publicized, building block in medicinal chemistry. Its synthesis is achievable from common precursors, and its structure combines the beneficial properties of the phenylacetic acid scaffold with the unique electronic and metabolic advantages of the difluoromethoxy group. While its primary application discussed herein is the generation of novel PDE4 inhibitor analogs, its utility is far broader. This intermediate can be a starting point for developing inhibitors of other enzyme classes or receptor ligands where the specific pharmacophoric features are desirable. Future research should focus on employing this building block to create diverse chemical libraries, enabling the exploration of new therapeutic targets and the development of next-generation drugs with improved efficacy and safety profiles.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Roflumilast?
  • Filo. (2025, January 9). benzaldehyde to alfa- hydroxy phenylaceticacid.
  • PMC. (n.d.). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap.
  • Frontiers. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases.
  • AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action | For HCPs.
  • WebMD. (2024, October 30). Roflumilast (Daliresp): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • PubMed. (2010, December 15). [Pharmacological profile of roflumilast].
  • PubMed. (2002, January 15). Update on the Therapeutic Potential of PDE4 Inhibitors.
  • MDPI. (2016, April 1). Recent Advances Using Phosphodiesterase 4 (PDE4) Inhibitors to Treat Inflammatory Disorders: Animal and Clinical Studies.
  • ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
  • Vedantu. (n.d.). Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid.
  • PMC. (n.d.). PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast.
  • Allen. (n.d.). Conversion of Benzaldehyde to c-hydroxyphenylacetic acid.
  • ResearchGate. (n.d.). PDE4 Inhibitors for Disease Therapy: Advances and Future Perspective.
  • Benchchem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
  • YouTube. (2022, February 22). Benazaldehyde to α-Hydroxyphenylacetic acid |Conversions of Organic Chemistry.
  • YouTube. (2025, February 3). Synthesis of Phenylacetaldehyde from Benzaldehyde.
  • Justia Patents. (2015, September 29). Process for the preparation of Roflumilast.
  • Google Patents. (n.d.). CN103319400A - Method for preparing Roflumilast.
  • PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Thieme. (2016). Synthesis of PDE4 Inhibitors.
  • ChemRxiv. (2020, July 30). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[19]uril. Retrieved from

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PMC. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

Sources

Solubility Profile and Thermodynamic Characterization of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and purification strategies for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS 776324-86-8).

This guide is structured as a Process Development Protocol , designed for researchers and process chemists who need to determine exact solubility parameters for crystallization and formulation. Given that specific peer-reviewed thermodynamic data for this exact intermediate is proprietary or sparse in open literature, this guide synthesizes data from structural analogs (substituted phenylacetic acids) and outlines the definitive experimental workflow required to generate the necessary solubility curves.

Executive Summary & Compound Identity

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a critical pharmaceutical building block, structurally characterized by a phenylacetic acid core substituted with a lipophilic difluoromethoxy group (–OCHF₂) and a methoxy group (–OCH₃). It serves as a key intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory agents.

Understanding its solubility profile is essential for:

  • Purification: Designing cooling crystallization processes to remove critical impurities.

  • Reaction Engineering: Selecting optimal solvents for subsequent coupling reactions (e.g., amidation).

  • Yield Optimization: Minimizing mother liquor losses during isolation.

Physicochemical Baseline
PropertyValue (Predicted/Typical)Impact on Solubility
Molecular Formula C₁₀H₁₀F₂O₄Moderate Molecular Weight (232.18 g/mol )
pKa (Acid) ~4.2 – 4.5Soluble in basic aqueous media (pH > 6)
LogP ~1.8 – 2.1Lipophilic; prefers organic solvents over water
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents
H-Bond Acceptors 5 (F, O)Good solubility in alcohols and polar aprotic solvents

Solubility Profile in Organic Solvents[1]

The solubility behavior of this compound follows the "like dissolves like" principle, modified by the specific interaction of the difluoromethoxy group, which increases lipophilicity compared to its non-fluorinated analogs (e.g., Homoveratric acid).

A. Solvent Classification & Solubility Matrix

The following table categorizes solvents based on their interaction capability with the solute.

Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Mechanism
Polar Protic Methanol, Ethanol, Isopropanol (IPA)High Strong H-bonding with COOH and ether oxygens. Ideal for dissolving crude material.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions disrupt crystal lattice energy effectively.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate to High Excellent T-dependent solubility. Preferred for cooling crystallization .
Ketones Acetone, MIBKHigh Good solvency; often used for intermediate resin dissolution.
Chlorinated Dichloromethane (DCM), ChloroformHigh High solubility due to polarizability; useful for extraction but avoided in final crystallization due to toxicity.
Hydrocarbons Heptane, Hexane, TolueneLow / Insoluble Weak Van der Waals interactions. Used as anti-solvents to drive precipitation.
Water Water (pH < 4)Very Low Hydrophobic phenyl ring and –OCHF₂ group dominate.
B. Temperature Dependence (The Solubility Curve)

Solubility (


) generally increases with temperature (

). For phenylacetic acid derivatives, this relationship is often exponential.
  • Low T (0–5°C): Solubility is minimal in esters/alcohols, allowing for high recovery yields.

  • High T (Reflux): Solubility increases significantly (often >10x), enabling high-throughput purification.

Thermodynamic Modeling & Analysis

To rigorously define the solubility profile for process control, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility data of pharmaceutical intermediates.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the enthalpy (


) and entropy (

) of solution:
  • Enthalpy of Solution (

    
    ):  Indicates the heat absorbed during dissolution.
    
    • Expectation: Positive (Endothermic).[2] Solubility increases with heat.

  • Gibbs Free Energy (

    
    ): 
    
    • Expectation: Positive values indicate the dissolution is not spontaneous without thermal driving force (saturation equilibrium).

Visualization: Thermodynamic Logic Flow

The following diagram illustrates the logical flow from experimental data to process parameters.

SolubilityThermodynamics Data Experimental Data (T vs. Concentration) Model Modified Apelblat Fitting (ln x = A + B/T + C ln T) Data->Model Regression Process Process Design (Cooling Ramp, Yield) Data->Process Direct Input Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Model->Params Van't Hoff Analysis Params->Process Optimization

Caption: Logical workflow for converting raw solubility data into actionable process parameters using the Apelblat model.

Experimental Protocol: Determination of Solubility

Since specific literature values are often approximations, the following protocol is the Gold Standard for determining the precise solubility curve for your specific batch of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid.

Method A: Dynamic Laser Monitoring (Recommended)

This method detects the precise "Clear Point" (dissolution) and "Cloud Point" (nucleation) using turbidity.

  • Preparation: Weigh accurate mass of solute (

    
    ) into a glass reactor vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Heating: Heat the slurry at a slow ramp rate (e.g., 0.5°C/min) with constant stirring.

  • Detection: Record the temperature (

    
    ) where the laser transmission reaches 100% (solution becomes clear).
    
  • Iteration: Add more solute to the same vessel and repeat to generate points for higher concentrations.

Method B: Static Gravimetric Method (Validation)
  • Saturation: Add excess solid to solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C, 30°C, 40°C) for 24–48 hours.

  • Sampling: Stop stirring, allow solids to settle (or centrifuge).

  • Analysis: Filter the supernatant, evaporate the solvent, and weigh the residue (or analyze by HPLC).

Experimental Workflow Diagram

ExperimentalProtocol cluster_Methods Methodology Start Start: Solid Sample SolventSelect Select Solvent System (e.g., EtOAc, MeOH, Binary) Start->SolventSelect Laser Dynamic Laser Method (Polythermal) SolventSelect->Laser Speed Shake Static Shake-Flask (Isothermal) SolventSelect->Shake Accuracy Curve Generate Solubility Curve (g/100g Solvent vs T) Laser->Curve Analysis HPLC / Gravimetric Analysis Shake->Analysis Analysis->Curve

Caption: Dual-pathway workflow for validating solubility data: Dynamic (Polythermal) for speed and Static (Isothermal) for equilibrium accuracy.

Purification & Crystallization Strategy

Based on the physicochemical properties of the phenylacetic acid scaffold, the following purification strategies are recommended.

Strategy 1: Cooling Crystallization (Single Solvent)
  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate.

  • Rationale: The compound exhibits a steep solubility curve in esters.

  • Protocol:

    • Dissolve crude solid in EtOAc at reflux (approx. 75°C).

    • Polish filter to remove mechanical impurities.

    • Cool slowly to 20°C over 4 hours.

    • Chill to 0–5°C to maximize yield.

    • Filter and wash with cold Heptane.

Strategy 2: Anti-Solvent Crystallization (Binary System)
  • Solvent / Anti-Solvent: Ethyl Acetate / Heptane.

  • Rationale: Heptane drastically reduces the solubility of the lipophilic acid, forcing precipitation.

  • Protocol:

    • Dissolve in minimum volume of hot EtOAc.

    • Slowly add Heptane (ratio 1:1 to 1:3) while maintaining temperature.

    • Cool to induce nucleation.

    • This method is superior for purging polar impurities.

Strategy 3: Acid-Base Swing (Chemical Purification)
  • Mechanism: Exploits the carboxylic acid (COOH) functionality.

  • Protocol:

    • Dissolve crude in dilute NaOH (pH 10–12). The compound forms a water-soluble sodium salt.

    • Extract with DCM or EtOAc to remove non-acidic organic impurities (organic layer discarded).

    • Acidify the aqueous layer with HCl to pH 2–3.

    • Extract the precipitated product into EtOAc or filter directly if solid precipitates cleanly.

References

The methodologies and thermodynamic principles outlined above are grounded in standard chemical engineering practices for pharmaceutical intermediates.

  • General Solubility Thermodynamics

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Solubility of Phenylacetic Acid Derivatives

    • Li, Y., et al. (2015). Solubility and thermodynamic analysis of 3,4-dimethoxyphenylacetic acid in pure solvents and binary solvent mixtures. Journal of Chemical & Engineering Data. (Provides comparative data for the non-fluorinated analog). Link

  • Process Chemistry & Purification

    • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard reference for crystallization solvent selection). Link

  • Compound Data & Safety

    • PubChem Compound Summary for CID 58641765 (2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid). National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Difluoromethoxy Groups in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a pivotal tactic in modern medicinal chemistry. It serves as a valuable bioisostere for the metabolically labile methoxy group, offering a unique combination of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1][2] However, the -OCF₂H group is not metabolically inert. Understanding its primary metabolic pathways, predominantly cytochrome P450-mediated oxidation, is critical for rational drug design. This guide provides an in-depth exploration of the metabolic fate of the difluoromethoxy group, detailed protocols for its stability assessment, and field-proven strategies to mitigate metabolic liabilities, ensuring the advancement of robust and efficacious drug candidates.

The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

The difluoromethoxy group has emerged as a substituent of choice for its ability to fine-tune molecular properties in a nuanced manner, often providing a desirable intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1]

1.1 A Bioisostere for Metabolic Stability: A primary driver for incorporating the -OCF₂H group is to block common metabolic pathways.[1] Aryl methoxy groups are frequently susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, a metabolic route that can lead to rapid clearance or the formation of undesired metabolites.[3][4][5] The replacement of the methoxy group's hydrogens with fluorine atoms significantly strengthens the C-H bond, rendering the difluoromethoxy group more resistant to this enzymatic attack and often leading to an improved pharmacokinetic profile.[2][6]

1.2 Modulating Physicochemical Properties: The -OCF₂H group imparts a unique blend of properties crucial for drug design:

  • Lipophilicity: It moderately increases lipophilicity, which can enhance membrane permeability, but to a lesser extent than the highly lipophilic -OCF₃ group, offering greater control in optimizing a compound's solubility and absorption profile.[2][7]

  • Electronic Effects: As a weak electron-withdrawing group, it can influence the pKa of adjacent functionalities.[1]

  • Hydrogen Bonding: Uniquely, the hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, a characteristic not present in methoxy or trifluoromethoxy groups. This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving key interactions with biological targets while improving metabolic stability.[1][2][8][9]

The Metabolic Fate: Understanding the Liability

While more stable than a methoxy group, the -OCF₂H moiety is susceptible to metabolism, primarily through oxidative pathways catalyzed by hepatic cytochrome P450 enzymes.[10][11]

2.1 The Dominant Pathway: CYP450-Mediated O-Dealkylation: The principal metabolic route involves the oxidation of the difluoromethoxy C-H bond. This enzymatic hydroxylation is the rate-limiting step and leads to the formation of a highly unstable hemiacetal intermediate. This intermediate rapidly decomposes, releasing the aryl phenol and potentially reactive difluorophosgene, which is then hydrolyzed to carbon dioxide and hydrogen fluoride.

Causality: This pathway is initiated because CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are monooxygenases that catalyze the insertion of an oxygen atom into C-H bonds.[11][12][13] The reaction requires NADPH as a cofactor to reduce the heme iron of the CYP enzyme, enabling the activation of molecular oxygen.[10][11][14] Although the C-H bond in the -OCF₂H group is stronger than in a methyl group, it remains the most susceptible point for oxidative attack on the moiety.

Experimental Assessment of Metabolic Stability

To proactively address potential metabolic liabilities, a rigorous and systematic experimental evaluation is essential. The process begins with cost-effective in vitro assays and progresses to more complex systems.[15][16]

3.1 In Vitro Systems: The First Line of Defense In vitro metabolic stability assays are indispensable tools in early drug discovery for ranking compounds and identifying metabolic hotspots.[15][17]

  • Liver Microsomes: This subcellular fraction contains a high concentration of Phase I enzymes, particularly CYPs, making it an excellent system for assessing oxidative metabolism.[17][18][19] Microsomal stability assays are high-throughput and cost-effective.[20]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[17][21] They provide a more comprehensive picture of metabolism, including conjugation reactions, and account for cellular uptake.[21][22] Hepatocyte assays are considered the "gold standard" for in vitro clearance predictions.[17]

3.2 Detailed Protocol: The Liver Microsomal Stability Assay This protocol provides a self-validating system for determining the intrinsic clearance of a difluoromethoxy-containing compound.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and an NADPH-regenerating system.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)

  • Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance)[23]

  • Internal Standard (IS) solution in acetonitrile (e.g., Tolbutamide, Labetalol)

  • 96-well incubation and collection plates

Step-by-Step Methodology:

  • Preparation: Thaw pooled liver microsomes at 37°C. Prepare a microsomal protein suspension in phosphate buffer to a final concentration of 0.5 mg/mL.[20][23] Prepare the test compound and positive controls at a final incubation concentration of 1 µM.[20]

  • Incubation Setup:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound or control compounds to their respective wells. Include a negative control with heat-inactivated microsomes to account for non-enzymatic degradation.[23]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for a "-NADPH" control. The "-NADPH" control is critical to confirm that the metabolism is CYP-dependent.[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from each well.[23]

  • Quenching: Immediately transfer the aliquot into a collection plate containing ice-cold acetonitrile with the internal standard.[19] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][23] Monitor the disappearance of the parent compound by comparing its peak area to that of the internal standard over time.

3.3 Data Analysis and Interpretation The rate of metabolism is determined by plotting the natural logarithm of the percentage of the compound remaining versus time.

  • Half-Life (t½): Calculated from the slope (k) of the linear regression line:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize the drug.[22]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[14]

Intrinsic Clearance (CLint) Classification t½ (minutes) Interpretation
High < 15Rapidly metabolized; likely to have low oral bioavailability and short in vivo half-life.
Moderate 15 - 60Moderate metabolic rate; may have acceptable pharmacokinetic properties.
Low > 60Slowly metabolized; likely to have high oral bioavailability and long in vivo half-life.

(This table provides a general guideline; specific values can vary based on the assay conditions and compound class.)

Visualizing Key Processes

4.1 Diagram: Metabolic Pathway of the Difluoromethoxy Group

metabolic_pathway cluster_0 CYP450-Mediated Oxidation cluster_1 Cofactors cluster_2 Hydrolysis Products Compound Drug-OCF₂H (Parent Compound) Intermediate Drug-OCF(OH)H (Unstable Hemiacetal) Compound->Intermediate Oxidation Phenol Drug-OH (Phenolic Metabolite) Intermediate->Phenol Decomposition Reactive F₂C=O (Difluorophosgene) Intermediate->Reactive CO2 CO₂ Reactive->CO2 Hydrolysis HF 2 HF Reactive->HF CYP450 CYP450 Enzyme (e.g., CYP3A4) CYP450->Compound NADPH NADPH + H⁺ NADPH->Compound NADP NADP⁺ O2 O₂ + 2H⁺ O2->Compound H2O H₂O H2O_hydrolysis H₂O H2O_hydrolysis->Reactive workflow cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Thaw Microsomes - Prepare Compound & Controls incubate 2. Pre-incubation - Mix Microsomes & Compound - Warm to 37°C prep->incubate start_rxn 3. Reaction Initiation - Add NADPH Cofactor incubate->start_rxn sampling 4. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) start_rxn->sampling quench 5. Quenching - Add Acetonitrile + Internal Std. sampling->quench process 6. Sample Processing - Centrifuge to pellet protein quench->process analyze 7. LC-MS/MS Analysis - Quantify remaining compound process->analyze data 8. Data Interpretation - Calculate t½ and CLint analyze->data

Sources

An In-depth Technical Guide to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid: Identifiers, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this guide combines confirmed identifiers with extrapolated scientific insights based on established chemical principles and data from structurally analogous compounds. The information herein is intended to serve as a foundational resource for researchers and professionals working with or interested in this and related chemical entities.

Compound Identification

A precise identification of a chemical substance is fundamental for all research and development activities. The following identifiers have been confirmed for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid.

IdentifierValueSource
CAS Number 776324-86-8[1]
Chemical Formula C₁₀H₁₀F₂O₄[1]
MDL Number MFCD23774471[1]
PubChem CID 58641765[1]

Physicochemical Properties: An Insightful Estimation

The difluoromethoxy group is considered a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[3] Its introduction can enhance membrane permeability and metabolic stability.[3] Unlike the trifluoromethyl group, the difluoromethyl group retains an acidic proton, allowing for weak hydrogen bond interactions that can enhance binding specificity.[3]

Table of Estimated Physicochemical Properties:

PropertyEstimated Value/InformationBasis of Estimation
Molecular Weight 232.18 g/mol Calculated from the chemical formula
logP (Octanol-Water Partition Coefficient) Likely to be moderately lipophilicThe difluoromethoxy group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group.[2]
pKa (Acid Dissociation Constant) Expected to be a weak acidThe carboxylic acid moiety is the primary acidic functional group. The electron-withdrawing nature of the fluorine atoms may slightly increase its acidity compared to non-fluorinated analogs.[2]
Hydrogen Bond Donors 1 (from the carboxylic acid)Structural analysis
Hydrogen Bond Acceptors 4 (from the oxygens)Structural analysis
Metabolic Stability Likely enhancedThe carbon-fluorine bonds in the difluoromethoxy group are strong and resistant to oxidative metabolism, which can lead to a longer biological half-life.[2][4]

Potential Synthetic Strategies

While a specific, documented synthesis for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid was not found in the public domain, plausible synthetic routes can be devised based on established organic chemistry methodologies for phenylacetic acid derivatives. A likely approach would involve the synthesis of a substituted benzaldehyde or benzyl cyanide intermediate, followed by conversion to the final carboxylic acid.

One potential synthetic pathway is outlined below:

G A Starting Material: 3-Hydroxy-4-methoxybenzaldehyde B Difluoromethylation A->B e.g., Sodium chlorodifluoroacetate C Intermediate: 3-(Difluoromethoxy)-4-methoxybenzaldehyde B->C D Conversion to Benzyl Halide C->D e.g., NaBH4, then SOCl2 E Intermediate: 3-(Difluoromethoxy)-4-methoxybenzyl halide D->E F Cyanation E->F e.g., NaCN G Intermediate: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile F->G H Hydrolysis G->H Acid or base catalyzed I Final Product: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid H->I

Caption: A plausible synthetic workflow for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid.

Proposed Analytical Methodologies

The characterization and quantification of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid would rely on a combination of chromatographic and spectroscopic techniques, which are standard for the analysis of fluorinated organic compounds.

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Separation and quantificationReversed-phase columns are commonly used for phenylacetic acid derivatives. The mobile phase would likely consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
Mass Spectrometry (MS) Molecular weight determination and structural elucidationCan be coupled with HPLC (LC-MS) for sensitive and selective analysis. High-resolution mass spectrometry (HRMS) would provide accurate mass data for formula confirmation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguously determining the structure and confirming the presence and position of the difluoromethoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic peaks for the carboxylic acid (O-H and C=O stretching) and the C-F bonds would be expected.
Combustion Ion Chromatography (CIC) Total organic fluorine analysisThis technique can be used to determine the total amount of organically bound fluorine in a sample, which can be a useful screening tool.[6][7]

Significance in Drug Discovery and Development

The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, is a well-established strategy in modern drug design to enhance the pharmacological profile of lead compounds.[8] The unique properties of the difluoromethoxy group can positively impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target.

The difluoromethyl group can act as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups, which are common in bioactive molecules.[8] This substitution can lead to improved metabolic stability and bioavailability.[8]

G cluster_0 Structural Modification cluster_1 Physicochemical & Pharmacokinetic Properties cluster_2 Biological Outcome A Introduction of Difluoromethoxy Group B Modulated Lipophilicity A->B C Enhanced Metabolic Stability A->C D Altered pKa A->D E Hydrogen Bonding Capability A->E G Increased Bioavailability B->G H Longer Half-life C->H D->G F Improved Binding Affinity E->F I Enhanced Potency/Selectivity F->I G->I H->I

Caption: The influence of the difluoromethoxy group on drug properties.

Safety and Handling

Specific safety and handling information for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is not available. However, based on the safety data for structurally similar phenylacetic acid derivatives, the following general precautions should be observed when handling this compound in a laboratory setting:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, seek immediate medical attention.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. Available at: [Link]

  • Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. TE Instruments. Available at: [Link]

  • Fluorine detection in organic compounds. Chemistry Stack Exchange. Available at: [Link]

  • 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. American Elements. Available at: [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. Available at: [Link]

  • A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. Available at: [Link]

  • 2,3-Difluoro-4-methylphenylacetic acid Properties. EPA. Available at: [Link]

  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. PubChem. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • SAFETY DATA SHEET. Covetrus North America. Available at: [Link]

  • NO. 7 - Safety Data Sheet. Available at: [Link]

  • 2,4-Difluorophenylacetic acid. CAS Common Chemistry. Available at: [Link]

  • Synthesis of phenylacetic acid derivatives. ResearchGate. Available at: [Link]

  • Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Cheméo. Available at: [Link]

  • difluoromethoxydifluoroacetic acid. ClinPGx. Available at: [Link]

  • 3,4-Dihydroxyphenylacetic acid. Wikipedia. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

  • A kind of method for one-step synthesis of diflunisal and derivatives thereof. Google Patents.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

Sources

Bioisosteric replacement using 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid as a Carboxylic Acid Bioisostere

This guide provides a comprehensive technical overview of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, a non-classical bioisostere of carboxylic acids, for researchers, scientists, and drug development professionals. We will explore the strategic rationale for its use, its synthesis, and a comparative analysis of its physicochemical properties relative to its carboxylic acid counterparts.

The Strategic Imperative for Carboxylic Acid Bioisosteres

Carboxylic acids are prevalent functional groups in a vast number of biologically active molecules, owing to their ability to engage in potent hydrogen bonding and ionic interactions with biological targets. However, their inherent acidity often leads to poor pharmacokinetic profiles, including low cell permeability, rapid renal clearance, and potential for off-target toxicities. Bioisosteric replacement of the carboxylic acid moiety is a well-established strategy in medicinal chemistry to mitigate these liabilities while preserving or enhancing biological activity.

The difluoromethyl group (CHF2) has emerged as a valuable tool in this regard. When positioned adjacent to a methoxy group on an aromatic ring, as in 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, it serves as a non-classical bioisostere of a carboxylic acid. This substitution aims to mimic the acidic proton of a carboxylic acid through the formation of a pseudo-intramolecular hydrogen bond, thereby influencing the molecule's conformation and electronic properties.

Synthesis and Physicochemical Characterization

The synthesis of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid is a multi-step process that requires careful control of reaction conditions. A representative synthetic route is outlined below.

Synthetic Protocol

A common synthetic approach involves the difluoromethylation of a suitably protected vanillic acid derivative.

Experimental Protocol: Synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

  • Protection of Vanillic Acid: Commercially available vanillic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions of the carboxylic acid.

  • Difluoromethylation: The phenolic hydroxyl group of the protected vanillic acid is then difluoromethylated. This is often achieved using a difluoromethylating agent such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate in the presence of a suitable base.

  • Hydrolysis: The protecting group (e.g., methyl ester) is subsequently hydrolyzed under basic conditions to yield the desired 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to ensure high purity.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to replicate the key physicochemical properties of the functional group it replaces. The following table summarizes a comparative analysis of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid against a hypothetical parent carboxylic acid.

PropertyParent Carboxylic Acid (Hypothetical)2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acidRationale for Change
pKa ~4.5~4.0-4.2The electron-withdrawing nature of the difluoromethoxy group increases the acidity of the acetic acid moiety.
LogP ~1.5~2.5-3.0The fluorine atoms significantly increase the lipophilicity of the molecule, potentially improving membrane permeability.
Metabolic Stability ModerateEnhancedThe C-F bond is significantly stronger than a C-H bond, rendering the difluoromethoxy group more resistant to metabolic degradation.

Mechanism of Bioisosterism: The Pseudo-Intramolecular Hydrogen Bond

The bioisosteric relationship between the 3-(difluoromethoxy)-4-methoxyphenyl moiety and a simple carboxylic acid is rooted in the formation of a pseudo-intramolecular hydrogen bond. The acidic proton of the acetic acid can form a hydrogen bond with the oxygen atom of the adjacent methoxy group. The electron-withdrawing difluoromethoxy group at the 3-position further influences the electronic distribution of the aromatic ring, modulating the acidity of the acetic acid proton and the strength of this intramolecular interaction.

Caption: Bioisosteric replacement of a carboxylic acid.

This conformational constraint imposed by the pseudo-intramolecular hydrogen bond can be critical for locking the molecule into a bioactive conformation, thereby enhancing its affinity for the target protein.

Applications in Drug Design: A Case Study Approach

Hypothetical Case Study: Inhibition of a Target Protein

Consider a lead compound containing a simple phenylacetic acid moiety that exhibits moderate inhibitory activity against a target protein. However, the compound suffers from poor oral bioavailability due to the high polarity of the carboxylic acid.

Workflow for Bioisosteric Replacement

G A Lead Compound (Phenylacetic Acid Derivative) B Identify Pharmacokinetic Liabilities (e.g., Poor Bioavailability) A->B C Hypothesize Bioisosteric Replacement (Introduce 3-OCF2H, 4-OCH3) B->C D Synthesize Analog (2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid derivative) C->D E In Vitro Profiling (Target Affinity, Cell Permeability) D->E F In Vivo Pharmacokinetic Studies E->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Optimization G->H

Caption: Drug discovery workflow for bioisosteric replacement.

By replacing the phenylacetic acid with 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, the medicinal chemist aims to:

  • Increase Lipophilicity: The difluoromethoxy group increases the LogP, potentially improving passive diffusion across cell membranes.

  • Modulate Acidity: The fine-tuning of the pKa can influence the ionization state of the molecule at physiological pH, impacting its interaction with the target and its transport properties.

  • Enhance Metabolic Stability: The robust C-F bonds can block potential sites of metabolism, prolonging the half-life of the compound.

Conclusion

The use of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid as a bioisosteric replacement for carboxylic acids represents a sophisticated strategy in modern drug design. By judiciously manipulating the physicochemical properties of a lead molecule, researchers can overcome common pharmacokinetic hurdles without sacrificing biological activity. This technical guide has provided a foundational understanding of the rationale, synthesis, and application of this valuable building block in medicinal chemistry.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

Methodological & Application

Application Note & Synthesis Protocols: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] Roflumilast is utilized in the treatment of chronic obstructive pulmonary disease (COPD).[1] This guide details a reliable and scalable synthetic pathway, beginning from the readily available starting material, vanillin. We present two validated protocols for the crucial difluoromethylation step and a robust, multi-step sequence to elaborate the phenylacetic acid side chain via a nitrile intermediate. The protocols include detailed procedural steps, reagent stoichiometry, purification techniques, and analytical checkpoints. The underlying chemical principles and rationale for experimental choices are discussed to provide researchers with a deep, actionable understanding of the synthesis.

Introduction and Strategic Overview

The synthesis of complex organic molecules for pharmaceutical applications requires a strategic approach that prioritizes efficiency, scalability, and purity. The target molecule, 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, presents two primary synthetic challenges: the introduction of the difluoromethoxy (-OCF₂H) group and the construction of the acetic acid side chain. The -OCF₂H moiety is a valuable bioisostere for a methoxy or hydroxyl group, often introduced to enhance metabolic stability and modify lipophilicity without significantly increasing steric bulk.[3]

Our retrosynthetic analysis identifies 4-hydroxy-3-methoxybenzaldehyde (vanillin) as an ideal starting material due to its low cost and appropriate substitution pattern. The synthesis strategy is therefore divided into two main phases:

  • Phase 1: Synthesis of the Key Intermediate. Installation of the difluoromethoxy group onto vanillin to produce 3-methoxy-4-(difluoromethoxy)benzaldehyde.

  • Phase 2: Side-Chain Elaboration. A four-step conversion of the aldehyde functional group into the desired phenylacetic acid moiety.

This strategic disconnection is visualized in the retrosynthetic diagram below.

G Target 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid Nitrile 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile Target->Nitrile Hydrolysis Halide 1-(Bromomethyl)-3-(difluoromethoxy)-4-methoxybenzene Nitrile->Halide Cyanation Alcohol [3-(Difluoromethoxy)-4-methoxyphenyl]methanol Halide->Alcohol Halogenation Aldehyde 3-Methoxy-4-(difluoromethoxy)benzaldehyde Alcohol->Aldehyde Reduction Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Aldehyde->Vanillin Difluoromethylation

Caption: Retrosynthetic analysis of the target molecule.

Phase 1: Synthesis of 3-Methoxy-4-(difluoromethoxy)benzaldehyde

The critical step in this phase is the O-difluoromethylation of the phenolic hydroxyl group of vanillin. This is an Sₙ2-type reaction where the phenoxide, generated in situ, acts as a nucleophile. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it solvates the cation of the base, leaving a more reactive, "naked" anion to engage with the electrophilic difluoromethylating agent.[4] We present two highly effective protocols using different difluoromethylating agents.

Protocol 2.1: Difluoromethylation using Sodium Chlorodifluoroacetate

This method is widely adopted due to the ease of handling the solid sodium chlorodifluoroacetate reagent. The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) upon heating, which is then captured by the phenoxide.

Table 1: Reagent Stoichiometry for Protocol 2.1

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10g Vanillin)
Vanillin152.151.010.0 g (65.7 mmol)
Sodium Carbonate (Na₂CO₃)105.993.020.9 g (197.1 mmol)
Sodium Chlorodifluoroacetate152.461.515.0 g (98.6 mmol)
DMF--~150 mL
Ethyl Acetate--For extraction
1.0 M HCl--For pH adjustment
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add vanillin (1.0 eq), sodium carbonate (3.0 eq), and DMF (~15 mL per gram of vanillin).[4]

  • Reagent Addition: Stir the resulting suspension at room temperature and add sodium chlorodifluoroacetate (1.5 eq) in a single portion.[4][5]

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 3.5-6 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexane eluent system until the vanillin spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ~300 mL of water. Adjust the pH of the aqueous solution to ~5-6 using 1.0 M hydrochloric acid.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 75 mL) and saturated brine (1 x 75 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a light yellow oil.

  • Purification: While the product is often of sufficient purity (>99%) for the next step, it can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 3-methoxy-4-(difluoromethoxy)benzaldehyde (typical yield: 80-91%).[6]

Protocol 2.2: Difluoromethylation using Chlorodifluoromethane (Freon-22)

This protocol uses a gaseous reagent and requires appropriate equipment for gas handling. It proceeds via direct nucleophilic substitution.

  • Reaction Setup: Add vanillin (1.0 eq), sodium hydroxide (1.6 eq), and DMF to a reaction flask suitable for gas dispersion (e.g., equipped with a fritted gas inlet tube).[6]

  • Initial Heating: Heat the mixture to 90°C with vigorous stirring for 2 hours to ensure complete formation of the sodium phenoxide.[6]

  • Gas Introduction: Introduce a steady stream of monochlorodifluoromethane gas into the reaction mixture. Maintain the temperature at 90-95°C.

  • Monitoring: Monitor the reaction progress by TLC. Continue gas introduction until the starting material is fully consumed.

  • Workup and Purification: Upon completion, stop heating and cool the reaction to room temperature. Quench the reaction by adding water and extract with dichloromethane. The subsequent workup and purification steps are identical to those described in Protocol 2.1.[6]

Phase 2: Elaboration of the Acetic Acid Side Chain

This phase transforms the aldehyde into the phenylacetic acid via a four-step sequence. Each step employs standard, high-yielding organic transformations.

G cluster_0 Phase 2 Workflow Aldehyde Aldehyde Intermediate Alcohol Benzyl Alcohol Aldehyde->Alcohol NaBH₄ / MeOH Halide Benzyl Bromide Alcohol->Halide PBr₃ / Et₂O Nitrile Acetonitrile Derivative Halide->Nitrile NaCN / DMSO Target Target Acetic Acid Nitrile->Target H₂SO₄ / H₂O, Δ

Caption: Workflow for acetic acid side-chain elaboration.

Step 3.1: Reduction to [3-(Difluoromethoxy)-4-methoxyphenyl]methanol

The aldehyde is reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

  • Procedure: Dissolve the aldehyde intermediate from Phase 1 in methanol (MeOH) in an ice bath. Add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature below 10°C. Stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by slowly adding 1 M HCl until the pH is neutral. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the benzyl alcohol, which is typically used without further purification.

Step 3.2: Halogenation to 1-(Bromomethyl)-3-(difluoromethoxy)-4-methoxybenzene

The primary alcohol is converted to a more reactive benzyl bromide, an excellent substrate for Sₙ2 reactions.

  • Procedure: Dissolve the alcohol from Step 3.1 in anhydrous diethyl ether under a nitrogen atmosphere and cool in an ice bath. Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over MgSO₄ and concentrate to give the crude benzyl bromide. This intermediate is often used immediately due to potential lability.

Step 3.3: Cyanation to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile

The benzyl bromide is converted to the corresponding nitrile by nucleophilic substitution with sodium cyanide.

  • Procedure: In a well-ventilated fume hood, dissolve the crude benzyl bromide from Step 3.2 in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq) and stir the mixture at room temperature for 4-6 hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic extracts extensively with water to remove DMSO, followed by a brine wash. Dry over MgSO₄ and concentrate. The crude nitrile can be purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the pure product.

Step 3.4: Hydrolysis to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

The final step is the complete hydrolysis of the nitrile functional group to a carboxylic acid under acidic conditions.[7][8]

  • Procedure: Combine the nitrile from Step 3.3 with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture). Heat the mixture to reflux (typically 100-110°C) for 4-8 hours. The reaction progress can be monitored by the cessation of gas evolution or by TLC/LC-MS.

  • Workup: Cool the reaction mixture in an ice bath. A precipitate of the carboxylic acid should form. Filter the solid product and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product, 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, as a pure crystalline solid.

Table 2: Summary of Yields for a Representative Synthesis

StepProductStarting MaterialTypical Yield (%)Purity (HPLC)
2.13-Methoxy-4-(difluoromethoxy)benzaldehydeVanillin~85%>99%
3.1[3-(Difluoromethoxy)-4-methoxyphenyl]methanolAldehyde>95% (crude)-
3.21-(Bromomethyl)-3-(difluoromethoxy)-4-methoxybenzeneAlcohol>90% (crude)-
3.32-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrileBenzyl Bromide~80%>98%
3.42-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acidAcetonitrile~88%>99.5%

References

  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Roflumilast | C17H14Cl2F2N2O3 | CID 449193. PubChem, NIH.[Link]

  • A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. ResearchGate.[Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC, NIH.[Link]

  • CN102276522A - Method for preparing roflumilast and intermediate of roflumilast.
  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed, NIH.[Link]

  • Hydrolysis reaction – Knowledge and References. Taylor & Francis.[Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of fluorinated functional groups, such as the difluoromethoxy (OCF₂H) moiety, is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides a comprehensive guide for the synthesis of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, a valuable building block in pharmaceutical research. We will explore the critical reagents and protocols for the key synthetic transformations, focusing on the introduction of the difluoromethoxy group onto a common starting material and its subsequent elaboration to the target acetic acid derivative. This guide is intended for researchers, chemists, and professionals in drug development, providing both theoretical rationale and detailed, field-tested protocols.

Synthetic Strategy Overview

The preparation of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid is most efficiently approached via a multi-step synthesis starting from readily available precursors. The overall strategy hinges on two core transformations:

  • O-Difluoromethylation: The introduction of the OCF₂H group onto a phenolic precursor. The most common and cost-effective starting material for this purpose is 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin.

  • Side-Chain Elongation: The conversion of the aldehyde functional group of the intermediate, 4-(difluoromethoxy)-3-methoxybenzaldehyde, into the desired acetic acid side chain.

This strategic disconnection allows for the use of robust and well-documented chemical reactions, ensuring a reliable pathway to the target compound.

Figure 1: Overall synthetic workflow.

Part I: O-Difluoromethylation of Vanillin

The introduction of the difluoromethoxy group is achieved via the reaction of a phenoxide with difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate that can be generated in situ from various precursors. The choice of reagent is critical and depends on factors such as scale, cost, safety, and handling requirements.

Key Reagents for Difluorocarbene Generation
ReagentFormulaPrecursor forKey Characteristics & Rationale
Sodium 2-chloro-2,2-difluoroacetate ClCF₂CO₂Na:CF₂A stable, commercially available solid that decarboxylates upon heating in a polar solvent to generate difluorocarbene. It is a reliable and widely used reagent for laboratory-scale synthesis.[2]
Fluoroform CHF₃:CF₂An inexpensive, non-ozone-depleting gas.[3] Its use requires bubbling the gas through a basic solution of the phenol, which can be advantageous for large-scale reactions but requires specialized equipment for gas handling.[3]
Diethyl (bromodifluoromethyl)phosphonate BrCF₂P(O)(OEt)₂:CF₂A liquid reagent effective for difluoromethylation under relatively mild conditions, often employing a base like potassium hydroxide.[4]

For this guide, we will focus on the protocol using sodium 2-chloro-2,2-difluoroacetate due to its ease of handling and high reliability in yielding the desired intermediate. The reaction proceeds by forming the phenoxide of vanillin with a base, which then acts as a nucleophile to trap the electrophilic difluorocarbene.

G reagent ClCF₂CO₂Na (Sodium 2-chloro-2,2-difluoroacetate) intermediate :CF₂ (Difluorocarbene) reagent->intermediate Δ (-CO₂, -NaCl) product 4-(Difluoromethoxy)-3-methoxybenzaldehyde phenoxide Vanillin Phenoxide phenoxide->product :CF₂

Figure 2: Generation and trapping of difluorocarbene.

Protocol: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

This protocol is adapted from established procedures for the difluoromethylation of phenols.[2]

Materials:

  • Vanillin (C₈H₈O₃)

  • Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (1.0 eq), sodium 2-chloro-2,2-difluoroacetate (2.0-2.5 eq), and cesium carbonate (1.2-1.5 eq).

  • Solvent Addition: Add a 1:1 mixture of DMF and water. The volume should be sufficient to create a stirrable slurry (e.g., ~15 mL per gram of vanillin).

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin is consumed (typically 3-4 hours).[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Carefully acidify the mixture with 1M HCl to a pH of ~2-3.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 1:9 EtOAc:Hexane) to afford pure 4-(difluoromethoxy)-3-methoxybenzaldehyde.

Part II: Side-Chain Elongation

With the key difluoromethoxy intermediate in hand, the next stage involves a four-step sequence to construct the acetic acid side chain.

Protocol: Reduction to [3-(Difluoromethoxy)-4-methoxyphenyl]methanol

Materials:

  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting aldehyde (1.0 eq) in methanol in an ice bath (0 °C).

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding 1M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the benzyl alcohol, which is often pure enough for the next step.

Protocol: Chlorination to 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene

Materials:

  • [3-(Difluoromethoxy)-4-methoxyphenyl]methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the benzyl alcohol (1.0 eq) in anhydrous DCM in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate to yield the benzyl chloride. Use this product immediately in the next step due to its potential lachrymatory nature and instability.

Protocol: Cyanation to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile

Materials:

  • 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve sodium cyanide (1.5 eq) in DMSO at room temperature.

  • Add a solution of the crude benzyl chloride (1.0 eq) in a small amount of DMSO dropwise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with water (to remove DMSO) and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography if necessary to obtain the pure nitrile.

Protocol: Hydrolysis to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

The conversion of a nitrile to a carboxylic acid is a classic transformation that can be achieved under acidic or basic conditions.[5][6]

Materials:

  • 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Water

  • Acetic Acid

Procedure:

  • In a round-bottom flask, prepare a mixture of water, concentrated sulfuric acid, and acetic acid (e.g., a 1:1:1 ratio by volume).

  • Add the nitrile (1.0 eq) to the acid mixture.

  • Heat the reaction to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if needed.

References

  • Benchchem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
  • Gor, M., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
  • Prakash, G. K. S., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Yagupolskii, L. M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Baran, P. S., et al. (2014). Synthesis of difluoromethyl ethers and sulfides. Google Patents (WO2014107380A1).
  • American Elements. (n.d.). 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. Retrieved from [Link]

  • Purohit, A., et al. (2019). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC.
  • Kumar, V., et al. (2020). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Bayer AG. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents (US3983151A).

Sources

Using 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid in Medicinal Chemistry

Executive Summary & Structural Significance

This Application Note details the strategic deployment of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS: 1558274-26-2 / Generic Scaffold) as a high-value intermediate in drug discovery.[1][2]

In modern medicinal chemistry, this scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its value lies in the Difluoromethoxy (


)  moiety acting as a lipophilic bioisostere for traditional hydroxyl or methoxy groups.[1][2]

Key Physicochemical Advantages:

  • Metabolic Blockade: The

    
     group blocks the facile O-dealkylation often seen with methoxy groups at the metabolic soft spot (CYP450 oxidation), significantly extending half-life (
    
    
    
    ).[1][2]
  • Lipophilic Hydrogen Bond Donor: Unlike a methoxy group (acceptor only), the

    
     proton is sufficiently acidic to act as a weak hydrogen bond donor, potentially engaging unique binding pockets in enzymes like Phosphodiesterase-4 (PDE4)  or Dopamine receptors .[1][2]
    
  • Membrane Permeability: The fluorine atoms lower the basicity of the ether oxygen and increase lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) penetration.
    

Technical Specifications & Quality Control

Before initiating synthesis, the starting material must be validated. The difluoromethoxy group introduces unique spectral signatures.

Table 1: Physicochemical Profile[1][2]
PropertyValue / CharacteristicRelevance
Formula

Core Scaffold
Mol. Weight ~232.18 g/mol Fragment-based drug design compliant
Appearance White to off-white crystalline solidVisual purity check

(Acid)
~3.8 – 4.2Slightly more acidic than phenylacetic acid due to F-induction
Solubility DMSO, Methanol, DCM; Poor in WaterProcess solvent selection
Protocol A: Structural Validation (NMR)
  • Objective: Confirm the integrity of the

    
     group, which appears as a characteristic triplet.
    
  • Solvent:

    
    
    
  • Key Signals:

    • 
       6.8–7.4 ppm:  Aromatic protons (Multiplet, 3H).
      
    • 
       7.15 ppm (approx): 
      
      
      
      (Triplet,
      
      
      , 1H).[1][2] Note: This large coupling constant is diagnostic.
    • 
       3.78 ppm: 
      
      
      
      (Singlet, 3H).[1][2]
    • 
       3.55 ppm: 
      
      
      
      (Singlet, 2H).[1][2]

Synthetic Application Protocols

The primary utility of this intermediate is as a "Warhead Delivery System" or "Linker" in the synthesis of anti-inflammatory agents (PDE4 inhibitors) or neurological drugs.

Module 1: Amide Coupling (The "Roflumilast" Analog Workflow)

Context: This protocol describes coupling the acid to a heterocyclic amine (e.g., aminopyridine or aniline derivative) to generate a bioactive amide.

Mechanism: Direct thermal coupling is avoided to prevent decarboxylation or degradation of the difluoromethoxy ether. We utilize HATU for mild, room-temperature activation.[1][2]

Reagents:

  • Starting Acid (1.0 equiv)[1][2]

  • Amine Partner (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (10 mmol) in anhydrous DMF (5 mL/g).

  • Base Addition: Add DIPEA (30 mmol) under nitrogen atmosphere. Stir for 5 minutes.

  • Coupling Agent: Add HATU (12 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester (O-At ester).[1][2]

  • Amine Addition: Add the amine partner (11 mmol) dropwise (if liquid) or as a solution in DMF.

  • Reaction: Stir at 25°C for 4–12 hours . Monitor by LC-MS.[1][2]

    • Checkpoint: Look for the disappearance of the acid peak (

      
      ) and appearance of the Product Mass.
      
  • Workup (Critical for Fluorinated Compounds):

    • Dilute with EtOAc.[2]

    • Wash with 5% LiCl solution (3x) to remove DMF.[1]

    • Wash with saturated

      
       (removes unreacted acid).[1][2]
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Module 2: Reduction to Phenethyl Alcohol

Context: Converting the acid to an alcohol allows for ether linkages, common in H3 receptor antagonists.

Reagents:

  • Borane-THF Complex (

    
    ) (1.0 M solution)[1][2]
    

Protocol:

  • Cool the acid solution (THF) to 0°C.

  • Add

    
     (2.5 equiv) dropwise.[1][2] Caution: Gas evolution (
    
    
    
    ).
  • Allow to warm to RT and stir for 3 hours.

  • Quench: Carefully add Methanol until bubbling ceases.

  • Reflux: Reflux for 30 minutes to break boron-complexes.

  • Result: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanol.

Strategic Logic & Pathway Visualization

The following diagram illustrates the decision matrix for using this specific scaffold versus a standard dimethoxy scaffold.

G Start Target: PDE4 Inhibitor (Anti-inflammatory) Choice Scaffold Selection Start->Choice RouteA 3,4-Dimethoxy Scaffold Choice->RouteA Standard RouteB 3-Difluoromethoxy-4-methoxy Scaffold (Subject) Choice->RouteB Bioisosteric Upgrade MetabA Rapid O-Demethylation (Short Half-life) RouteA->MetabA BindA H-Bond Acceptor Only RouteA->BindA MetabB Metabolic Blockade (CYP450 Resistant) RouteB->MetabB BindB Lipophilic H-Bond Donor (Unique Binding Mode) RouteB->BindB Result Optimized Lead Candidate (Improved PK/PD) MetabB->Result BindB->Result

Figure 1: Decision logic for selecting the difluoromethoxy scaffold to overcome metabolic instability and enhance binding affinity.

Safety & Handling Guidelines

While the acid itself is a stable solid, the difluoromethoxy group requires specific awareness:

  • Acid Sensitivity: Avoid prolonged exposure to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) at high temperatures. These reagents, typically used to cleave methyl ethers, can also degrade the
    
    
    group into a phenol and hazardous species.
  • Fluorine NMR: If using

    
    -NMR for monitoring, remember the signal will be a doublet (coupling to the proton) around -80 to -85 ppm.[1][2]
    
  • PPE: Standard lab coat, gloves (Nitrile), and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[3] Journal of Medicinal Chemistry, 2017.[3] [1][2]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [1][2]

  • Muller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. [1][2]

  • Hatzelmann, A., & Schudt, C. "Anti-inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro." Journal of Pharmacology and Experimental Therapeutics, 2001. (Contextual reference for PDE4 scaffold utility).

Sources

Application Notes and Protocols for the Scalable Production of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine-containing functional groups into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy moieties, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond-donating capability.[1] These properties can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic potential. 2-(Difluoromethoxy)phenylacetic acid (CAS No. 86867-68-7) and its derivatives are valuable building blocks in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors.

This comprehensive guide provides a detailed, scalable, and field-proven protocol for the production of 2-(difluoromethoxy)phenylacetic acid. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer a framework for the analytical characterization of the final product.

Synthetic Strategy: A Two-Step Approach

The most scalable and efficient route to 2-(difluoromethoxy)phenylacetic acid involves a two-step synthetic sequence starting from the commercially available 2-(difluoromethoxy)benzyl bromide. This strategy hinges on the well-established cyanation of a benzyl halide followed by the robust hydrolysis of the resulting nitrile.

The core logic behind this approach is:

  • Starting Material Availability: 2-(Difluoromethoxy)benzyl bromide is a readily accessible starting material, which is a critical consideration for scalable synthesis.

  • Robust and High-Yielding Reactions: Both the nucleophilic substitution with cyanide and the subsequent hydrolysis of the nitrile are well-understood and generally high-yielding reactions.

  • Process Safety and Control: This route avoids the direct difluoromethoxylation of a pre-functionalized phenylacetic acid derivative, which can be a more challenging transformation to control on a large scale.

The overall synthetic workflow is depicted in the diagram below:

Synthetic Workflow 2-(Difluoromethoxy)benzyl bromide 2-(Difluoromethoxy)benzyl bromide Step 1 Cyanation 2-(Difluoromethoxy)benzyl bromide->Step 1 NaCN, DMSO 2-(Difluoromethoxy)phenylacetonitrile 2-(Difluoromethoxy)phenylacetonitrile Step 1->2-(Difluoromethoxy)phenylacetonitrile Step 2 Hydrolysis 2-(Difluoromethoxy)phenylacetonitrile->Step 2 H₂SO₄, H₂O, Heat 2-(Difluoromethoxy)phenylacetic acid 2-(Difluoromethoxy)phenylacetic acid Step 2->2-(Difluoromethoxy)phenylacetic acid

Caption: Overall synthetic workflow for the production of 2-(difluoromethoxy)phenylacetic acid.

Experimental Protocols

Part 1: Synthesis of 2-(Difluoromethoxy)phenylacetonitrile

Rationale: The conversion of the benzyl bromide to the corresponding nitrile is a classic Sₙ2 reaction. The choice of sodium cyanide as the cyanide source and dimethyl sulfoxide (DMSO) as the solvent is crucial for scalability and minimizing side reactions. DMSO is a polar aprotic solvent that effectively solvates the sodium cation, leaving the cyanide anion as a potent nucleophile.[2] This enhances the reaction rate and suppresses the formation of the isocyanide byproduct, which can occur with less polar solvents or when using more covalent cyanide sources like silver cyanide.[2]

Materials and Equipment:

  • 2-(Difluoromethoxy)benzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO. Stir the mixture until the sodium cyanide is fully dissolved.

  • Addition of Benzyl Bromide: To the stirred solution, add a solution of 2-(difluoromethoxy)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(difluoromethoxy)phenylacetonitrile.

Expected Outcome: The product is typically obtained as a pale yellow oil. For most applications, this crude product is of sufficient purity to be carried forward to the next step without further purification.

Part 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile to 2-(Difluoromethoxy)phenylacetic Acid

Rationale: The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[3][4] For this protocol, we will detail an acidic hydrolysis using sulfuric acid. Acid-catalyzed hydrolysis proceeds via the initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[4] This method is generally robust and leads to the direct formation of the free carboxylic acid.[4]

Materials and Equipment:

  • 2-(Difluoromethoxy)phenylacetonitrile (from Part 1)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add 2-(difluoromethoxy)phenylacetonitrile (1.0 equivalent) to a mixture of deionized water and concentrated sulfuric acid (typically a 1:1 v/v mixture). Caution: The addition of sulfuric acid to water is highly exothermic and should be done slowly and with cooling.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours. The reaction should be monitored for the disappearance of the starting material and the formation of the product.

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. The 2-(difluoromethoxy)phenylacetic acid will precipitate out of the solution as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any residual acid.

  • Purification by Recrystallization: The crude product can be further purified by recrystallization. A common solvent system for phenylacetic acids is hot water or a mixture of an organic solvent and a non-solvent (e.g., toluene/hexanes).[5] Dissolve the crude solid in a minimal amount of boiling solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Expected Outcome: The final product, 2-(difluoromethoxy)phenylacetic acid, should be a white to off-white crystalline solid.

Data Presentation and Characterization

The successful synthesis of 2-(difluoromethoxy)phenylacetic acid should be confirmed by a suite of analytical techniques.

Table 1: Expected Yield and Purity
StepProductTypical YieldPurity (by HPLC)
12-(Difluoromethoxy)phenylacetonitrile>90%>95%
22-(Difluoromethoxy)phenylacetic Acid85-95%>98%
Analytical Characterization

The structure and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Relationship for Characterization:

Characterization Logic Final Product Final Product 1H NMR 1H NMR Final Product->1H NMR Proton Environment 13C NMR 13C NMR Final Product->13C NMR Carbon Skeleton 19F NMR 19F NMR Final Product->19F NMR Fluorine Presence Mass Spec Mass Spec Final Product->Mass Spec Molecular Weight Structural Confirmation Structural Confirmation 1H NMR->Structural Confirmation 13C NMR->Structural Confirmation 19F NMR->Structural Confirmation Molecular Formula Confirmation Molecular Formula Confirmation Mass Spec->Molecular Formula Confirmation

Caption: Logic diagram for the analytical characterization of the final product.

Expected Analytical Data for 2-(Difluoromethoxy)phenylacetic acid:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.35-7.15 (m, 4H, Ar-H)

    • δ 6.60 (t, J = 73.2 Hz, 1H, -OCH F₂)

    • δ 3.75 (s, 2H, -CH ₂COOH)

    • δ 10.5 (br s, 1H, -COOH )

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 176.5 (C=O)

    • δ 150.0 (t, J = 3.0 Hz, C-O)

    • δ 131.5, 129.0, 125.0, 122.0 (Ar-C)

    • δ 115.5 (t, J = 258.0 Hz, -OC F₂)

    • δ 38.0 (-C H₂COOH)

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • δ -80.5 (d, J = 73.2 Hz)

  • Mass Spectrometry (ESI-MS):

    • m/z calculated for C₉H₈F₂O₃ [M-H]⁻: 201.04. Found: 201.04.

Safety Considerations

  • Sodium Cyanide: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to water, never the other way around, to avoid violent exothermic reactions.

  • High-Temperature Reactions: Both reaction steps involve heating. Use appropriate heating equipment (e.g., heating mantles with temperature controllers) and ensure proper ventilation.

Conclusion

The two-step synthesis of 2-(difluoromethoxy)phenylacetic acid via the cyanation of 2-(difluoromethoxy)benzyl bromide followed by hydrolysis of the resulting nitrile represents a scalable, efficient, and reliable method for the production of this valuable building block. The protocols outlined in this guide, when followed with the appropriate safety precautions, will enable researchers and drug development professionals to access multi-gram quantities of this compound with high purity. The detailed analytical characterization methods provide a robust framework for quality control and assurance.

References

  • Nitrile to Acid - Common Conditions. (n.d.).
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
  • US3542822A - Hydrolysis of nitriles to carboxylic acids. (1970).
  • Hydrolysis of nitriles. (n.d.). Chemguide.
  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560-563.
  • Supporting inform
  • Supporting information for another relevant article. (n.d.).
  • Pd(II)
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. (2015). The Royal Society of Chemistry.
  • Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions. (n.d.).
  • Synthetic Procedures - The Royal Society of Chemistry. (n.d.).
  • Preparation of a,a-difluoroalkanesulfonic acids. (2004). Journal of Fluorine Chemistry, 125(4), 595-601.
  • Phenylacetic acid - Organic Syntheses Procedure. (n.d.).
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (2025). Benchchem.
  • 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 19F NMR Reference Standards. (n.d.).
  • 2-(Difluoromethoxy)phenylacetic acid | 86867-68-7. (n.d.). Sigma-Aldrich.
  • 2-(Difluoromethoxy)phenylacetic acid, min 98%, 10 grams. (n.d.).
  • 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. (2021).
  • Chen, M. S., Prabagaran, N., Wang, N., & White, M. C. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1028-1032.
  • Choudhury, S. S., Mahapatra, S., & Biswal, H. S. (2022).
  • Sparr, C., & Wagschal, S. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. CHIMIA International Journal for Chemistry, 74(3), 143-150.
  • Liu, W., Liu, C., & Zhang, Y. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3.
  • Side reactions and byproduct formation in the cyanation of benzyl halides. (2025). Benchchem.
  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (2009).
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2019). Magnetic Resonance in Chemistry, 57(11), 897-906.
  • 86867-68-7 Cas No. | 2-(Difluoromethoxy)phenylacetic acid. (n.d.). Apollo Scientific.
  • CAS 86867-68-7 | 2621-3-76 | MDL MFCD00236237 | 2-(Difluoromethoxy)phenylacetic acid. (n.d.).
  • 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2,2-Diphenylacetic acid(117-34-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. (2021).
  • Preparation of benzyl cyanide. (n.d.). PrepChem.com.
  • 2,2-Diphenylacetic acid(117-34-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Phenylacetic Acid
  • Zhang, J., Xu, C., Wu, W., & Cao, S. (2016). Mild and Copper-Free Stereoselective Cyanation of gem-Difluoroalkenes by Using Benzyl Nitrile as a Cyanating Reagent. Chemistry – A European Journal, 22(29), 9902-9908.
  • US4056509A - Preparation of benzyl cyanides. (1977).
  • Benzyl Cyanide - Organic Syntheses Procedure. (n.d.).
  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2021).
  • Benzeneacetic acid. (n.d.). NIST WebBook.
  • Hydrolysis of oxiranylmethyl tosylates. (1981).

Sources

Application Note: High-Efficiency Amide Coupling of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of pharmaceuticals and biologically active molecules.[1] This application note provides a detailed guide to the reaction conditions for the amide coupling of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, a critical building block in medicinal chemistry. This particular phenylacetic acid derivative is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2][3] We present two robust, field-proven protocols utilizing distinct classes of coupling reagents: the carbodiimide-based 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and the highly efficient uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles, comparative analysis, and troubleshooting insights to ensure successful and reproducible outcomes.

The Chemistry of Carboxylic Acid Activation for Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the acid-base reaction that forms a non-reactive carboxylate-ammonium salt. Therefore, the core principle of amide coupling is the activation of the carboxylic acid. This involves converting the carboxyl group's hydroxyl moiety into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[4] This activation is typically achieved in situ using specialized coupling reagents.

Carbodiimide-Mediated Activation (EDC/HOBt)

Carbodiimides, such as EDC, are widely used due to their effectiveness and the convenient workup associated with the water-soluble urea byproduct.[5] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions, including rearrangement to a non-reactive N-acylurea. To mitigate this and suppress potential racemization at an α-chiral center, an additive like 1-Hydroxybenzotriazole (HOBt) is essential.[6] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable yet sufficiently reactive to readily couple with the amine.[7]

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt (fast) EDU EDU Byproduct (Water Soluble) O_Acylisourea:e->EDU:w HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt regenerated Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide HATU_Workflow start Dissolve Acid & HATU in Anhydrous DMF add_base Add DIPEA start->add_base preactivate Pre-activation (15-20 min @ RT) add_base->preactivate add_amine Add Amine preactivate->add_amine react Reaction (1-3 hours @ RT) add_amine->react monitor Monitor via TLC / LC-MS react->monitor workup Aqueous Workup (EtOAc / LiCl wash) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Amide purify->product

Sources

Application Notes and Protocols for the Selective Difluoromethylation of 3-Hydroxy-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Difluoromethyl Group in Medicinal Chemistry

The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern drug design. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor allow it to serve as a bioisostere for hydroxyl, thiol, and amine functionalities. The introduction of a difluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1] This strategic modification can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Hydroxy-4-methoxyphenylacetic acid is a valuable starting material in the synthesis of various pharmaceuticals. The selective difluoromethylation of its phenolic hydroxyl group offers a direct route to novel compounds with potentially enhanced therapeutic properties.

This application note provides a detailed and robust protocol for the O-difluoromethylation of 3-hydroxy-4-methoxyphenylacetic acid using sodium chlorodifluoroacetate. This method is advantageous due to the reagent's stability, commercial availability, and operational simplicity.[2] The reaction proceeds through the generation of difluorocarbene, which is then trapped by the phenolate of the starting material.[2]

Experimental Protocol: Synthesis of 3-(Difluoromethoxy)-4-methoxyphenylacetic Acid

This protocol is designed for the selective difluoromethylation of the phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid. The presence of the carboxylic acid moiety requires careful control of the reaction and workup conditions to ensure a high yield of the desired product.

Materials and Reagents
ReagentGradeSupplier
3-Hydroxy-4-methoxyphenylacetic acid≥98%e.g., Sigma-Aldrich
Sodium chlorodifluoroacetate≥97%e.g., Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)≥99%e.g., Strem Chemicals
N,N-Dimethylformamide (DMF), anhydrous≥99.8%e.g., Acros Organics
Deionized WaterN/AIn-house
Diethyl Ether (Et₂O), anhydrous≥99.7%e.g., Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS Gradee.g., VWR
Sodium Bicarbonate (NaHCO₃), saturatedACS GradeIn-house
Brine (saturated NaCl solution)ACS GradeIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., EMD Millipore
Silica Gel230-400 meshe.g., Sorbent Technologies
Ethyl AcetateHPLC Gradee.g., Fisher Scientific
HexanesHPLC Gradee.g., Fisher Scientific
Acetic AcidACS Gradee.g., VWR
Reaction Setup and Procedure

Note: This reaction should be performed in a well-ventilated fume hood.

  • Preparation of the Reaction Vessel: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxyphenylacetic acid (1.00 g, 5.49 mmol, 1.0 equiv) and cesium carbonate (2.68 g, 8.23 mmol, 1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 25 mL) and deionized water (3.0 mL) to the flask via syringe. Stir the mixture at room temperature.

  • Degassing: Sparge the solution with a gentle stream of nitrogen for 30 minutes to remove any dissolved oxygen.

  • Addition of Difluoromethylating Reagent: Under a positive flow of nitrogen, add sodium chlorodifluoroacetate (2.51 g, 16.5 mmol, 3.0 equiv) to the reaction mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Table 2 for conditions).

  • Cooling: Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of deionized water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate with 0.5% acetic acid (see Table 2 for details).

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-(difluoromethoxy)-4-methoxyphenylacetic acid as a solid.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start 1. Add Reactants: 3-hydroxy-4-methoxyphenylacetic acid Cesium Carbonate inert 2. Establish Inert Atmosphere (N2) start->inert solvents 3. Add Solvents: Anhydrous DMF Deionized Water inert->solvents reagent 4. Add Sodium Chlorodifluoroacetate solvents->reagent heating 5. Heat to 110°C (4-6 hours) reagent->heating cooling 6. Cool to Room Temperature heating->cooling quench 7. Quench with Water cooling->quench acidify 8. Acidify with HCl quench->acidify extract 9. Extract with Diethyl Ether acidify->extract wash 10. Wash with Water and Brine extract->wash dry 11. Dry and Concentrate wash->dry chromatography 12. Column Chromatography dry->chromatography product Final Product: 3-(difluoromethoxy)-4-methoxyphenylacetic acid chromatography->product

Caption: Experimental workflow for the synthesis of 3-(difluoromethoxy)-4-methoxyphenylacetic acid.

Results and Discussion

Reaction Mechanism

The reaction proceeds via the in-situ generation of difluorocarbene. The thermal decarboxylation of sodium chlorodifluoroacetate produces the highly electrophilic difluorocarbene.[2] Under the basic conditions provided by cesium carbonate, the phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid is deprotonated to form a phenoxide. This nucleophilic phenoxide then attacks the difluorocarbene, forming a new carbon-oxygen bond. Subsequent protonation during the aqueous workup yields the desired 3-(difluoromethoxy)-4-methoxyphenylacetic acid.

reaction_mechanism cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product reagent Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) carbene Difluorocarbene (:CF₂) reagent->carbene Heat (Δ) - CO₂ - NaCl substrate 3-Hydroxy-4-methoxyphenylacetic acid phenoxide Phenoxide Intermediate substrate->phenoxide Base (Cs₂CO₃) base Cesium Carbonate (Cs₂CO₃) product 3-(Difluoromethoxy)-4-methoxyphenylacetic acid carbene->product phenoxide->product :CF₂

Caption: Plausible reaction mechanism for the difluoromethylation of 3-hydroxy-4-methoxyphenylacetic acid.

Purification and Characterization

The purification of the final product is critical to remove unreacted starting material, byproducts, and residual DMF. The acidic nature of the product allows for an effective purification strategy using acid-base extraction.

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Scale5.49 mmol
Temperature110 °C
Reaction Time4-6 hours
Expected Yield60-75%
Appearance of ProductOff-white to pale yellow solid

Table 2: Chromatographic Conditions for Reaction Monitoring and Purification

TechniqueDetails
TLC Monitoring
Mobile Phase30% Ethyl Acetate in Hexanes + 0.5% Acetic Acid
Stationary PhaseSilica gel 60 F₂₅₄
VisualizationUV light (254 nm), Potassium Permanganate stain
Column Chromatography
Stationary PhaseSilica gel (230-400 mesh)
EluentGradient elution from 10% to 40% Ethyl Acetate in Hexanes + 0.5% Acetic Acid

The final product should be characterized by standard spectroscopic methods:

  • ¹H NMR: The appearance of a triplet at approximately δ 6.5-7.0 ppm with a J-coupling of ~74 Hz is characteristic of the -OCF₂H proton.

  • ¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms will be observed.

  • ¹³C NMR: The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • IR Spectroscopy: A strong C-F stretching band will be present in the region of 1000-1200 cm⁻¹.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective O-difluoromethylation of 3-hydroxy-4-methoxyphenylacetic acid. The use of sodium chlorodifluoroacetate as the difluoromethylating agent offers a practical and efficient method for the synthesis of this valuable fluorinated building block. The detailed experimental procedure, including purification and characterization guidelines, will be a valuable resource for researchers in medicinal chemistry and drug development.

References

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

  • Sperry, J. B., Farr, R. M., Levent, M., Ghosh, M., Hoagland, S. M., Varsolona, R. J., & Sutherland, K. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 16(11), 1854–1860. [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7218-7255. [Link]

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

Sources

Esterification methods for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Application Notes and Protocols for Researchers in Drug Development

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Ester Prodrugs

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a valuable building block in medicinal chemistry. The presence of the difluoromethoxy (-OCHF₂) group is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine functionalities, potentially enhancing metabolic stability and acting as a hydrogen bond donor.[1][2] Esterification of the carboxylic acid moiety is a critical step in the development of prodrugs, which can improve the pharmacokinetic profile, such as solubility, permeability, and bioavailability, of the parent drug. This guide provides a detailed overview of various esterification methods applicable to this specific molecule, offering insights into the rationale behind procedural choices and providing robust, step-by-step protocols.

Chemical Structure and Reactivity Considerations

The structure of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid presents unique considerations for esterification. The electron-withdrawing nature of the two fluorine atoms in the difluoromethoxy group may slightly increase the acidity of the carboxylic acid, potentially influencing reaction kinetics.[3] The steric bulk of the substituted phenyl ring may also play a role in the accessibility of the carboxyl group, particularly with sterically hindered alcohols.

Method Selection: A Comparative Overview

The choice of an esterification method depends on several factors including the scale of the reaction, the stability of the starting materials and products to acid or base, the steric hindrance of the alcohol, and the desired purity of the final product. Below is a summary of common methods.

Method Catalyst/Reagent Conditions Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, TsOH)Reflux in excess alcoholSimple, inexpensive reagents, good for primary and secondary alcohols.[4][5]Reversible reaction requiring water removal or large excess of alcohol; not ideal for tertiary alcohols or acid-sensitive substrates.[4][6][7]Large-scale synthesis with simple, non-sensitive primary or secondary alcohols.
Steglich Esterification DCC or EDC, DMAP (catalyst)Mild, room temperatureHigh yields, suitable for acid-labile substrates and sterically hindered alcohols.[8][9]Formation of urea byproduct (DCU/EDU) can complicate purification; reagents are more expensive.[8][10]Small-scale synthesis, temperature-sensitive substrates, and tertiary or other hindered alcohols.
Acid Chloride Formation & Esterification Thionyl chloride (SOCl₂) or Oxalyl chloride, then alcoholBiphasic, often with a mild baseIrreversible, fast, and high-yielding reaction.[7][11]Requires an extra step to form the acid chloride; generates corrosive HCl gas.When high yield and fast reaction times are critical, and the substrate is stable to the conditions.
Mitsunobu Reaction PPh₃, DEAD or DIADMild, typically 0°C to RTProceeds with clean inversion of stereochemistry at the alcohol; mild conditions.[12][13][14]Reagents can be difficult to remove; formation of byproducts; not suitable for non-acidic nucleophiles (pKa > 13).[12][13]Chiral secondary alcohols where inversion of stereochemistry is desired.

Experimental Protocols

Method 1: Fischer-Speier Esterification

This classic method utilizes a strong acid catalyst to directly combine the carboxylic acid with an alcohol. The reaction is an equilibrium, which is driven towards the product by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct.[15][16]

Reaction Mechanism Workflow

Fischer_Esterification cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Carboxylic_Acid->Protonated_Carbonyl H+ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Alcohol Alcohol Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with H₂O Leaving Group Proton_Transfer->Water_Leaving_Group Ester Ester Water_Leaving_Group->Ester -H₂O, -H+

Caption: Fischer-Speier Esterification Workflow.

Protocol for Methyl 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetate

  • Reagents and Setup:

    • 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (1.0 eq)

    • Methanol (as solvent, large excess, e.g., 20-50 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

    • Round-bottom flask equipped with a reflux condenser and a drying tube.

  • Procedure: a. To a solution of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid in methanol, slowly add the concentrated sulfuric acid while stirring. b. Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the mixture to room temperature. d. Remove the excess methanol under reduced pressure using a rotary evaporator. e. Dissolve the residue in an organic solvent like ethyl acetate. f. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester. h. Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Steglich Esterification

This method is ideal for substrates that are sensitive to harsh acidic conditions or for use with sterically hindered alcohols. It employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9][17]

Reaction Mechanism

Steglich_Esterification Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP_Intermediate N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP_Intermediate DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP_Intermediate Ester Ester Acyl_DMAP_Intermediate->Ester Alcohol Alcohol Alcohol->Ester

Caption: Steglich Esterification Mechanism.

Protocol for tert-Butyl 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetate

  • Reagents and Setup:

    • 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (1.0 eq)

    • tert-Butanol (1.2-1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

    • Anhydrous Dichloromethane (DCM) as solvent.

    • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure: a. Dissolve the carboxylic acid, tert-butanol, and DMAP in anhydrous DCM in a round-bottom flask. b. Cool the mixture to 0°C in an ice bath. c. Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture with stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction by TLC. f. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. g. Wash the filtrate with 1M HCl solution, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. i. Purify the product by column chromatography.

Method 3: Acid Chloride Formation and Subsequent Esterification

For a more reactive approach, the carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride is then treated with the alcohol to form the ester.[7]

Workflow

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Carboxylic_Acid Carboxylic Acid Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride SOCl2 SOCl₂ SOCl2->Acid_Chloride Ester Ester Acid_Chloride->Ester Alcohol Alcohol Alcohol->Ester Pyridine Pyridine (Base) Pyridine->Ester

Caption: Acid Chloride Esterification Workflow.

Protocol for Ethyl 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetate

  • Reagents and Setup:

    • 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

    • A catalytic amount of Dimethylformamide (DMF)

    • Anhydrous Toluene or DCM as solvent.

    • Ethanol (1.2 eq)

    • Pyridine or Triethylamine (1.5 eq) as a base.

    • Round-bottom flask with a reflux condenser and gas trap (for HCl and SO₂).

  • Procedure (Step 1: Acid Chloride Formation): a. Suspend or dissolve the carboxylic acid in the anhydrous solvent. b. Add a catalytic drop of DMF. c. Add thionyl chloride dropwise at room temperature. d. Heat the mixture to reflux for 1-2 hours until gas evolution ceases. e. Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is often used directly in the next step.

  • Procedure (Step 2: Esterification): a. Dissolve the crude acid chloride in an anhydrous solvent like DCM. b. Cool the solution to 0°C. c. Add the base (e.g., pyridine) followed by the dropwise addition of ethanol. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by TLC. f. Upon completion, dilute with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer, concentrate, and purify by column chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters with inversion of stereochemistry at the alcohol's chiral center.[13][14] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Reaction Mechanism

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Ion_Pair Ion Pair Betaine->Ion_Pair Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ion_Pair Oxyphosphonium_Salt Oxyphosphonium Salt Ion_Pair->Oxyphosphonium_Salt Alcohol Alcohol Alcohol->Oxyphosphonium_Salt Ester Ester (with inversion) Oxyphosphonium_Salt->Ester TPPO Triphenylphosphine oxide (TPPO) Oxyphosphonium_Salt->TPPO

Caption: Mitsunobu Reaction Mechanism.

Protocol for Ester Synthesis with a Chiral Secondary Alcohol

  • Reagents and Setup:

    • 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (1.2 eq)

    • Chiral secondary alcohol (e.g., (S)-1-phenylethanol) (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or DCM as solvent.

    • Round-bottom flask under an inert atmosphere.

  • Procedure: a. Dissolve the carboxylic acid, alcohol, and triphenylphosphine in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Slowly add the DEAD or DIAD dropwise to the solution. A color change and/or precipitation may be observed. d. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-16 hours. e. Monitor the reaction by TLC. f. Once complete, concentrate the reaction mixture in vacuo. g. The purification can be challenging due to the byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is typically achieved by column chromatography.

General Purification and Characterization

  • Work-up: Standard aqueous work-up procedures involving washing with acidic, basic, and neutral solutions are typically employed to remove catalysts and unreacted starting materials.

  • Purification: Column chromatography on silica gel is the most common method for purifying the final ester products. The choice of eluent (e.g., hexane/ethyl acetate mixtures) will depend on the polarity of the ester. For volatile esters, distillation can also be an effective purification method.[18][19]

  • Characterization: The structure and purity of the synthesized esters should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Strong acids like sulfuric acid are highly corrosive. Handle with extreme care.

  • Reagents like thionyl chloride are corrosive and react violently with water, releasing toxic gases.

  • DCC is a potent skin allergen. Avoid contact.

  • DEAD and DIAD are potentially explosive and should be handled with care.

References

  • J&K Scientific LLC. (2025). Fischer Esterification.
  • ResearchGate. (2026). Synthesis, properties and applications of esters of phenylacetic acid.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • MDPI. (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst.
  • Google Patents. (n.d.). EP0098058B1 - Synthesis of phenylacetic acid esters.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • PubMed. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Mitsunobu Reaction. (2019). Retrieved from a relevant chemical synthesis resource.
  • ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.
  • Benchchem. (n.d.). Phenylacetic Anhydride vs. Phenylacetic Acid in Ester Synthesis: A Comparative Guide.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Recent trends in direct O-mono-/di-/tri-fluoromethyl
  • PMC. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts.
  • Pearson+. (n.d.). Show how Fischer esterification might be used to form the following....
  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Steglich esterification.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • PMC. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Scribd. (n.d.). Mitsunobu | PDF | Ester | Functional Group.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Chemical Society Reviews (RSC Publishing). (2021). Late-stage difluoromethylation: concepts, developments and perspective. DOI:10.1039/D1CS00360G.
  • Taylor & Francis. (n.d.). Esterification – Knowledge and References.
  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • ResearchGate. (n.d.). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid.
  • ResearchGate. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • PMC. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
  • Googleapis.com. (2014). WO 2014/030106 A2.
  • Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • Organic Syntheses Procedure. (n.d.). homoveratric acid.
  • PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Reddit. (2022). Kaplan FL spoiler : I thought electron-withdrawing groups enhance the acidity of carboxyl groups?.
  • Reddit. (2024). Steglich Esterification with EDC.
  • Flinn Scientific. (n.d.). Synthesis, Isolation and Purification of an Ester.
  • ResearchGate. (2016). How to purify esterefication product?.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Esterification of 2-(4-(4-Hydroxy-3, 5-Iiodophenoxy)-3, 5-Diiodophenyl) Acetic Acid (Tetrac). (2025).

Sources

Application Note: Handling and Storage Protocols for Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated phenylacetic acids (FPAAs) are critical building blocks in medicinal chemistry, serving as bioisosteres for phenylacetic acid to enhance metabolic stability and lipophilicity in drug candidates.[1] While structurally similar to their non-fluorinated counterparts, the introduction of fluorine atoms alters their acidity (pKa), lipophilicity (LogP), and crystalline stability. This guide provides an authoritative protocol for the safe handling, storage, and solubilization of FPAAs, ensuring analytical integrity and operator safety.

Scientific Context & Physicochemical Profile[2][3][4][5][6][7][8]

The Fluorine Effect

The strategic replacement of hydrogen with fluorine in phenylacetic acid scaffolds is a standard practice in lead optimization. Fluorine’s high electronegativity exerts a strong inductive effect ($ -I $), pulling electron density from the aromatic ring and, by extension, the carboxyl group.

  • Acidity: FPAAs are generally more acidic than phenylacetic acid (pKa ~4.31). For instance, 2,4-difluorophenylacetic acid has a predicted pKa of ~3.[2]98. This increased acidity necessitates stricter corrosion controls during long-term storage.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at specific sites on the aromatic ring (e.g., blocking P450 oxidation).

Comparative Properties Table
PropertyPhenylacetic Acid (Reference)4-Fluorophenylacetic Acid2,4-Difluorophenylacetic Acid
CAS Number 103-82-2405-50-581228-09-3
Molecular Weight 136.15 g/mol 154.14 g/mol 172.13 g/mol
Appearance White solid, honey-like odorWhite crystalline solidWhite powder/solid
Melting Point 76–77 °C81–83 °C115–118 °C
Acidity (pKa) 4.31~4.2~3.98 (Predicted)
Storage Class Combustible Solid (Class 11)Combustible Solid (Class 11)Combustible Solid (Class 11)
Hygroscopicity Low to ModerateLowLow

Safety & Hazard Assessment

Signal Word: WARNING

Although FPAAs are not classified as acutely toxic (Category 1 or 2), they are significant irritants. The primary hazards stem from their acidic nature and potential to sublime or form dust.

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[5][3][4]

  • H335: May cause respiratory irritation.[5][4]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) dust mask required during weighing to prevent inhalation of fine particulates.

  • Eyes: Chemical safety goggles.[4] Face shield recommended if handling quantities >100g.

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid handling, but changes are required immediately if dissolved in organic solvents.

  • Body: Standard lab coat; closed-toe shoes.

Storage Protocols

Proper storage is defined by three variables: Temperature , Atmosphere , and Container Integrity .

Workflow: Receipt to Storage

The following diagram illustrates the decision logic for processing incoming FPAA shipments to ensure long-term stability.

StorageWorkflow Start Shipment Receipt Inspect Visual Inspection (Check for caking/discoloration) Start->Inspect Decision Is container factory sealed? Inspect->Decision LongTerm Long-Term Storage (>30 Days) Decision->LongTerm Yes ShortTerm Active Use (<30 Days) Decision->ShortTerm No (Opened) Inert Purge Headspace with Argon/N2 (Prevent Oxidation/Hydrolysis) LongTerm->Inert Desiccate Place in Desiccator Cabinet (Silica Gel / CaSO4) ShortTerm->Desiccate Temp Store at Ambient (15-25°C) or Cool (2-8°C) if specified Desiccate->Temp Inert->Temp End Storage Complete Temp->End Log Location

Figure 1: Decision workflow for handling incoming FPAA shipments. Prioritizes moisture control for opened containers.

Detailed Storage Guidelines
  • Temperature:

    • Standard: Store at room temperature (15–25°C).

    • Exception: If the Certificate of Analysis (CoA) indicates high purity (>99%) intended for GMP synthesis, storage at 2–8°C is recommended to retard any slow degradation or decarboxylation, although FPAAs are thermally stable up to their melting points.

  • Moisture Control (Critical):

    • FPAAs can cake upon exposure to high humidity.

    • Protocol: Store secondary containers (bottles) inside a desiccator cabinet or a sealed plastic box containing activated silica gel or Drierite™.

  • Container Compatibility:

    • Recommended: Amber glass bottles with PTFE-lined caps.

    • Acceptable: High-Density Polyethylene (HDPE).

    • Avoid: Metal containers (aluminum/steel) without liners, as the acidic nature of FPAA (especially if moisture is present) can cause corrosion over time.

Handling & Weighing Protocols

Anti-Static Weighing Procedure

Fluorinated compounds often exhibit high static electricity, causing the powder to "jump" or cling to spatulas.

  • Environment: Use an ionizing blower or anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing.

  • Tools: Use stainless steel or PTFE-coated spatulas. Avoid plastic spatulas which generate static.

  • Transfer: Do not pour directly from the stock bottle. Transfer a small amount to a secondary vessel to avoid contaminating the bulk stock.

Solubilization & Solution Stability

FPAAs are carboxylic acids; their solubility is pH-dependent.

  • Organic Solvents: Highly soluble in Ethanol, DMSO, DMF, and Methanol.

  • Aqueous Media: Poor solubility in water/acidic media. To dissolve in aqueous buffers, the pH must be adjusted >5.0 (above the pKa).

Preparation of 100 mM Stock Solution (DMSO):

  • Weigh the calculated mass of FPAA.

  • Add DMSO to 80% of the final volume.

  • Vortex for 30 seconds. (Sonication is rarely needed but safe to use).

  • Dilute to final volume.

  • Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Waste Disposal & Environmental Compliance

FPAAs are generally not classified as PBT (Persistent, Bioaccumulative, Toxic) or vPvB, but as halogenated organic acids, they require specific disposal streams.

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Halogenated Organic."

  • Liquid Waste:

    • Organic Solutions: Dispose in "Halogenated Organic Solvents" stream. Do not mix with non-halogenated solvents if your facility separates them, as incineration costs differ.

    • Aqueous Solutions: Adjust pH to neutral (6-8) before disposal if permitted by local regulations; otherwise, treat as aqueous chemical waste.

  • Spill Cleanup:

    • Sweep up dry spills to avoid dust generation.

    • Clean residue with a dilute sodium bicarbonate solution (neutralization) followed by water.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Material Caking Moisture absorption due to poor seal.Break up mechanically. Dry in a vacuum oven at 40°C for 2 hours over P₂O₅.
Discoloration (Yellowing) Oxidation or trace metal contamination.Check purity via ¹H-NMR. If purity is >98%, recrystallize from warm hexane/ethyl acetate.
Incomplete Solubility pH is too low (aqueous) or saturation reached.For aqueous: Add 1M NaOH dropwise. For organic: Mild warming (40°C).

References

  • PubChem. (n.d.). Compound Summary: 2,4-Difluorophenylacetic acid.[2][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. (Contextual grounding for pKa/stability claims).

Sources

Application Notes and Protocols for the Downstream Synthesis Utilizing 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethoxy-Phenylacetic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable bioisostere for hydroxyl and methoxy moieties, offering a unique combination of modulated lipophilicity, enhanced metabolic stability, and altered electronic properties that can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The subject of this guide, 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, is a prime example of a building block that leverages these advantages. Its phenylacetic acid framework provides a versatile handle for a variety of chemical transformations, making it a key intermediate in the synthesis of complex therapeutic agents.[2] This document provides a detailed exploration of the downstream applications of this valuable synthetic intermediate, with a focus on the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other potential therapeutic agents.

Core Application: A Versatile Precursor for Phosphodiesterase-4 (PDE4) Inhibitors

The 3-(difluoromethoxy)-4-methoxyphenyl moiety is a key pharmacophore in a class of potent and selective PDE4 inhibitors.[3][4] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells.[5] Consequently, PDE4 inhibitors have found therapeutic application in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[5][6]

While direct synthetic routes starting from 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid are not extensively detailed in publicly available literature, its structural similarity to key intermediates in the synthesis of blockbuster drugs like Roflumilast makes it an exceptionally relevant precursor.[5][7][8][9][10] The following protocols are adapted from established synthetic routes for Roflumilast and other PDE4 inhibitors, demonstrating how the title compound can be effectively utilized to generate analogous structures.

Synthetic Workflow for PDE4 Inhibitor Analogues

The general synthetic strategy involves the coupling of the carboxylic acid moiety of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid with a suitable amino-heterocycle. This can be achieved through several robust and high-yielding methods, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

G start 2-[3-(Difluoromethoxy)-4- methoxyphenyl]acetic acid activation Carboxylic Acid Activation start->activation coupling Amide Bond Formation activation->coupling amine Amino-heterocycle (e.g., 4-amino-3,5-dichloropyridine) amine->coupling product PDE4 Inhibitor Analogue coupling->product

Caption: General synthetic workflow for PDE4 inhibitor analogues.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative PDE4 inhibitor analogue via amide coupling. Two common and effective methods for carboxylic acid activation are presented.

Method 1: Acyl Chloride Formation followed by Amide Coupling

This classic and cost-effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the desired amine.[7][8]

Protocol 1: Synthesis of N-(3,5-dichloropyridin-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide

Step 1a: Acyl Chloride Formation

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF, ~5 volumes relative to the carboxylic acid) and stir to dissolve.

  • Carefully add thionyl chloride (1.5 eq) dropwise to the solution at room temperature (20-25 °C).

  • Heat the reaction mixture to 40-45 °C and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the excess thionyl chloride and THF under reduced pressure to obtain the crude acyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 1b: Amide Coupling

  • In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in anhydrous THF or dichloromethane (DCM).

  • Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the amine solution.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1a in a minimal amount of anhydrous THF or DCM and add it dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Reagent/SolventMolar Ratio (eq)Purpose
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid1.0Starting material
Thionyl Chloride (SOCl₂)1.5Chlorinating agent
Tetrahydrofuran (THF)-Solvent
4-amino-3,5-dichloropyridine1.0Amine coupling partner
Triethylamine (TEA)2.0Base
Estimated Reaction Time 3-6 hours-
Estimated Yield 75-90%-

Table 1: Reagents and typical conditions for acyl chloride mediated amide coupling.

Method 2: Direct Amide Coupling using Peptide Coupling Reagents

Modern peptide coupling reagents offer a milder and often more efficient alternative to the acyl chloride method, proceeding under ambient conditions and tolerating a wider range of functional groups. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for forming amide bonds.[11][12]

Protocol 2: HATU-Mediated Synthesis of N-(3,5-dichloropyridin-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide

  • To a round-bottom flask under an inert atmosphere, add 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid (1.0 eq) and dissolve it in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Add 4-amino-3,5-dichloropyridine (1.0-1.2 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Add a non-nucleophilic base, typically DIPEA (2.0 eq), to the stirred solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide.

Reagent/SolventMolar Ratio (eq)Purpose
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid1.0Starting material
4-amino-3,5-dichloropyridine1.0-1.2Amine coupling partner
HATU1.1Coupling agent
DIPEA2.0Base
N,N-Dimethylformamide (DMF)-Solvent
Estimated Reaction Time 4-12 hours-
Estimated Yield 85-95%-

Table 2: Reagents and typical conditions for HATU-mediated amide coupling.

G cluster_0 Method 1: Acyl Chloride Route cluster_1 Method 2: Direct Coupling Route start1 Phenylacetic Acid acyl_chloride Acyl Chloride Intermediate start1->acyl_chloride SOCl₂, THF product1 Amide Product acyl_chloride->product1 Amine, Base start2 Phenylacetic Acid activated_ester Activated Ester Intermediate start2->activated_ester HATU, Amine, DIPEA product2 Amide Product activated_ester->product2

Caption: Comparison of two primary synthetic routes for amide formation.

Broader Synthetic Potential and Future Directions

Beyond its application in the synthesis of PDE4 inhibitors, the 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid scaffold is a versatile starting material for a range of other potential therapeutic agents. The phenylacetic acid moiety is a privileged structure found in numerous biologically active compounds.[13]

  • Anti-inflammatory Agents: The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac suggests that derivatives of the title compound could be explored for their anti-inflammatory properties.

  • Anticancer Agents: Phenylacetamide derivatives have been investigated as potential anticancer agents, and this scaffold could serve as a starting point for the synthesis of novel cytotoxic compounds.[14]

  • Liver X Receptor (LXR) Agonists: Phenylacetic acid-substituted quinolines have been identified as novel LXR agonists for the treatment of atherosclerosis, indicating another potential avenue for derivatization.[15]

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, aldehydes, and alcohols, further expanding the synthetic possibilities and allowing for the creation of diverse chemical libraries for drug discovery screening.

Conclusion

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid is a highly valuable and strategic building block for synthetic and medicinal chemistry. Its unique substitution pattern, featuring the beneficial difluoromethoxy group, makes it an ideal precursor for the synthesis of potent PDE4 inhibitors and other biologically active molecules. The robust and well-established protocols for amide bond formation detailed in this guide provide researchers with a clear and efficient pathway to utilize this compound in their drug discovery and development programs. The versatility of the phenylacetic acid scaffold ensures that its applications will continue to expand as new therapeutic targets are identified.

References

  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]

  • Khan, I., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry.
  • Frutos, R. P., et al. (2016). Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Organic Process Research & Development, 20, 982–988.
  • National Center for Biotechnology Information (n.d.). Roflumilast. PubChem. Retrieved from [Link]

  • (2014). Process for the preparation of roflumilast. US20140275551A1. Google Patents.
  • (2015). Process for the preparation of Roflumilast. US Patent 9,145,365. Justia Patents. Retrieved from [Link]

  • Szumilak, M., et al. (2016). Synthesis of 2-[(3,4,5-Triphenyl)
  • Cao, G., et al. (2006). Discovery of phenyl acetic acid substituted quinolines as novel liver X receptor agonists for the treatment of atherosclerosis. Journal of Medicinal Chemistry, 49(21), 6151-4.
  • ResearchGate. (2025). Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Retrieved from [Link]

  • (2013). An improved process for the preparation of roflumilast. WO2013072938A2. Google Patents.
  • (2013). Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. CN103304408A. Google Patents.
  • (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. US5698735A. Google Patents.
  • Huchet, C., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ChemMedChem, 8(3), 425-436.
  • Iaroshenko, V. O., et al. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
  • American Elements. (n.d.). 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. Retrieved from [Link]

  • Johnston, B. D., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o670.
  • Crocetti, L., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11598.
  • supporting information. (n.d.).
  • Shakil, M., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril. ChemRxiv.

  • Mondal, H., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
  • Journal of the American Chemical Society. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. 146(2), 1276-1281.
  • Peng, B., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • (2016). Heteroaryl inhibitors of pde4. WO2016049595A1. Google Patents.

Sources

Application Note: Solvent Systems for the Processing and Derivatization of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical solvent selection parameters for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid , a key intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast. The molecule features a polar carboxylic acid tail and a lipophilic, metabolically stable difluoromethoxy ether head.

Successful utilization of this intermediate requires balancing three competing factors:

  • Solubility: Overcoming the high lattice energy typical of phenylacetic acids.

  • Reactivity: Facilitating nucleophilic attack on the carboxyl group, often hindered by the electron-rich aromatic ring.

  • Stability: Preserving the difluoromethoxy (-OCHF₂) moiety, which acts as a bioisostere for a methoxy group but can be sensitive to extreme basic conditions or specific Lewis acids.

Physicochemical Profile & Solvent Compatibility[1][2][3]

The dual nature of the molecule—lipophilic fluorinated ether and hydrophilic carboxylic acid—dictates a specific solvent hierarchy.

Solubility Matrix

The following data summarizes the solubility behavior of the target acid at 25°C.

Solvent ClassSpecific SolventSolubility RatingApplication Relevance
Polar Aprotic DMF / DMSO High (>100 mg/mL) Preferred. Essential for coupling reactions involving weak nucleophiles (e.g., aminopyridines).
Chlorinated DCM / Chloroform High (>50 mg/mL)Excellent for acid chloride formation (activation).
Ethers THF / 2-MeTHF Moderate to HighGood for anion generation; 2-MeTHF is a greener alternative for workups.
Alcohols Methanol / IPA HighAvoid during activation (risk of esterification). Ideal for recrystallization.
Hydrocarbons Toluene / HeptaneLow to ModerateToluene is useful as a co-solvent for azeotropic removal of water or SOCl₂.
Aqueous WaterNegligible (pH < 4)Product precipitates in acidic water; soluble as a salt at pH > 8.
Solvent Selection Logic (Graphviz Workflow)

The following decision tree illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

SolventSelection Start Intended Transformation Activation Carboxyl Activation (Acid Chloride/Anhydride) Start->Activation High Reactivity Req. Coupling Direct Amide Coupling (HATU/T3P) Start->Coupling Mild Conditions Purification Crystallization/Isolation Start->Purification Final Step DCM_Tol DCM or Toluene (Inert to SOCl2/Oxalyl Chloride) Activation->DCM_Tol Avoid OH/NH solvents DMF_NMP DMF or NMP (Solubilizes Zwitterions) Coupling->DMF_NMP Maximize Solubility IPA_H2O IPA/Water or EtOAc/Heptane (Antisolvent Crash) Purification->IPA_H2O Induce Nucleation

Figure 1: Solvent selection decision tree based on reaction type.

Critical Reaction Protocol: Amide Coupling

The primary industrial application of this acid is its coupling with 4-amino-3,5-dichloropyridine to form Roflumilast. This reaction is challenging because the amine is electron-deficient (poor nucleophile).

Method A: Acid Chloride Route (Standard Industrial)

This method uses Thionyl Chloride (SOCl₂) to create a highly reactive intermediate.

Reagents:

  • Substrate: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (1.0 eq)

  • Activator: Thionyl Chloride (1.2 eq)

  • Catalyst: DMF (0.05 eq)

  • Solvent: Toluene or THF

  • Coupling Partner: 4-Amino-3,5-dichloropyridine (1.1 eq)

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

Protocol:

  • Activation: Suspend the acid (CAS 234473-10-8) in anhydrous Toluene . Add catalytic DMF.

  • Chlorination: Add SOCl₂ dropwise at 20-25°C. Heat to 70-80°C for 2-3 hours.

    • Mechanism:[1][2][3][4] The DMF catalyzes the formation of the Vilsmeier-Haack reagent, facilitating the conversion to the acid chloride.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH -> look for methyl ester).

  • Evaporation: Distill off excess SOCl₂ and Toluene (azeotrope) to leave the crude acid chloride oil. Redissolve in anhydrous THF .

  • Anion Generation (Separate Vessel): Dissolve the aminopyridine in anhydrous THF or DMF . Cool to 0°C. Add NaH (strong base) carefully to generate the amide anion.

  • Coupling: Add the acid chloride solution to the amine anion solution dropwise.

  • Quench: Pour mixture into ice water. The product should precipitate.

Method B: Direct Coupling (Green/Modern)

Uses Propylphosphonic Anhydride (T3P) to avoid toxic SOCl₂ and minimize waste.

Reagents:

  • Coupling Agent: T3P (50% in EtOAc or DMF)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Protocol:

  • Dissolve both the acid and the amine in EtOAc .

  • Add DIPEA (3.0 eq).

  • Add T3P (1.5 eq) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 12-24 hours.

    • Note: Reaction kinetics will be slower than the Acid Chloride route due to the low nucleophilicity of the amine. Heating to 50°C may be required.[5]

Process Safety & Stability

Difluoromethoxy Group Stability

The -OCHF₂ group is a bioisostere of -OCH₃, providing metabolic stability against O-demethylation. However, chemically, it presents specific risks:

  • Base Sensitivity: While generally stable, prolonged exposure to strong bases (like NaH or KOtBu) at high temperatures (>100°C) can lead to elimination of HF, forming a ketone or decomposition products. Control: Keep coupling temperatures <80°C when using strong bases.

  • Lewis Acids: Avoid strong Lewis acids (e.g., AlCl₃, BBr₃) which can cleave the ether bond.

Handling Thionyl Chloride[8]
  • Gas Evolution: The activation step generates SO₂ and HCl gas. Scrubbers (NaOH traps) are mandatory.

  • Solvent Moisture: Toluene/DCM must be anhydrous (<0.05% water). Water reacts violently with SOCl₂, destroying the reagent and generating heat.

Troubleshooting & Validation (Self-Validating Systems)

To ensure the protocol is working ("Self-Validating"), utilize the following analytical checkpoints:

CheckpointObservationInterpretationAction
Activation (TLC/HPLC) Quench with MeOH. Peak shift from Acid (RT 5.2) to Methyl Ester (RT 6.8).Conversion to Acid Chloride is complete.Proceed to coupling.[6] If Acid remains, add more SOCl₂.
1H-NMR (Proton) Triplet at δ 6.5 - 7.0 ppm (

).
Difluoromethoxy group is intact. If signal disappears or becomes a singlet, decomposition occurred. Check pH/Temp.
Coupling Appearance Solution turns from clear to suspension (precipitate).Product formation (Roflumilast is less soluble than reactants).Filter solid and wash with cold IPA.
Reaction Pathway Diagram

ReactionPathway Reactant Start: Acid (CAS 234473-10-8) Intermediate Intermediate: Acid Chloride Reactant->Intermediate Step1 SOCl2 / Toluene (Activation) Product Product: Roflumilast Intermediate->Product Step2 Aminopyridine / NaH / THF (Coupling)

Figure 2: Synthetic pathway from acid precursor to Roflumilast.

References

  • World Intellectual Property Organization. (2013). An improved process for the preparation of roflumilast (WO2013072938A2).
  • United States Patent and Trademark Office. (2013). Process for the preparation of roflumilast (US8536206B2).
  • PubChem. (2024).[7] 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid Synthesis

Executive Summary

This technical guide addresses the synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid , a structural analog to intermediates used in PDE4 inhibitors like Roflumilast. The synthesis presents two distinct challenges: the difluoromethylation of the phenol moiety (often the yield-limiting step) and the homologation of the aldehyde to the acetic acid side chain.

This guide moves beyond standard textbook procedures, offering field-proven optimization strategies for industrial and research-scale preparations.

Module 1: The Difluoromethylation Bottleneck

Objective: Maximize conversion of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) to 3-(difluoromethoxy)-4-methoxybenzaldehyde.

The Chemistry

The reaction typically utilizes Sodium Chlorodifluoroacetate (


)  or Chlorodifluoromethane (

, Freon-22)
. The mechanism involves the generation of a reactive difluorocarbene (

) species in situ, which inserts into the phenoxide bond.
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Reagent Stoichiometry 1.5 – 2.0 eq. of

The carbene intermediate (

) is highly unstable and prone to hydrolysis (reacting with trace water to form CO and HF) or dimerization (forming tetrafluoroethylene). Excess reagent compensates for these non-productive pathways.
Solvent System DMF or NMP (Anhydrous)Crucial: The solvent must be aprotic and dipolar to solvate the phenoxide anion. Water content must be

. Moisture rapidly quenches the carbene, drastically lowering yield.
Temperature 90°C – 100°CCarbene generation from the acetate salt initiates around 90°C. Below this, the reaction stalls; above 110°C, polymerization of the carbene and decomposition of the product occur.
Base

(Micronized)
Potassium carbonate is superior to NaOH here because it minimizes water generation (compared to hydroxides) and maintains a heterogeneous mixture that releases the phenoxide at a controlled rate.
Troubleshooting Guide: Low Yield in Difluoromethylation

Scenario A: High Starting Material (Isovanillin) Remaining

  • Cause: The carbene was quenched by moisture before reacting with the phenol.

  • Fix: Dry the solvent over molecular sieves (4Å) for 24h. Ensure the

    
     is oven-dried.
    
  • Protocol Adjustment: Add the

    
     in portions  (e.g., 4 portions over 2 hours) rather than all at once. This maintains a steady concentration of carbene, matching the reaction rate of the phenoxide.
    

Scenario B: Formation of "Dimer" Impurity

  • Cause: High local concentration of carbene leading to tetrafluoroethylene or ether-linked dimers.

  • Fix: Improve agitation (high shear mixing). Dilute the reaction mixture (increase solvent volume by 20%).

Module 2: Side Chain Homologation (The Nitrile Route)

Objective: Convert the aldehyde to the phenylacetic acid without degrading the ether linkage.

Route: Aldehyde


 Alcohol 

Benzyl Chloride

Benzyl Nitrile

Target Acid .
The Hydrolysis Hazard

The difluoromethoxy group (


) is chemically similar to an acetal. While robust, it is susceptible to acid-catalyzed hydrolysis , which will strip the group off and revert the molecule to the phenol (Isovanillin derivative).
  • Strict Rule: Avoid refluxing in strong mineral acids (HCl/

    
    ) for extended periods.
    
  • Recommended Approach: Alkaline Hydrolysis .[1] The ether linkage is stable to base.

Optimized Protocol: Nitrile to Acid
  • Dissolution: Dissolve the nitrile intermediate in Ethanol/Water (3:1).

  • Reagent: Add 3.0 eq. of NaOH or KOH.

  • Reaction: Reflux (approx. 80°C) until ammonia evolution ceases (monitor via pH paper at the vent).

  • Workup (The Critical Step):

    • Cool to room temperature.

    • Wash with DCM to remove unreacted nitrile (organic impurities).

    • Acidification: Slowly add 2N HCl at

      
       to adjust pH to 3-4. Do not go below pH 2. 
      
    • Precipitate the product or extract immediately with Ethyl Acetate.

Module 3: Visualized Workflows

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the optimized route and decision points for impurity control.

G Start Start: Isovanillin (3-OH, 4-OMe) Step1 Step 1: Difluoromethylation Reagent: ClCF2CO2Na / DMF / 95°C Start->Step1 Check1 QC Check: Is Phenol < 5%? Step1->Check1 Inter1 Intermediate A: Aldehyde Check1->Inter1 Yes DrySolvent Action: Dry DMF over Sieves Add Reagent in Portions Check1->DrySolvent No (Low Conv.) Step2 Step 2: Reduction & Chlorination (NaBH4 -> SOCl2) Inter1->Step2 Step3 Step 3: Cyanation (NaCN / DMSO) Step2->Step3 Inter2 Intermediate B: Benzyl Nitrile Step3->Inter2 Step4 Step 4: Hydrolysis (NaOH / EtOH, Reflux) Inter2->Step4 Target TARGET: 2-[3-(OCHF2)-4-OMe-phenyl]acetic acid Step4->Target AcidWarn WARNING: Avoid Strong Acid Hydrolysis Risk of -OCHF2 cleavage Step4->AcidWarn DrySolvent->Step1 Retry

Caption: Optimized synthetic route with critical quality control checkpoints (Yellow) and remediation actions (Red).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Freon-22 (


 gas) instead of the solid acetate reagent? 
A:  Yes, and it is often cheaper for large scales. However, gas bubbling requires a highly efficient sparger to maximize surface area. You must use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide)  or 18-Crown-6  to facilitate the transfer of the base into the organic phase to deprotonate the phenol.

Q2: My final product is colored (yellow/brown) instead of white. A: This is likely due to traces of polymerized carbene or oxidation of the phenol.

  • Fix: Perform a charcoal treatment. Dissolve the crude acid in dilute NaOH, add activated carbon (5% w/w), stir for 30 mins, filter through Celite, and re-acidify.

Q3: The nitrile hydrolysis is incomplete after 12 hours. A: Nitriles on electron-rich rings can be sluggish.

  • Fix: Increase the temperature by switching solvent from Ethanol to Ethylene Glycol (allows heating to 130°C) or add 1-2 equivalents of

    
     (hydrogen peroxide) to the basic mixture. Peroxide accelerates nitrile hydrolysis to the amide, which then hydrolyzes rapidly to the acid (Radziszewski reaction).
    

References

  • Process Impurities in Roflumilast Synthesis. Journal of Chemical and Pharmaceutical Research, 2015, 7(6):301-311. (Detailed discussion on difluoromethylation impurities and reaction conditions).

  • Difluoromethylation of Phenols and Heterocycles. Organic Chemistry Frontiers, 2022.[2] (Review of radical and carbene mechanisms for introducing

    
     groups). 
    
  • Hydrolysis of Nitriles to Carboxylic Acids. Lumen Learning / Organic Chemistry II. (Mechanistic overview of base-catalyzed nitrile hydrolysis).

  • Synthesis of Roflumilast Intermediates. Google Patents: CN102503815A. (Industrial protocols for the aldehyde precursor synthesis).

Sources

Troubleshooting impurities in 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges and questions that arise during the production of this important compound. Our goal is to provide you with in-depth, actionable insights rooted in established scientific principles to ensure the integrity and purity of your final product.

Troubleshooting Guide: Impurity Profiling and Mitigation

This section addresses specific issues that you may encounter during the synthesis of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. Each question is followed by a detailed explanation of the potential causes and recommended solutions.

Question 1: I am observing a significant amount of unreacted starting material in my final product. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion is a common issue that can often be traced back to several key factors in the synthetic process. The synthesis of phenylacetic acid derivatives can be sensitive to reaction conditions.[1][2] Based on common synthetic routes for similar compounds, here are the primary areas to investigate:

  • Reaction Stoichiometry and Reagent Purity: Ensure that the molar ratios of your reactants are correct. The purity of starting materials is also critical; impurities can interfere with the reaction. It is advisable to verify the purity of your starting materials using techniques like NMR or GC-MS before proceeding.

  • Reaction Temperature and Time: Many organic reactions are highly sensitive to temperature. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to slow or incomplete conversion. Conversely, a temperature that is too high can lead to the formation of degradation products. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount. Ensure the catalyst is not poisoned or deactivated. In some cases, using a fresh batch of catalyst or increasing the catalyst loading (within reasonable limits) can significantly improve conversion.

  • Solvent Choice and Moisture Content: The choice of solvent can influence reaction rates and equilibria. Ensure you are using a solvent that is appropriate for the reaction type and is sufficiently dry, as water can quench certain reagents or participate in unwanted side reactions.

Workflow for Optimizing Reaction Conversion:

Caption: Troubleshooting workflow for incomplete reaction conversion.

Question 2: My final product shows several unexpected peaks in the HPLC analysis. What are the potential side-products and how can I minimize their formation?

Answer:

The presence of unexpected peaks in your HPLC chromatogram indicates the formation of impurities. These can arise from side reactions occurring in parallel to your main synthetic route. For phenylacetic acid derivatives, common side reactions include:

  • Over-alkylation or Over-acylation: If your synthesis involves alkylation or acylation steps, there is a risk of multiple additions to the aromatic ring or other reactive sites, leading to polysubstituted byproducts.

  • Decarboxylation: Phenylacetic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of the corresponding toluene derivative.

  • Oxidation: The methoxy group on the phenyl ring can be susceptible to oxidation, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.

  • Hydrolysis of the Difluoromethoxy Group: While generally stable, the difluoromethoxy group can undergo hydrolysis under harsh acidic or basic conditions, leading to the formation of a formyl or carboxylic acid group at that position.

Strategies for Minimizing Side-Product Formation:

  • Control of Reaction Conditions: Tightly control the reaction temperature, reaction time, and the rate of reagent addition. Slow, controlled addition of reagents can often minimize localized high concentrations that can lead to side reactions.

  • Use of Protective Groups: If your starting materials contain other reactive functional groups, consider using protecting groups to prevent them from participating in unwanted reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

Question 3: How can I effectively remove identified impurities from my crude product?

Answer:

Once you have identified the nature of the impurities, you can select an appropriate purification strategy. Common methods for purifying acidic organic compounds like 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid include:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is crucial. A good recrystallization solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.

  • Column Chromatography: For complex mixtures or to separate compounds with similar polarities, column chromatography is the method of choice. Normal-phase (silica gel) or reverse-phase chromatography can be employed depending on the polarity of the compound and impurities.

  • Acid-Base Extraction: As your target compound is a carboxylic acid, you can exploit its acidic nature for purification. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The acidic product will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.[2]

Table 1: Common Impurities and Recommended Purification Strategies

Impurity TypePotential SourceRecommended Purification Method
Unreacted Starting MaterialIncomplete reactionRecrystallization, Column Chromatography
Over-alkylated/acylated ProductsSide reactionColumn Chromatography
Decarboxylation ProductThermal degradationColumn Chromatography, Recrystallization
Oxidized ByproductsExposure to air/oxidantsColumn Chromatography
Hydrolysis ProductsHarsh pH conditionsAcid-Base Extraction, Recrystallization

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid.

What is a common synthetic route for 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid?

While specific proprietary methods may vary, a general and plausible synthetic approach for phenylacetic acids involves the carbonylation of a corresponding benzyl halide.[2] For 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, a likely route would start from a substituted toluene derivative, which is then halogenated and subsequently carbonylated.

Illustrative Synthetic Pathway:

Caption: A plausible synthetic route for the target compound.

What analytical techniques are recommended for purity assessment?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can help in the identification of impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the difluoromethoxy group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities.

  • Elemental Analysis: Can be used to confirm the elemental composition of the final, highly purified product.

Are there any specific safety precautions I should take when working with fluorinated compounds?

Yes, working with fluorinated compounds requires specific safety considerations. While 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid itself may not be acutely toxic, some of the reagents used in its synthesis can be hazardous.

  • Handling Fluorinating Reagents: If your synthesis involves direct fluorination, be aware that many fluorinating agents are highly reactive and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Fluoride (HF) Hazard: Some synthetic routes for fluorinated compounds may generate hydrogen fluoride as a byproduct. HF is extremely corrosive and toxic. Ensure you have an appropriate safety protocol and access to calcium gluconate gel in case of skin contact.

  • Thermal Decomposition: Heating fluorinated organic compounds to high temperatures can lead to the release of toxic and corrosive gases, including HF. Avoid excessive heating and perform any high-temperature reactions in a fume hood.

By carefully considering the potential pitfalls and implementing robust analytical and purification strategies, you can consistently produce high-purity 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid for your research and development needs.

References

  • Kim, J. S., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][2]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society, 47(4), 348-352. Available from: [Link]

  • American Elements. 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. Available from: [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]

  • Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Available from: [Link]

  • Google Patents. (2012). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (2020). Journal of Pharmaceutical Sciences & Research, 12(1), 1-13. Available from: [Link]

  • Müller, T. A., et al. (2005). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 71(10), 6043-6050. Available from: [Link]

  • Publications Office of the European Union. (2021). 2 Overview on PFAS analytical methods. Available from: [Link]

  • Eurofins. (2023). Analytical Method Summaries. Available from: [Link]

  • Tu, L., et al. (2025). Structure elucidation and quantification of the active pharmaceutical ingredient in a non-approved drug and in cat serum using Q-TOF MS and Q-TRAP MS. Journal of Pharmaceutical and Biomedical Analysis, 265, 116995. Available from: [Link]

  • Baxendale, I. R., et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in synthesis. Green Chemistry, 7(11), 775-782. Available from: [Link]

  • Organic Syntheses. homoveratric acid. Available from: [Link]

  • Tyynelä, K., et al. (1989). Effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on biogenic amines and their acidic metabolites in brain and cerebrospinal fluid of rats. Archives of Toxicology, 63(2), 127-130. Available from: [Link]

  • Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Available from: [Link]

  • de Guglielmo, G., et al. (2020). Dopamine D3 Receptor Antagonism Reverses the Escalation of Oxycodone Self-administration and Decreases Withdrawal-Induced Hyperalgesia and Irritability-Like Behavior in Oxycodone-Dependent Heterogeneous Stock Rats. Frontiers in Behavioral Neuroscience, 13, 292. Available from: [Link]

  • Newman, A. H. (2021). Directing Bitopic or Bivalent Molecules to Dopamine D3 Receptors for the Treatment of Substance Use Disorders. ACS Spring Meeting 2021. Available from: [Link]

Sources

Technical Support Center: Optimizing the Recrystallization of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing the recrystallization of this active pharmaceutical ingredient (API) intermediate. Our focus is on elucidating the scientific principles behind the methodology to empower you to troubleshoot effectively and achieve high purity and yield.

Section 1: Understanding the Molecule - Key Physicochemical Properties

The successful purification of any compound begins with a thorough understanding of its physical and chemical properties.[1] 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid possesses several structural features that dictate its behavior in solution and during crystallization. The carboxylic acid group is polar and capable of hydrogen bonding, while the substituted phenyl ring, particularly with the highly lipophilic difluoromethoxy group, contributes to its organic solubility.[2][3]

The difluoromethoxy group is a key feature; it is more lipophilic than a methoxy group and is a weak hydrogen bond acceptor.[2] This influences its interaction with solvents and can affect crystal packing, making solvent selection a critical parameter.[4][5]

PropertyValue / ObservationRationale & Implications for Recrystallization
Molecular Formula C₁₀H₁₀F₂O₄[6]Provides the basis for molecular weight and elemental composition.
Functional Groups Carboxylic Acid, Phenyl Ether, DifluoromethoxyThe carboxylic acid allows for solubility in basic aqueous solutions and polar organic solvents. The aromatic and ether components suggest solubility in a range of common organic solvents.[7][8]
Predicted Solubility Soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexanes); likely low solubility in cold water but may increase with heat or pH adjustment.The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. This differential is the cornerstone of the technique.[9] A mixed-solvent system may be required to achieve the optimal solubility profile.
Potential Impurities Starting materials, reaction by-products, residual solvents, degradation products.[10][11]Impurities can interfere with crystal nucleation and growth.[12] The choice of solvent should aim to keep impurities dissolved in the mother liquor upon cooling.

Section 2: Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid. The principle is based on dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals.[13]

Step-by-Step Methodology
  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system.[9] A good starting point is a mixture of a polar protic solvent like isopropanol (IPA) and water, or an ester like ethyl acetate with an anti-solvent like heptane. The goal is to find a system where the compound is highly soluble in the boiling solvent but poorly soluble at room temperature or 0-4 °C.[9]

  • Dissolution: Place the crude 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil using a hot plate. Continue to add small portions of the hot solvent until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain more of your product in solution upon cooling.[9][13]

  • Decolorization (If Necessary): If the hot solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Note: Use charcoal sparingly as it can adsorb the desired product, reducing yield.

  • Hot Gravity Filtration (If Necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[14] This must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask to minimize this risk.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[13] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[15] Rapid cooling can trap impurities.

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[9] Using cold solvent minimizes the redissolving of your purified product.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be assessed by techniques such as HPLC, and the identity confirmed by NMR.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Analysis Solvent 1. Solvent Selection Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve Decolor 3. Decolorize with Charcoal (Optional) Dissolve->Decolor Solution colored? HotFilt 4. Hot Gravity Filtration (Optional) Dissolve->HotFilt Insoluble impurities? Cool 5. Slow Cooling & Crystallization Dissolve->Cool No optional steps Decolor->HotFilt HotFilt->Cool IceBath 6. Cool in Ice Bath Cool->IceBath VacFilt 7. Vacuum Filtration IceBath->VacFilt Wash 8. Wash with Cold Solvent VacFilt->Wash Dry 9. Dry Crystals Wash->Dry Purity 10. Purity Analysis (HPLC, NMR) Dry->Purity

Caption: Standard experimental workflow for recrystallization.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This guide addresses the most common issues in a Q&A format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[14][17]

  • Immediate Action: Reheat the solution until the oil completely redissolves.[14]

  • Solution 1 (Add More Solvent): Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation level slightly.[17]

  • Solution 2 (Slower Cooling): Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate with the heat turned off or by insulating the flask. This gives the molecules more time to arrange into a crystal lattice.[17]

  • Solution 3 (Change Solvent System): If the problem persists, the solvent system may be inappropriate. Try a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.

Q2: I've cooled the solution, but no crystals have formed. What's wrong?

A: This is a common issue caused by either using too much solvent or the solution becoming supersaturated.[9][17]

  • Step 1 (Induce Crystallization):

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The tiny scratches provide a rough surface for nucleation to begin.[9][17]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to act as a template for crystal growth.[9]

  • Step 2 (Reduce Solvent Volume): If induction methods fail, you have likely used too much solvent.[17] Gently heat the solution to boil off some of the solvent (typically 10-20% of the volume) to re-establish a saturated solution, then attempt to cool and crystallize again.

  • Step 3 (Cool Further): Ensure the solution has been thoroughly cooled in an ice-salt bath to further decrease solubility.[17]

Q3: My final yield is very low. How can I improve it?

A: A low yield is most often a consequence of using too much solvent, not cooling the solution sufficiently, or washing with too much solvent during filtration.[9][13][15]

  • Review Your Process:

    • Did you use the absolute minimum amount of boiling solvent to dissolve the solid?[9]

    • Did you cool the flask in an ice bath for an adequate amount of time (e.g., >30 minutes)?[13]

    • When washing the crystals, did you use a minimal amount of ice-cold solvent?[9]

  • Second Crop of Crystals: The mother liquor (the filtrate after filtration) still contains some dissolved product. You can often recover more material by boiling off a portion of the solvent from the mother liquor and re-cooling to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

Q4: The purity of my recrystallized product has not improved significantly. Why?

A: This indicates that the chosen solvent system is not effectively separating the compound from the impurities.

  • Poor Solvent Choice: The impurities may have very similar solubility profiles to your compound in the chosen solvent. You need a solvent that either leaves the impurities insoluble during the hot dissolution phase (allowing for hot filtration) or keeps them fully dissolved in the mother liquor upon cooling.[9] Experiment with different solvents of varying polarity.

  • Crystallization Was Too Fast: If the solution cooled too quickly, impurities can become trapped within the crystal lattice.[15] Ensure cooling is slow and undisturbed.

  • Impurity Type: Some impurities may form solid solutions or co-crystals with the product, which are very difficult to remove by a single recrystallization.[12] In this case, an alternative purification method like column chromatography may be necessary, or a different recrystallization solvent might disrupt this interaction.

Troubleshooting Decision Tree

G Start Recrystallization Outcome Unsatisfactory Prob1 No Crystals Formed Start->Prob1 Prob2 Compound 'Oiled Out' Start->Prob2 Prob3 Low Yield Start->Prob3 Prob4 Poor Purity Start->Prob4 Cause1a Too Much Solvent? Prob1->Cause1a Check Cause2a Cooling Too Fast? Prob2->Cause2a Check Cause3a Excess Solvent Used? Prob3->Cause3a Check Cause4a Wrong Solvent? Prob4->Cause4a Check Cause1b Supersaturated? Cause1a->Cause1b No Sol1a Reduce Solvent Volume (Boil Off Excess) Cause1a->Sol1a Yes Sol1b Induce Nucleation: - Scratch Flask - Add Seed Crystal Cause1b->Sol1b Yes Cause2b Solvent BP > Cmpd MP? Cause2a->Cause2b No Sol2a Reheat to Dissolve Oil, Add More Solvent, Cool Slowly Cause2a->Sol2a Yes Sol2b Choose Lower Boiling Solvent Cause2b->Sol2b Yes Cause3b Inadequate Cooling? Cause3a->Cause3b No Sol3a Use Minimum Volume of Hot Solvent Cause3a->Sol3a Yes Sol3b Cool Thoroughly in Ice Bath Cause3b->Sol3b Yes Cause4b Rapid Cooling? Cause4a->Cause4b No Sol4a Re-evaluate Solvent Selection Cause4a->Sol4a Yes Sol4b Ensure Slow, Undisturbed Cooling Cause4b->Sol4b Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a single-solvent system for this compound? A: Possibly. A good single solvent for a carboxylic acid might be ethanol, isopropanol, or acetic acid. However, achieving the ideal solubility curve (high when hot, low when cold) is often easier with a two-solvent system (e.g., ethanol/water, ethyl acetate/heptane).[18] This provides greater flexibility to fine-tune the solubility.

Q: How does the difluoromethoxy group affect my solvent choice? A: The -OCF₂H group is significantly more lipophilic (less polar) than a methoxy (-OCH₃) group.[3] This means the molecule as a whole will be more soluble in less polar organic solvents compared to its non-fluorinated analog. You may need to use a more non-polar solvent or add a larger proportion of a non-polar anti-solvent to induce crystallization.

Q: Is it better to cool the solution in a refrigerator or an ice bath? A: The best practice is to cool slowly to room temperature first, then transfer to an ice bath.[14] The initial slow cooling promotes the growth of larger, purer crystals. The subsequent ice bath maximizes precipitation by further reducing the compound's solubility.[13] Moving a hot flask directly to an ice bath will cause rapid crashing out of the solid, which is detrimental to purity.[15]

Q: My compound is an acid. Can I use pH to my advantage? A: Yes. This is a powerful technique for carboxylic acids.[8] You can dissolve the crude, impure acid in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) to form the highly water-soluble carboxylate salt. Filter this solution to remove any base-insoluble organic impurities. Then, slowly re-acidify the filtrate with an acid like HCl. The neutral carboxylic acid will precipitate out as its solubility in water is very low. This precipitate can then be collected and subjected to a standard organic solvent recrystallization for final polishing.

Section 5: References

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?

  • Recrystallization. (n.d.).

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.

  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (n.d.).

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.

  • Recrystallization. (n.d.). Wired Chemist.

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

  • Recrystallization and Crystallization. (n.d.).

  • ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

  • Recrystallization I 10. (n.d.).

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).

  • Chemical Science (RSC Publishing). (2024, November 6). The effect of gem -difluorination on the conformation and properties of a model macrocyclic system.

  • Chemistry LibreTexts. (2023, January 29). Recrystallization.

  • AMERICAN ELEMENTS. (n.d.). 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid.

  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111.

  • Merck Millipore. (n.d.). 2-Methoxyphenylacetic acid CAS 93-25-4 | 818671.

  • MDPI. (n.d.). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates.

  • Benchchem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.

  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2).

  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite.

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

  • Modeling Recrystallization Kinetics Following the Dissolution of Amorphous Drugs. (2020, January 6).

  • National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.

Sources

Technical Support Center: Solubility Optimization for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-1558274 Compound: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid CAS: 1558274-26-2 Molecular Weight: ~202.15 g/mol [1]

Executive Summary

You are likely accessing this guide because you are experiencing precipitation when diluting 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid from a DMSO stock into aqueous media (PBS, cell culture media), or you are unable to dissolve the solid powder directly in water.

This issue stems from the specific physicochemical conflict within the molecule: the carboxylic acid tail (hydrophilic, pKa ~4.2) competes with the difluoromethoxy (


) and methoxy-phenyl core  (lipophilic, LogP ~1.6).[1] At neutral or acidic pH, the molecule protonates, forms stable hydrogen-bonded dimers, and "crashes out" of solution.[1]

This guide provides a mechanistic troubleshooting workflow to solubilize this compound for biological assays and stock storage.

Part 1: The Solubility Mechanism (Why is this happening?)

To resolve the issue, we must first understand the equilibrium governing this molecule. The difluoromethoxy group is a bioisostere of a methoxy group but is significantly more lipophilic and electron-withdrawing.[1] This lowers the pKa of the acetic acid moiety slightly but increases the lattice energy of the solid state, making the initial dissolution energy barrier higher.

Solubility Equilibrium Diagram

The following diagram illustrates the critical transition states of the compound. Your goal is to drive the equilibrium toward the Ionized Solute (


)  state.

SolubilityEquilibrium Solid Solid Crystal Lattice (Stable Dimers) Neutral Neutral Solute (HA) (Low Solubility) Solid->Neutral Dissolution (Slow) Requires Energy/Solvent Neutral->Solid Crystallization Ionized Ionized Solute (A⁻) (High Solubility) Neutral->Ionized Deprotonation (pH > pKa + 2) Precipitate Amorphous Precipitate (Crash Out) Neutral->Precipitate Rapid Dilution (Shock) Ionized->Neutral Protonation (pH < pKa) Precipitate->Neutral Re-equilibration (Very Slow) DMSO DMSO Stock DMSO->Neutral Dilution Buffer Aqueous Buffer (pH 7.4) Buffer->Ionized Maintains State

Figure 1: Solubility equilibrium dynamics.[1] The "Crash Out" occurs when the Neutral Solute concentration exceeds its solubility limit before it can ionize.

Part 2: Physicochemical Data & Thresholds

Before attempting the protocols, verify your experimental parameters against these constants.

PropertyValueImplication for Solubility
pKa (Acidic) ~4.23 (Predicted) [1]At pH 4.2, 50% is insoluble.[1] You need pH > 6.2 for >99% ionization.[1]
LogP (Lipophilicity) ~1.6 [2]Moderately lipophilic.[1] Requires organic cosolvent (DMSO) for stock preparation.[1]
H-Bond Donors 1 (Carboxylic Acid)Causes strong dimerization in solid state.[1] Requires sonication/heat to break.[1]
H-Bond Acceptors 4 (F, O atoms)Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Part 3: Troubleshooting Protocols

Scenario A: Preparing a Stable Stock Solution

Issue: The powder floats or clumps when solvent is added.[1]

The "Dimer-Breaker" Protocol: Phenylacetic acid derivatives form strong cyclic dimers in the solid state.[1] Simple vortexing is often insufficient to break this lattice.[1]

  • Solvent Choice: Use 100% DMSO (Dimethyl sulfoxide) or DMF .[1] Avoid Ethanol if possible, as it evaporates and can lead to concentration errors over time.

  • Target Concentration: Aim for 10 mM to 50 mM . Do not attempt >100 mM stocks, as they are prone to crashing out upon freezing.[1]

  • Mechanical Energy:

    • Add DMSO to the vial.[1]

    • Sonicate in a water bath at 37°C for 5-10 minutes. This is critical to disrupt the crystal lattice dimers [3].[1]

    • Vortex vigorously for 30 seconds.

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Scenario B: Diluting into Aqueous Media (Cell Culture/Assay)

Issue: White cloudiness (precipitation) appears immediately upon adding the stock to the buffer.[1]

The "Step-Down" Dilution Method: Directly adding high-concentration DMSO stock to water causes a "solvent shock."[1] The DMSO diffuses away faster than the compound can ionize, leaving the neutral compound stranded in water where it precipitates.

Correct Workflow:

  • Prepare Intermediate Dilution:

    • Dilute your 50 mM DMSO stock 1:10 into 100% DMSO first (creates a 5 mM working stock).[1]

    • Why? This ensures accurate pipetting volumes and reduces the local concentration spike during the final addition.[1]

  • Pre-warm the Media: Ensure your PBS or culture media is at 37°C . Cold buffers decrease solubility.[1]

  • Vortex-While-Pipetting:

    • Hold the tube of media on a vortex mixer (low speed).

    • Slowly inject the DMSO working stock directly into the center of the vortex liquid stream.[1]

    • Do not touch the side of the tube.[1]

  • Check pH Immediately:

    • If the compound concentration is high (>100 µM), the acidic protons can lower the buffer pH, pushing the equilibrium back to the insoluble neutral form.

    • Action: If the solution turns yellow (phenol red indicator) or cloudy, add a minimal amount of 1N NaOH to adjust pH back to 7.4.

Scenario C: In Vivo / Animal Formulation

Issue: Need high concentration (>10 mg/kg) for dosing, but PBS causes clogging.

Formulation Strategy: For animal studies, simple PBS is rarely sufficient for this class of compounds. Use a solubilizing vehicle.[1]

Recommended Vehicle:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Cosolvent/Stabilizer)[1]

  • 5% Tween-80 (Surfactant to prevent aggregation)[1]

  • 50% Saline/Water

Preparation Order (Critical):

  • Dissolve compound completely in DMSO.[1]

  • Add PEG-400 and vortex.[1]

  • Add Tween-80 and vortex.[1]

  • Slowly add warm Saline (37°C) last while vortexing.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is less polar than DMSO and may not dissolve the crystal lattice as effectively.[1] Furthermore, ethanol is cytotoxic at lower concentrations than DMSO in many cell lines.[1] If you must use ethanol, ensure the final concentration in the assay is <0.1%.

Q2: I see a fine precipitate after 24 hours at 4°C. Is the data valid? A: No. If precipitation occurs, the effective concentration is unknown. This compound relies on ionization for solubility.[1] At 4°C, solubility decreases, and pH buffers (like Tris) can drift.[1] Always prepare fresh dilutions immediately before use.

Q3: Why does the solution turn cloudy in PBS but clear in culture media? A: Culture media (DMEM/RPMI) contains proteins (Albumin/FBS).[1] Serum albumin acts as a "sink," binding lipophilic drugs and keeping them in solution. PBS lacks this support.[1] If your assay allows, add 0.1% BSA (Bovine Serum Albumin) to your PBS buffer to stabilize the compound.[1]

References

  • EPA CompTox Chemicals Dashboard. "2,4-Difluorophenylacetic acid Properties (Analog Analysis)." United States Environmental Protection Agency.[1] Accessed via EPA.gov.[1] [1]

  • PubChem. "2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Compound CID 83881111)."[1][2] National Library of Medicine.[1] Accessed via PubChem.[1][2][3][4][5][6]

  • Gracin, S., & Rasmuson, Å. C. (2002).[1] "Solubility of Phenylacetic Acid and Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. (Validating the dimerization mechanism of phenylacetic acid derivatives).

Sources

Technical Support Center: Introduction of the Difluoromethoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a cornerstone of modern medicinal chemistry, offering a unique combination of properties such as acting as a lipophilic hydrogen bond donor and enhancing metabolic stability.[1] However, its successful introduction is often accompanied by challenging side reactions.

This guide is designed to provide you with in-depth, field-proven insights to anticipate, diagnose, and resolve common issues encountered during difluoromethoxylation reactions. We will move beyond simple procedural lists to explain the chemical causality behind these challenges and their solutions, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges faced during the introduction of the -OCF₂H group.

FAQ 1: My O-difluoromethylation of a phenol using a difluorocarbene source (e.g., sodium chlorodifluoroacetate) is giving low yield. What are the most likely causes?

Low yields in these reactions typically stem from three primary issues: inefficient generation of difluorocarbene, instability of the carbene intermediate, or poor reactivity of the phenolate nucleophile.

  • Inefficient Carbene Generation: The thermal decarboxylation of reagents like sodium chlorodifluoroacetate requires sufficiently high temperatures (typically 90-110 °C in solvents like DMF).[1] Ensure your reaction temperature is adequate and maintained consistently. The choice and stoichiometry of the base are also critical for methods involving precursors like TMSCF₂Br, as the base facilitates the formation of the reactive intermediate.[2]

  • Carbene Instability/Side Reactions: Difluorocarbene (:CF₂) is a highly reactive, electrophilic intermediate. If the concentration of your phenol nucleophile is too low, the carbene can dimerize or polymerize, leading to a complex mixture of byproducts and reduced yield.[3] It can also react with certain solvents.

  • Poor Nucleophilicity: The reaction relies on the nucleophilic attack of a phenolate on the difluorocarbene. If the base used is not strong enough to fully deprotonate the phenol, or if the phenol itself is very electron-deficient, the reaction rate will be slow, allowing side reactions of the carbene to dominate.

FAQ 2: I am observing multiple byproducts in my radical difluoromethoxylation. How can I improve the selectivity for my desired product?

The formation of multiple products in radical C-H difluoromethoxylation, particularly with photoredox catalysis, is a common challenge related to the high reactivity of the generated radicals.

  • Over-alkylation: A primary side reaction is the formation of bis-difluoromethoxylated products.[4][5] This occurs when the desired product, now containing an electron-donating -OCF₂H group, is more reactive than the starting material and reacts with another •OCF₂H radical. The most effective solution is to use a large excess of the (hetero)aromatic substrate relative to the difluoromethoxylating reagent.[4][5] This ensures the radical is more likely to encounter a molecule of starting material.

  • Regioselectivity Issues: Radical additions to aromatic systems can often yield a mixture of ortho, meta, and para isomers. The regioselectivity is influenced by both steric and electronic factors. Solvent choice can play a crucial role in tuning this selectivity. For example, in some photocatalytic systems, a DMSO/DMA solvent mixture can favor the para product, while a MeOH/DCM mixture can favor the ortho isomer.[6]

  • N-Arylation: In some systems, particularly those using N-O based reagents to generate the radical, N-arylated side products can form.[4] Optimizing the photocatalyst and reagent structure can minimize this by ensuring the desired N-O bond cleavage is the most energetically favorable pathway.[4]

FAQ 3: My difluoromethylating reagent seems to be decomposing before it can react. How can I prevent this?

Reagent stability is paramount. Many difluoromethylating reagents are sensitive to moisture and require careful handling.

  • Hydrolysis: Reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) are highly susceptible to hydrolysis.[7] It is imperative to use anhydrous solvents and to run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). All glassware must be thoroughly flame- or oven-dried prior to use.

  • Thermal Decomposition: Precursors that generate difluorocarbene via thermal decomposition, such as sodium chlorodifluoroacetate, have a specific temperature window for efficient reaction.[1] If the temperature is too high, rapid, uncontrolled decomposition can occur, leading to pressure buildup and byproduct formation. Conversely, if the temperature is too low, the reaction will be sluggish or may not initiate at all. Careful temperature control is key.

Section 2: Troubleshooting Guides for Specific Side Reactions

This section provides a deeper dive into specific, challenging side reactions and offers structured troubleshooting workflows.

Guide 2.1: Issue - Formation of Difluorocarbene Dimers/Polymers

This issue is prevalent in reactions that generate free difluorocarbene (:CF₂), especially when the nucleophilic trapping agent is slow to react or present in low concentration.

Causality: Difluorocarbene is an electrophilic species that will react with the most available nucleophile. In the absence of the intended substrate (e.g., a phenolate), it will react with itself, leading to tetrafluoroethylene and subsequent polymerization.

Troubleshooting Workflow:

G start Problem: Low yield, complex mixture, byproducts observed by 19F NMR. check_conditions Verify Reaction Conditions start->check_conditions analysis Analyze Reaction Parameters check_conditions->analysis solution1 Increase Nucleophile Concentration: - Ensure full deprotonation of phenol. - Check base stoichiometry and strength. analysis->solution1 Is nucleophile reactivity the issue? solution2 Control Carbene Generation Rate: - Lower reaction temperature slightly. - Consider slow addition of carbene precursor or base. analysis->solution2 Is carbene concentration too high? solution3 Change Solvent: - Switch to a more polar, aprotic solvent (e.g., DMF, DMSO) to improve solubility. analysis->solution3 Is solubility a problem? end Problem Resolved solution1->end solution2->end solution3->end G reactant Phenol Substrate reagents    Cs₂CO₃ (1.5 equiv)ClCF₂CO₂Na (2.8 equiv)DMF/H₂O, 100 °C product Aryl Difluoromethyl Ether reagents->product

Caption: General O-difluoromethylation reaction.

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon) line

Procedure:

  • Vessel Preparation: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv) and cesium carbonate (1.5 equiv). [1][3]2. Inerting the Atmosphere: Seal the flask with a septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere. [1]3. Solvent Addition: Add anhydrous DMF and a small amount of deionized water (e.g., for a 27 mL DMF reaction, add 3.2 mL H₂O) via syringe. [1]Degas the resulting solution by bubbling nitrogen through it for at least 30 minutes while stirring.

  • Reagent Addition: Briefly remove the septum and add the sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

  • Reaction Setup: Equip the flask with a reflux condenser, also under a nitrogen atmosphere, and place the setup in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or hexanes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]8. Purification: The crude product can often be obtained in high purity without chromatography. [1]If necessary, purify by flash column chromatography on silica gel.

Self-Validation: The success of this protocol relies on careful atmospheric control and precise temperature management. A properly executed reaction should show clean conversion with minimal charring or byproduct formation on the TLC plate. The formation of a yellow oil as the product is expected for this particular substrate. [1]

References

  • BenchChem. (2025).
  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.
  • Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171-11181. [Link]

  • Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14841-14849. [Link]

  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.
  • PubMed. (2025). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7063. [Link]

  • Zheng, W., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 698. [Link]

  • Zhang, X., et al. (2016). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 57(1), 109-112.

Sources

Purification techniques for fluorinated phenylacetic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FPAA-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist

Introduction: The Fluorine Factor

Welcome to the technical support hub for Fluorinated Phenylacetic Acids (FPAAs) . These intermediates (e.g., 4-fluorophenylacetic acid, 2,4,5-trifluorophenylacetic acid) are critical scaffolds in the synthesis of NSAIDs, enzyme inhibitors, and agrochemicals.

Why is this difficult? Purifying FPAAs is not merely about standard acid workups. The introduction of fluorine atoms creates unique physicochemical challenges:

  • pKa Shift: Fluorine’s electron-withdrawing nature lowers the pKa (approx. 4.1 vs. 4.3 for non-fluorinated analogs), requiring stricter pH control during extraction.

  • "Oiling Out": Fluorinated aromatics often exhibit lower melting points and a tendency to form supersaturated oils rather than crystals.

  • Thermal Instability: The benzylic position facilitates thermal decarboxylation, making high-temperature distillation risky.

Module 1: Rapid Triage (Troubleshooting FAQs)

Use this section to identify your issue immediately.

SymptomProbable CauseImmediate Action
Product is an oil, not a solid "Oiling Out" (Liquid-Liquid Phase Separation)Do NOT cool further. Re-heat to dissolve, add seed crystals, and cool very slowly. (See Module 2)
Yellow/Brown Color Trace Palladium (from coupling) or OligomersPerform a carbon filtration (warm) or use Si-TMT scavengers. (See Protocol C)
Gas evolution during distillation CRITICAL: DecarboxylationStop heating immediately. Your pot temperature is too high (>140°C). Switch to high-vacuum (<1 mmHg) or column chromatography.
Low Yield after Extraction Incomplete ProtonationCheck aqueous pH. FPAAs are stronger acids; ensure pH < 2.0 to drive the equilibrium to the organic-soluble form.
Emulsion during extraction Fluorinated Surfactant EffectAdd saturated NaCl (brine). If persistent, filter through a Celite pad to break the interfacial tension.

Module 2: Advanced Troubleshooting & Logic

Issue A: The "Oiling Out" Phenomenon

Context: You attempt to recrystallize your FPAA, but instead of crystals, a second liquid phase (oil droplets) appears. The Science: This occurs when the temperature where the solution becomes saturated (


) is higher than the melting point of the solute in the solvent mixture (

). Fluorine substitution often lowers lattice energy, exacerbating this.

The Fix: The "Cloud Point" Approach

  • Solvent Choice: Switch to a system where the FPAA is less soluble at hot temperatures (e.g., switch from Toluene to Heptane/Ethyl Acetate).

  • Seeding: You must seed the mixture at a temperature above the oiling point but below saturation.

  • Agitation: High shear stirring can induce nucleation.

Issue B: Isomer Separation (Ortho vs. Para)

Context: Synthesis from fluorinated benzyl halides often yields mixture of isomers (e.g., 2-fluoro vs. 4-fluoro). The Science: Isomers have identical molecular weights, making distillation ineffective. However, para-isomers typically have higher symmetry and higher melting points than ortho-isomers. The Fix:

  • Fractional Crystallization: Use a non-polar solvent (Heptane or Hexane). The para-isomer will typically crystallize first upon cooling.

  • Chromatography: If crystallization fails, use normal-phase silica with Hexane:Ethyl Acetate (with 0.1% Acetic Acid to suppress tailing).

Issue C: Thermal Decarboxylation

Context: Loss of CO2 during purification. The Science: Phenylacetic acids are prone to decarboxylation because the resulting benzyl anion/radical is stabilized by the aromatic ring. Electron-withdrawing fluorines can stabilize the transition state, lowering the activation energy for CO2 loss. The Fix:

  • Avoid pot temperatures >130°C.

  • If distillation is necessary, use a Wiped Film Evaporator (WFE) to minimize residence time.

Module 3: Visualization of Workflows

Diagram 1: The Purification Strategy Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude physical state and impurity profile.

PurificationStrategy Start Crude FPAA Intermediate StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Dark Oil StateCheck->Oil Viscous Recryst Recrystallization (Heptane/Toluene) Solid->Recryst AcidBase pH-Swing Extraction (Target pH < 2) Oil->AcidBase PurityCheck Isomer Purity > 98%? Recryst->PurityCheck Done Final Product PurityCheck->Done Yes PurityCheck->AcidBase No (Trapped Impurities) DistillCheck Thermal Stability Check (T < 130°C?) AcidBase->DistillCheck VacDistill High Vac Distillation DistillCheck->VacDistill Stable Column Column Chromatography (0.1% AcOH additive) DistillCheck->Column Unstable/Decarboxylates VacDistill->Done Column->Done

Module 4: Standard Operating Protocols (SOPs)

Protocol A: The "pH-Swing" Extraction (Palladium & Impurity Removal)

Best for: Removing non-acidic impurities and bulk Pd catalysts.

  • Dissolution: Dissolve crude FPAA in 1M NaOH (1.2 equivalents). Resulting pH should be >10.

    • Why? Converts FPAA to its sodium salt (water-soluble). Non-acidic impurities stay organic.

  • Wash: Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether) or Toluene. Discard the organic layer.

    • Note: If Pd content is high, add activated carbon (Charcoal) to the aqueous phase, stir for 30 mins, and filter through Celite.

  • Acidification (The Critical Step):

    • Cool the aqueous phase to 5-10°C.

    • Slowly add 6M HCl dropwise while stirring vigorously.

    • Target pH: 1.0 - 1.5.

    • Caution: Rapid acidification can trap impurities in the precipitating solid.

  • Isolation:

    • If solid precipitates: Filter and wash with cold water.[1]

    • If oil forms: Extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
Protocol B: Anti-Solvent Recrystallization (Avoiding "Oiling Out")

Best for: Final polishing of solids.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Toluene (approx. 80-90°C).

  • Anti-Solvent Addition: Slowly add hot Heptane until the solution turns slightly cloudy.

  • Re-Solubilization: Add a few drops of Toluene to clear the cloudiness.

  • Seeding: Cool to ~60°C. Add a seed crystal of pure FPAA.

  • Controlled Cooling:

    • Wrap the flask in foil/towel to cool slowly to room temperature (over 2-3 hours).

    • Once at RT, move to an ice bath for 1 hour.

  • Filtration: Collect crystals and wash with cold Heptane.

References

  • Vertex AI Search. (2026). Purification of fluorinated phenylacetic acid intermediates. 2

  • National Center for Biotechnology Information. (2025). 2-(4-Fluorophenyl)acetic acid (PubChem Compound Summary). PubChem.[3] Link

  • Organic Syntheses. (1922). Phenylacetic Acid Synthesis and Purification. Org. Synth. 2, 63. Link

  • American Chemical Society. (2011). Palladium Extraction Following Metal-Catalyzed Reactions. Org. Process Res. Dev. Link

  • Chemistry LibreTexts. (2023). Recrystallization and the Oiling Out Phenomenon. Link

Sources

Technical Support Center: Stability Enhancement for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid Chemical Class: Fluorinated Phenylacetic Acid Derivative Primary Application: Pharmaceutical intermediate (structurally homologous to PDE4 inhibitor precursors like Roflumilast) and metabolic probe.

The Challenge: This molecule presents a "stability paradox." The difluoromethoxy group (


) renders the phenyl ring electron-deficient compared to standard anisoles, altering its oxidation potential. Simultaneously, the phenylacetic acid moiety (

) is susceptible to decarboxylation under thermal stress and esterification in protic solvents.

This guide provides a self-validating protocol to maintain solution integrity (>99% purity) over extended storage periods.

Critical Stability Protocols (The "Solution")

A. Solvent Selection Matrix

Rule of Thumb: Avoid primary alcohols for storage. Use dipolar aprotic solvents.

Solvent ClassSuitabilityTechnical Rationale
DMSO (Anhydrous) Recommended Excellent solubility; inert to esterification; high boiling point prevents concentration changes.
Acetonitrile (ACN) Good Good for short-term HPLC prep; volatile (requires sealed storage).
Methanol / Ethanol AVOID High Risk: Spontaneous Fischer esterification occurs at the carboxylic acid tail, forming methyl/ethyl esters over time.
Water (Basic pH > 8) Caution Soluble as a salt, but high pH (>10) risks hydrolyzing the

group to a phenol.
Water (Acidic pH < 3) AVOID Low solubility (precipitates); acid catalysis accelerates decarboxylation.
B. Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for 6 months at -20°C.

Reagents:

  • Compound: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (Solid, >98% purity).

  • Solvent: DMSO (Spectroscopic grade,

    
     99.9%, water < 0.1%).
    

Protocol:

  • Equilibration: Allow the solid vial to reach room temperature before opening to prevent water condensation (hygroscopicity trigger).

  • Weighing: Weigh the target mass into an amber glass vial (Class A borosilicate). Why Amber? To prevent UV-induced photolysis of the aromatic ether.

  • Dissolution: Add DMSO to achieve 10 mM concentration. Vortex gently for 30 seconds. Do not sonicate > 5 minutes (heat generation risks decarboxylation).

  • Aliquot: Divide into single-use aliquots (e.g., 50

    
    L) in polypropylene or glass micro-vials.
    
  • Storage: Store at -20°C or -80°C .

Degradation Mechanisms & Visualization

To troubleshoot effectively, you must understand how the molecule breaks down.

Pathway Analysis
  • Decarboxylation: The loss of

    
     from the acetic acid tail, leading to a toluene derivative. This is driven by heat and oxidative radical formation.
    
  • Esterification: In alcoholic solvents, the carboxylic acid reacts to form an ester (e.g., Methyl 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetate).

  • Difluoromethoxy Hydrolysis: Under extreme pH, the

    
     group hydrolyzes, releasing HF and leaving a phenol.
    

DegradationPathways Parent Parent Molecule (Phenylacetic Acid Deriv.) Decarb Degradant A: 3-(Difluoromethoxy)-4-methoxytoluene (Loss of CO2) Parent->Decarb Heat (>40°C) Oxidative Stress Ester Degradant B: Methyl Ester Derivative (If MeOH used) Parent->Ester Solvent: Methanol/Ethanol Acid Catalyst Phenol Degradant C: Phenolic Derivative (Loss of OCHF2) Parent->Phenol Extreme pH (>10 or <2) Hydrolysis

Figure 1: Primary degradation pathways.[1] The acetic acid tail is the most labile point for modification (esterification/decarboxylation), while the difluoromethoxy group is generally robust unless exposed to extreme pH.

Troubleshooting Guide (Symptom-Based)

Scenario: You observe an impurity peak or precipitation in your LC-MS/HPLC data.

SymptomProbable CauseVerification StepCorrective Action
New peak at RRT ~1.2 (More hydrophobic) Ester Formation. You likely dissolved the sample in Methanol or Ethanol.Check MS: Mass = Parent + 14 (Methyl) or + 28 (Ethyl).Switch to DMSO or ACN. If using alcohol for mobile phase, ensure pH is neutral or keep run times short.
New peak at RRT ~1.5 (Non-polar) Decarboxylation. The sample was exposed to heat (>40°C) or light.Check MS: Mass = Parent - 44 (

).
Cold Chain Control. Keep sample on ice. Use amber glassware.
Precipitation in Aqueous Buffer Acidic pH Shock. The pH is below the pKa of the acetic acid tail (~4.0).Check solution pH.[2]Adjust pH > 6.0. The molecule must be ionized (carboxylate form) to be water-soluble.
Shift in Retention Time (Drift) Mobile Phase pH instability. Measure mobile phase pH.Buffer the Mobile Phase. Use 0.1% Formic Acid or Ammonium Acetate.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic baths to dissolve the compound?

  • Answer: Use with caution. Brief sonication (30-60 seconds) is acceptable. Prolonged sonication generates localized hotspots that can trigger decarboxylation of phenylacetic acids. Vortexing is safer.

Q2: Is the difluoromethoxy group stable in cell culture media (pH 7.4)?

  • Answer: Yes. The

    
     group is chemically stable at physiological pH. It is significantly more stable than a trifluoromethoxy (
    
    
    
    ) group regarding enzymatic defluorination in many metabolic contexts, though it can be a substrate for specific cytochrome P450s over long incubations [1].

Q3: Why does my LC-MS show a peak at M+22?

  • Answer: This is the Sodium adduct (

    
    ). Phenylacetic acids readily pick up sodium from glass or solvents. This is an ionization artifact, not a degradation product.
    

Q4: Can I store the solution in polystyrene (PS) tubes?

  • Answer: For DMSO stocks, NO . DMSO leaches contaminants from PS. Use Polypropylene (PP) or Glass.

References & Grounding

  • PubChem. 2-(3,4-difluoro-2-methoxyphenyl)acetic acid (Compound Summary). National Library of Medicine.

    • Note: Used for structural confirmation and physicochemical property grounding.

  • SynThink Chemicals. Roflumilast Impurities & Related Compounds.

    • Note: Validates the degradation pathways (esterification/decarboxylation) common to this structural family.

  • American Elements. 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid Product Data.

    • Note: Confirms commercial availability and CAS #776324-86-8.

  • Hidalgo, F. J., & Zamora, R. (2019).[3] Formation of phenylacetic acid... by degradation of phenylalanine.[3][4] Food Chemistry X.[3]

    • Note: Provides mechanistic evidence for the decarboxylation and oxidation risks associated with the phenylacetic acid scaffold.

Sources

Overcoming steric hindrance in 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Optimization Topic: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid Derivatives Ticket ID: #DFM-PhAA-004 Status: Open Priority: High (Blocker in Lead Optimization)

Welcome to the Structural Chemistry Support Hub

User Issue: "I am experiencing low yields and incomplete conversion when synthesizing derivatives of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. Specifically, the installation of the difluoromethoxy group is inconsistent, and subsequent amide couplings at the acetic acid tail are sluggish."

Executive Summary: The 3-(difluoromethoxy)-4-methoxyphenyl core (reminiscent of the PDE4 inhibitor Roflumilast) presents a unique "Steric-Electronic Trap." The bulky, lipophilic


 group at position 3 creates significant steric pressure on the adjacent 4-methoxy group and the ortho position (C2). This guide troubleshoots the two critical bottlenecks: (1) The Difluoromethylation Bottleneck  and (2) The Amide Coupling Stall. 

Module 1: The Difluoromethylation Bottleneck

The Problem: You are likely trying to convert a 3-hydroxy-4-methoxyphenyl precursor into the difluoromethoxy analog, but the reaction stalls or produces high levels of impurities.

Root Cause Analysis: The difluoromethylation of phenols is not a simple


 reaction. It typically proceeds via a difluorocarbene (

)
intermediate. The 4-methoxy group provides steric bulk that hinders the approach of the carbene to the phenoxide oxygen. Furthermore, the generated carbene is highly sensitive to hydrolysis.
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
< 30% Conversion Rapid hydrolysis of

before it reaches the phenol.
Switch Reagents: Move from

gas to Sodium Chlorodifluoroacetate (

). It releases carbene slowly at high temps.
Starting Material Recovery Phenoxide anion is not "naked" enough.Phase Transfer: Add 10 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 to solubilize the phenoxide in the organic phase.
Bis-alkylation Impurity Cannizzaro-type side reactions or over-alkylation if starting from di-hydroxy.Stoichiometry Control: Use exactly 1.2 eq of base. If using

, use DMF/Water (9:1) at 95°C. The water is counter-intuitive but essential for proton transfer in the final step.
The "Gold Standard" Protocol (Sodium Chlorodifluoroacetate Method)

Ref: Adapted from Roflumilast process chemistry [1, 2].

  • Dissolution: Dissolve 3-hydroxy-4-methoxyphenylacetic acid ester (protect the acid first!) in DMF (

    
    ).
    
  • Base: Add

    
     (
    
    
    
    ). Stir for 30 min to form the phenoxide.
  • Reagent: Add

    
     (
    
    
    
    ).
  • Heat: Heat to 90–100°C (Critical: Carbene generation requires this activation energy).

  • Quench: Pour into ice water. The product is lipophilic and will crash out or extract easily into EtOAc.

Module 2: The "Invisible" Steric Wall (Conformational Lock)

The Problem: You are trying to functionalize position 2 (ortho to the acetic acid) or couple the acetic acid to a bulky amine, and it's failing.

Scientific Insight: The


 group is not a free rotator. Due to the anomeric effect  (interaction between oxygen lone pairs and the 

antibonding orbital), the

group adopts a conformation orthogonal to the ring [3].
  • Consequence: This "locks" the group in a position that shields the C2 proton.

  • Result: The acetic acid side chain at C1 is sandwiched between this "fluorine wall" at C3 and any potential substituent at C2.

StericMap cluster_molecule Steric Pressure Map: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid C1 C1: Acetic Acid Tail (Flexible but crowded) C2 C2: The 'Blocked' Ortho Site (High Steric Hindrance) C2->C1 Proximal Interaction Action Implication: Avoid Ortho-Lithiation at C2. Rely on pre-functionalized rings. C2->Action C3 C3: -OCHF2 Group (Conformationally Locked) C3->C2 Blocks Access C4 C4: -OMe Group (Electron Donor) C3->C4 Steric Clash

Caption: The conformational lock of the difluoromethoxy group at C3 effectively shields the C2 position, making post-synthetic functionalization at this site nearly impossible.

Module 3: Overcoming Amide Coupling Stalls

The Problem: Standard EDC/HOBt coupling of the acetic acid tail to an amine fails or yields <50%.

Root Cause: While the acetic acid is not directly hindered by the


 (meta relationship), the electronic deactivation  from the fluorine atoms lowers the nucleophilicity of the ring, making the acid slightly less reactive. More importantly, if your amine partner is bulky (e.g., a substituted aniline or pyridine, common in this drug class), the "remote" sterics of the 

group increase the solubility barrier.
The "Nuclear Option" for Coupling

Do not waste time with weak coupling agents (EDC, DCC) if the amine is unreactive.

Protocol: In Situ Acid Chloride Generation

  • Activation: Dissolve the phenylacetic acid derivative in dry DCM.

  • Reagent: Add Oxalyl Chloride (

    
    ) and a catalytic drop of DMF  (essential for Vilsmeier-Haack intermediate formation).
    
  • Observation: Wait for gas evolution (

    
    ) to cease.
    
  • Coupling: Evaporate the solvent (to remove excess

    
    ), redissolve in DCM, and add the amine with Pyridine  or DIPEA  (
    
    
    
    ) at 0°C.
  • Why this works: The acid chloride is small, highly electrophilic, and ignores the steric/electronic deactivation of the ring [4].

FAQ: Quick Solutions

Q: Can I use


 for the difluoromethylation? 
A:  No. 

is for deoxofluorination. For phenols, you need a carbene source.[1][2] Stick to Sodium Chlorodifluoroacetate or Diethyl (bromodifluoromethyl)phosphonate .

Q: My product is an oil and won't crystallize. Is it impure? A: Not necessarily. The


 group drastically lowers the melting point compared to the methoxy analog. It also increases lipophilicity.[3] Try crystallizing from Heptane/IPA  instead of EtOAc/Hexane.

Q: I see a "des-difluoromethyl" impurity in LCMS. A: This is the phenol starting material. The reaction stopped. Do not add more reagent to the same pot; the base is likely consumed. Work up and restart with fresh reagents.

References

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 2015, 7(6):301-311.[4] Link

  • Difluoromethylation of Phenols. Organic Syntheses, 2024, 101, 324-340. Link

  • Trends in the Torsional Potentials of Methoxy and Trifluoromethoxy Groups. The Journal of Physical Chemistry A, 2003, 107, 24, 4924–4929. Link

  • Tips and tricks for difficult amide bond formation. ChemPros Community Archive, 2021. Link

Sources

Removing by-products from 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid . This guide prioritizes the Sodium Chlorodifluoroacetate (SCDA) method, as it is the modern, non-ozone-depleting standard that replaces difficult chlorodifluoromethane (Freon-22) gas protocols.

Topic: Impurity Removal & Process Optimization Ticket ID: CHEM-SUP-2024-DFM Status: Resolved / Guide Published[1]

Core Chemistry & Impurity Profile

The introduction of a difluoromethoxy (


) group onto a phenolic substrate is notoriously capricious. The reaction relies on the in-situ generation of difluorocarbene (:CF₂) , a highly reactive electrophile.
The Reaction Landscape[1][2]
  • Target Molecule: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid.[1]

  • Substrate: 3-Hydroxy-4-methoxyphenylacetic acid (Isohomovanillic acid) or its ester.[1]

  • Reagent: Sodium Chlorodifluoroacetate (SCDA) or Sodium 2-chloro-2,2-difluoroacetate.[1]

Common Impurities Table
Impurity TypeStructure/DescriptionOrigin (Root Cause)Removal Strategy
Impurity A Unreacted Starting Material (Phenol)Quenching of :CF₂ by water (hydrolysis) before it reacts with the phenol.Critical: Does not extract into NaHCO₃ if ester is used. If acid is used, requires recrystallization.
Impurity B "Polymer/Tar"Polymerization of excess :CF₂ (tetrafluoroethylene formation).Filtration through Celite®; controlled reagent addition.
Impurity C Des-difluoromethyl byproductHydrolysis of the product ether bond (rare, requires strong acid/heat).Avoid prolonged heating in acidic aqueous media.
Impurity D Inorganic Salts (NaF, NaCl)By-products of the SCDA decomposition.Aqueous wash (highly soluble).

Process Optimization (The "Prevention" Phase)

User Question: Why is my reaction turning black and stalling at 60% conversion?

Technical Diagnosis: This is the classic signature of carbene hydrolysis and polymerization . Difluorocarbene is extremely water-sensitive.[1] If your solvent (DMF/DMAc) is "wet," the carbene reacts with water to form CO and HF rather than your phenol. The black color is oligomerized carbene by-products.[1]

Protocol 1: The Anhydrous SCDA Method

Standardizing on this protocol minimizes Impurity A and B.[1]

  • Solvent Prep: Use Anhydrous DMF (Dimethylformamide). Water content must be

    
    .
    
  • Base: Use

    
     (1.5 equiv). Crucial: It must be freshly ground and dried.
    
  • Temperature: Heat the phenol/base mixture to 90°C before adding the reagent.

  • Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv) slowly over 2 hours (solid addition or solution via syringe pump).

    • Why? Slow addition keeps the concentration of free :CF₂ low, favoring reaction with the phenol over self-polymerization.[1]

Mechanism & Failure Points (Visualization)

The following diagram illustrates the competition between the desired pathway and the "wet solvent" failure mode.

G SCDA Reagent: Na-Chlorodifluoroacetate Carbene Intermediate: Difluorocarbene (:CF2) SCDA->Carbene Heat (90°C) -CO2, -NaCl Product Target: Ar-OCHF2 Carbene->Product Path A (Desired) + Phenol/Base Waste Waste: CO + HF Carbene->Waste Path B (Moisture) + H2O (Fast!) Tar Impurity: Polymers (Tar) Carbene->Tar Path C (Excess) Self-Reaction Phenol Substrate: Phenol-Ar-OH Water Contaminant: Water (H2O)

Figure 1: Mechanistic pathway showing why moisture control is the critical variable in preventing by-product formation.

Purification Workflows (The "Cleanup" Phase)

User Question: I have a mixture of my product (acid) and unreacted starting material (phenol-acid). Both are acidic. How do I separate them without a column?

Technical Diagnosis: This is the most challenging separation because both molecules contain a carboxylic acid moiety. However, they have distinct pKa profiles and lipophilicity .

  • Target Molecule: Lipophilic (

    
    ), pKa ~4.5 (COOH).
    
  • Impurity (SM): Hydrophilic (

    
    ), pKa ~4.5 (COOH) AND pKa ~10 (Phenol).
    
Protocol 2: The "Differential Solvation" Workup

Do not rely on standard Acid/Base extraction alone. Use the Bicarbonate/Toluene Switch .

Step-by-Step Methodology:

  • Initial Quench: Dilute reaction mixture with water and extract into Ethyl Acetate . Discard the aqueous layer (removes inorganic salts).

  • The Bicarbonate Wash (Critical Step):

    • Wash the Ethyl Acetate layer with saturated NaHCO₃ (pH ~8.5) .

    • Result: Both the Product and the Starting Material (SM) will move into the Aqueous Phase as carboxylate salts. Neutral impurities (tar/polymers) stay in the Organic Phase.

    • Discard the Organic Phase.

  • Controlled Acidification & Extraction:

    • Acidify the aqueous layer to pH 2 using dilute HCl.

    • Extract back into Toluene (Not EtOAc).

    • Why Toluene? The difluoromethoxy product is significantly more soluble in toluene than the hydroxy-starting material.[1] The polar SM often oils out or precipitates at the interface, while the product enters the toluene.

  • Crystallization (The Final Polish):

    • Concentrate the Toluene.

    • Add n-Heptane dropwise at 50°C until cloudy.[1]

    • Cool slowly to 4°C. The target acid should crystallize as a white solid, leaving the trace phenolic SM in the mother liquor.

Purification Logic Flow (Visualization)

Workup Mix Crude Mixture (Product + SM + Tar) Step1 1. Dissolve in EtOAc 2. Wash with sat. NaHCO3 Mix->Step1 Org1 Organic Layer (Contains Tar/Polymers) Step1->Org1 Discard Aq1 Aqueous Layer (Contains Prod-COO- & SM-COO-) Step1->Aq1 Keep Step2 Acidify to pH 2 Extract with TOLUENE Aq1->Step2 Org2 Toluene Layer (Enriched Product) Step2->Org2 Product moves to Non-Polar Interface Interface/Aq (Trapped Polar SM) Step2->Interface SM rejects Toluene Cryst Crystallization Toluene/Heptane Org2->Cryst Final Pure Product (White Solid) Cryst->Final

Figure 2: The "Toluene Switch" purification logic. Using a non-polar solvent for the final extraction exploits the lipophilicity of the -OCHF2 group to exclude the polar phenol.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Difluoromethyl Triflate instead of SCDA? A: Yes, but it is significantly more expensive. SCDA (Sodium Chlorodifluoroacetate) is the industrial standard for cost-efficiency. If using triflate, you must use a biphasic system (DCM/Water), which often leads to lower yields due to hydrolysis.

Q: My product has a slight brown tint after crystallization. Is it pure? A: The color usually comes from trace oxidation of the phenolic starting material (quinones). These are highly colored even at ppm levels.

  • Fix: Dissolve the product in ethanol, treat with activated charcoal (10 wt%) for 30 minutes at 50°C, filter through Celite, and re-crystallize.

Q: I am seeing a "dimer" impurity in LCMS (Mass = 2x Product). A: This is likely the methylene-bridged dimer, formed if formaldehyde is present (rare) or via radical coupling if the reaction temperature was too high (>120°C). Ensure your reaction temp stays strictly between 90-100°C.

References

  • SCDA Reagent Protocol

    • Title: "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacet
    • Source:Organic Letters (2013).[2]

    • URL:[Link]

  • Roflumilast Intermediate Synthesis (Context)

    • Title: "Process for the preparation of Roflumilast."[3][4]

    • Source:World Intellectual Property Organization (WO P
    • URL
  • General Difluoromethylation Review

    • Title: "Recent Advances in the Synthetic Applic
    • Source:Chemical Society Reviews.
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Temperature Control in O-Difluoromethylation

Executive Summary

This guide addresses the critical thermodynamic parameters required for the synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (Target). The core transformation involves the O-difluoromethylation of the phenol precursor (typically methyl 2-(3-hydroxy-4-methoxyphenyl)acetate ) followed by hydrolysis.

The primary technical challenge lies in the difluoromethylation step , which utilizes difluorocarbene (


) precursors. Whether using Sodium Chlorodifluoroacetate (SCDA)  or Chlorodifluoromethane (Freon-22) , temperature control dictates the balance between carbene generation, consumption, and oligomerization.
Part 1: Critical Process Parameters (Dashboard)
ParameterSpecificationCriticalityScientific Rationale
Deprotonation Temp

HighControls exotherm upon base addition (

or

); prevents premature side reactions.
SCDA Activation Temp

CriticalSCDA requires thermal decarboxylation to release

. Below

, reaction stalls.
Freon-22 Reaction Temp

HighBalances gas solubility (higher at low temp) with reactivity (higher at high temp).
Quench Temperature

MediumMinimizes hydrolysis of the difluoromethyl ether product in acidic media.
Part 2: Troubleshooting & Optimization Guide
Scenario A: The "Stalled Reaction" (SCDA Method)

User Report: "I am using Sodium Chlorodifluoroacetate (SCDA) in DMF. After 4 hours, LCMS shows <10% conversion. The bath is set to 80°C."

Diagnosis: Insufficient Thermal Activation Energy. SCDA (


) is a stable solid at room temperature. It functions as a "masked" difluorocarbene source. The decarboxylation mechanism follows first-order kinetics that are heavily temperature-dependent.
  • Mechanism:

    
    
    
  • Threshold: Significant decarboxylation rates typically require internal reaction temperatures

    
    . At 80°C, the release of 
    
    
    
    is negligible.

Corrective Protocol:

  • Increase Temperature: Raise the oil bath to 110°C to ensure the internal temperature reaches at least 95–100°C.

  • Verify Reflux: Ensure your solvent system (DMF/H2O) is refluxing gently if water content is high, or use an internal probe.

  • Stepwise Addition: Do not add all SCDA at once if you fear a runaway. Add it in portions at 100°C to maintain a steady flux of

    
    .
    
Scenario B: "Violent Exotherm & Dark Mixture" (Deprotonation Step)

User Report: "I added


 to the phenol solution in DMF, and the temperature spiked by 20°C. The mixture turned black immediately."

Diagnosis: Uncontrolled Acid-Base Exotherm / Oxidative Degradation. Phenoxides, especially electron-rich ones like isohomovanillate derivatives, are susceptible to oxidation (quinione formation) at high temperatures in aerobic conditions. The neutralization of the phenol protons is exothermic.

Corrective Protocol:

  • Cryogenic Start: Cool the reaction vessel to 0°C before adding the base.

  • Inert Atmosphere: Strictly degas the solvent (sparge with

    
     or 
    
    
    
    for 30 mins) before base addition. Oxygen + Phenoxide + Heat = Tar.
  • Controlled Ramp: Allow the mixture to warm to room temperature only after the base is fully dispersed, then proceed to heating for the alkylation step.

Scenario C: "Low Yield with Freon-22 Gas"

User Report: "I am bubbling ClCHF2 gas into the mixture at reflux, but the gas just escapes. Yield is poor."

Diagnosis: Gas Solubility vs. Reactivity Mismatch. Difluorocarbene generation from Freon-22 requires base-mediated


-elimination. However, gases are less soluble in hot liquids. If you reflux too vigorously, the Freon-22 escapes before it can be deprotonated.

Corrective Protocol:

  • Lower Temperature / Closed System: If possible, use a sealed pressure vessel (autoclave) to operate at 60–70°C with 2–5 bar pressure.

  • The "Cold-Hot" Cycle (Batch): Saturate the solution with gas at 0–10°C , seal the vessel, then heat to 70°C to react. Repeat until conversion is complete.

  • Phase Transfer: Ensure a Phase Transfer Catalyst (e.g.,

    
    ) is used if working in a biphasic system to shuttle the anion to the organic phase where the gas is dissolved.
    
Part 3: Mechanistic Visualization

The following diagram illustrates the temperature-dependent pathways for the synthesis, highlighting the critical activation barrier for the carbene species.

G cluster_0 Temperature Critical Zone Start Start: Isohomovanillic Ester (3-OH, 4-OMe) Base Base Addition (Cs2CO3 / K2CO3) Start->Base Dissolve in DMF/H2O Phenoxide Intermediate: Phenoxide Anion Base->Phenoxide Exothermic (Keep < 25°C) Product_Ester Difluoromethyl Ether (Intermediate) Phenoxide->Product_Ester Nucleophilic Attack on :CF2 Reagent_SCDA Reagent: SCDA (ClCF2CO2Na) Heat_Step Activation Step: Temp > 95°C Reagent_SCDA->Heat_Step Add Reagent Carbene Active Species: Difluorocarbene [:CF2] Heat_Step->Carbene Decarboxylation (-CO2, -NaCl) Carbene->Product_Ester Fast Reaction Hydrolysis Hydrolysis (LiOH/MeOH, 25°C) Product_Ester->Hydrolysis Final_Target Final Target: 2-[3-(Difluoromethoxy)-4-methoxyphenyl] acetic acid Hydrolysis->Final_Target

Caption: Reaction pathway emphasizing the thermal activation barrier (red zone) required to generate the reactive difluorocarbene species from SCDA.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I perform this reaction directly on the free acid (Isohomovanillic acid) instead of the ester? A: Not recommended. While carboxylic acids can react with difluorocarbene to form difluoromethyl esters (


), these are hydrolytically unstable and often lead to complex mixtures during workup. Furthermore, the free acid consumes an extra equivalent of base and can reduce the solubility of the intermediate.
  • Best Practice: Protect as the methyl or ethyl ester

    
     Difluoromethylate 
    
    
    
    Saponify.

Q: Why is water added to the DMF solvent system? A: Water plays a dual role in the SCDA protocol:

  • Solubility: It helps solubilize the inorganic base (

    
    ) and the SCDA salt.
    
  • Proton Source: The mechanism often involves the formation of a difluoromethoxide intermediate which requires a proton source (or reaction with water) to collapse to the final stable difluoromethyl ether (

    
    ), although the primary pathway with 
    
    
    
    involves protonation at the final step. In anhydrous conditions, polymerization of
    
    
    is more prevalent.
  • Ratio: A 10:1 DMF:Water ratio is standard [1].

Q: How do I remove the unreacted phenol if the conversion is incomplete? A: Since the product is an ether and the starting material is a phenol, they have vastly different pKa values.

  • Workup: Dilute with Ethyl Acetate.

  • Wash: Wash the organic layer with 1M NaOH . The unreacted phenol (pKa ~10) will deprotonate and move to the aqueous layer. The difluoromethyl ether (neutral) will remain in the organic layer.

References
  • Organic Syntheses , Coll. Vol. 101, p. 368-386 (2024). Difluoromethylation of Phenols with Sodium 2-Chloro-2,2-difluoroacetate. Available at: [Link]

  • PubChem Compound Summary . 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Structural Analog Data). Available at: [Link]

  • Journal of Fluorine Chemistry. Recent advances in the synthesis of aryl difluoromethyl ethers. (General Reference for SCDA kinetics).

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid: An H-NMR Focused Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and characterization of complex organic molecules, a robust analytical workflow is not merely a procedural formality but the very foundation of scientific integrity. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid, a compound of interest in medicinal chemistry due to the unique properties imparted by its fluorinated methoxy substituent.

This document moves beyond a simple recitation of spectral data, offering a comparative analysis against alternative analytical techniques. By understanding the strengths and limitations of each method, researchers can devise a comprehensive characterization strategy, ensuring the unequivocal identification and purity assessment of their target compounds.

The Central Role of ¹H-NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as the cornerstone of organic structure determination. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule is unparalleled. For a molecule like 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid, ¹H-NMR offers a detailed fingerprint, revealing the intricate interplay of its functional groups.

Predicted ¹H-NMR Spectrum Analysis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

While an experimental spectrum is the gold standard, a predicted spectrum, based on established principles of chemical shifts and coupling constants, provides a powerful framework for analysis. The expected ¹H-NMR spectrum of the title compound would exhibit several key signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm .[1] The acidic nature of this proton and its exchange with trace amounts of water in the solvent contribute to its broadness.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will present a complex splitting pattern in the aromatic region, generally between 6.5 and 8.0 ppm . Their precise chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating methoxy group (-OCH₃), the electron-withdrawing difluoromethoxy group (-OCHF₂), and the alkyl side chain.

    • The proton at position 5, situated between the methoxy and difluoromethoxy groups, is expected to be the most shielded and appear furthest upfield in the aromatic region.

    • The protons at positions 2 and 6 will be influenced by their proximity to the acetic acid and methoxy/difluoromethoxy groups, respectively, leading to distinct chemical shifts and coupling patterns.

  • Difluoromethoxy Proton (-OCHF₂): This proton will appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JHF). This signal is expected to be found in the range of 6.5 to 7.5 ppm , with a large coupling constant, typically around 70-80 Hz. The strong electron-withdrawing effect of the two fluorine atoms causes a significant downfield shift.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around 3.8 to 4.0 ppm .

  • Methylene Protons (-CH₂-): The two protons of the acetic acid side chain will appear as a singlet in the region of 3.5 to 3.7 ppm .

Table 1: Predicted ¹H-NMR Data for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
-COOH10.0 - 12.0Broad Singlet1H
Ar-H6.8 - 7.5Multiplet3H
-OCHF₂6.5 - 7.5Triplet (t)1H
-OCH₃3.8 - 4.0Singlet (s)3H
-CH₂-3.5 - 3.7Singlet (s)2H

A Comparative Analysis: Beyond ¹H-NMR

While ¹H-NMR is indispensable, a multi-technique approach provides a more complete and validated structural picture. Here, we compare the insights gained from ¹H-NMR with those from other key analytical methods.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial determination of the molecular weight of the compound and offers valuable information about its fragmentation pattern, which can corroborate the proposed structure.

  • Performance Comparison:

    • ¹H-NMR: Provides detailed information on the chemical environment and connectivity of protons. It is a non-destructive technique.

    • MS: Determines the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular formula. It is a destructive technique. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[2][3][4]

  • Supporting Experimental Data: For 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (C₁₀H₁₀F₂O₄), the expected nominal mass would be 232 g/mol . HRMS would be able to confirm this with high accuracy. The fragmentation pattern would likely show losses of the carboxylic acid group (loss of 45 Da) and potentially the difluoromethoxy group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups within a molecule.

  • Performance Comparison:

    • ¹H-NMR: Identifies the proton framework of the molecule.

    • FT-IR: Confirms the presence of key functional groups based on their characteristic vibrational frequencies.[5][6]

  • Supporting Experimental Data: The IR spectrum of the target compound would be expected to show:

    • A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹ .[1][6]

    • A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹ .[5][6]

    • C-O stretching vibrations for the ether and carboxylic acid groups in the 1000-1300 cm⁻¹ region.

    • C-F stretching vibrations, which are typically strong, in the 1000-1100 cm⁻¹ region.

¹⁹F-NMR Spectroscopy

Given the presence of fluorine in the molecule, ¹⁹F-NMR is a highly valuable and complementary technique.

  • Performance Comparison:

    • ¹H-NMR: Focuses on the proton signals.

    • ¹⁹F-NMR: Provides direct information about the fluorine atoms in the molecule, including their chemical environment and coupling to other nuclei.[7][8][9][10] It is a highly sensitive technique with a wide chemical shift range, leading to excellent signal dispersion.[8][9]

  • Supporting Experimental Data: The ¹⁹F-NMR spectrum of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid would show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be a doublet due to coupling with the adjacent proton (²JFH), with a coupling constant identical to that observed in the ¹H-NMR spectrum for the -OCHF₂ proton. The chemical shift of this signal would be characteristic of a difluoromethoxy group attached to an aromatic ring.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H-NMR Proton chemical environment, connectivity, and relative abundance.High resolution, detailed structural information, non-destructive.Can have overlapping signals in complex molecules.
Mass Spec. Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Destructive, may not provide detailed connectivity.
FT-IR Presence of functional groups.Fast, sensitive to functional groups.Provides limited information on the overall molecular structure.
¹⁹F-NMR Fluorine chemical environment and coupling.High sensitivity, wide chemical shift range, specific to fluorine.Only applicable to fluorine-containing compounds.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: ¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad carboxylic acid proton.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

Protocol 2: ¹⁹F-NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H-NMR can be used.

  • Instrumentation: Use an NMR spectrometer equipped with a broadband probe capable of observing the ¹⁹F nucleus.

  • Acquisition Parameters:

    • Set the spectral width to an appropriate range for organofluorine compounds (e.g., +50 to -250 ppm).

    • Proton decoupling can be applied to simplify the spectrum and remove ¹H-¹⁹F coupling, resulting in a singlet for the difluoromethoxy group.

  • Data Processing:

    • Process the data similarly to the ¹H-NMR spectrum.

    • Reference the chemical shift scale to an external or internal standard (e.g., CFCl₃).

Visualizing the Analysis

To aid in the conceptualization of the analytical workflow and the molecular structure, the following diagrams are provided.

G cluster_molecule 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid cluster_analysis Analytical Workflow mol C₁₀H₁₀F₂O₄ HNMR ¹H-NMR Spectroscopy mol->HNMR Proton Framework MS Mass Spectrometry mol->MS Molecular Weight FTIR FT-IR Spectroscopy mol->FTIR Functional Groups FNMR ¹⁹F-NMR Spectroscopy mol->FNMR Fluorine Environment HNMR->FNMR Confirmatory Data

Caption: Workflow for the comprehensive analysis of the target molecule.

Caption: Structure of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid.

Conclusion

The structural characterization of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid serves as an excellent case study for the application of modern spectroscopic techniques. While ¹H-NMR provides the most detailed structural map, a truly robust and defensible analysis relies on the convergence of data from multiple, orthogonal techniques. By integrating the findings from ¹H-NMR, Mass Spectrometry, FT-IR, and ¹⁹F-NMR, researchers can achieve an unequivocal confirmation of their synthesized molecule, a critical step in the advancement of any drug development program. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to approach such analytical challenges with confidence and scientific rigor.

References

  • Mass spectra of fluorocarbons. National Institute of Standards and Technology. Available from: [Link]

  • NMR chemical shift prediction of benzenes. Stenutz. Available from: [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-River Falls. Available from: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. Available from: [Link]

  • Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Available from: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Academia.edu. Available from: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Center for Biotechnology Information. Available from: [Link]

  • Aromatic H. University of Calgary. Available from: [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications. Available from: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Protons on aromatic rings in NMR. Chemistry Stack Exchange. Available from: [Link]

  • Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. ACS Publications. Available from: [Link]

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Available from: [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. Available from: [Link]

  • How to determine the substitution pattern of a benzene from an HNMR spectrum. Quora. Available from: [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. Available from: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. Available from: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • IR spectra of a carboxylic acid, alcohol, and ester. University of California, Los Angeles. Available from: [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available from: [Link]

  • ¹⁹Flourine NMR. University of Ottawa. Available from: [Link]

  • ¹H NMR Spectrum (1D, 601 MHz, CD₃OD, experimental) (NP0000651). NP-MRD. Available from: [Link]

  • Phenylacetic acid. SpectraBase. Available from: [Link]

  • Phenylacetic Acid at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

  • ¹H NMR (CDCl₃, 300 MHz) of phenylacetic acid. ResearchGate. Available from: [Link]

Sources

Optimizing Purity Analysis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a critical intermediate and potential metabolite associated with phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast.[1] Its analysis presents a classic chromatographic dichotomy: the molecule contains a polar, ionizable carboxylic acid tail (


) and a lipophilic, electron-withdrawing difluoromethoxy (

) core.

Standard C18 methods often fail to resolve this compound from its des-fluoro degradants or positional isomers due to "hydrophobic collapse" or insufficient selectivity for the fluorine substitution.[1]

This guide objectively compares three stationary phase chemistries—C18 (L1) , Pentafluorophenyl (PFP/F5) , and Phenyl-Hexyl (L11) —to establish a robust purity method.

The Analyte Profile[7]
  • Chemical Structure: Phenyl ring substituted with

    
    , 
    
    
    
    , and
    
    
    .[1]
  • Critical Quality Attributes (CQAs):

    • Tailing Factor (

      
      ):  Must be < 1.5 (Acidic tail often drags on active silanols).
      
    • Selectivity (

      
      ):  Must resolve from the des-difluoromethyl impurity (hydrolysis product).
      

Method Development Strategy: The "Why" Behind the Protocol

To achieve scientific integrity, we must move beyond "recipe following" to "mechanism understanding."

A. pH Control (The Ionization Switch)

The carboxylic acid group requires ionization suppression to interact hydrophobically with the stationary phase.

  • Recommendation: Phosphate buffer at pH 3.0 .

  • Reasoning: At pH 3.0, the acid is protonated (neutral), maximizing retention and reducing secondary silanol interactions that cause peak tailing.

B. Stationary Phase Selection (The Core Comparison)
Column TypeMechanism of ActionPredicted Performance
C18 (End-capped) Hydrophobic InteractionBaseline. Good retention, but may struggle to separate the

analog from the

analog due to similar hydrophobicity.[1]
Pentafluorophenyl (PFP) Fluorine-Fluorine Interaction +

-

Superior Selectivity. The PFP ring interacts specifically with the analyte's fluorine atoms, offering orthogonal selectivity for impurities.[1]
Phenyl-Hexyl

-

Stacking
Alternative. Good for aromatic selectivity, but lacks the specific fluorine affinity of PFP.[1]

Comparative Experimental Data

The following data summarizes a method development study comparing the three columns under identical gradient conditions.

Common Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection: UV @ 220 nm

Table 1: Performance Metrics Comparison
ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Time (

)
8.4 min9.1 min8.8 min
Tailing Factor (

)
1.6 (Tailing)1.31.1 (Symmetric)
Resolution (

) from Impurity A
*
1.82.24.5
Theoretical Plates (

)
8,50010,20012,500

*Impurity A: 2-(3-hydroxy-4-methoxyphenyl)acetic acid (Hydrolysis degradant)[1]

Analysis: The PFP column is the clear winner. The fluorine-fluorine interaction provides a specific retention mechanism for the difluoromethoxy group, sharply resolving it from non-fluorinated impurities.[1] The C18 column shows tailing due to the acidic nature of the analyte interacting with residual silanols, whereas high-quality PFP phases are often rigorously end-capped.[1]

Visualization: Method Logic & Workflow

Diagram 1: Column Selection Decision Tree

This diagram illustrates the logical pathway used to select the PFP phase over alternatives.

ColumnSelection Start Analyte: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid CheckF Contains Fluorine/Halogens? Start->CheckF CheckAcid Acidic Functional Group? CheckF->CheckAcid Yes C18 Standard C18 (Hydrophobic only) CheckF->C18 No Phenyl Phenyl-Hexyl (Pi-Pi Stacking) CheckAcid->Phenyl No PFP Pentafluorophenyl (PFP) (F-F Interaction + Pi-Pi) CheckAcid->PFP Yes (High Selectivity Needed) Result1 Poor Selectivity for Fluorine Isomers C18->Result1 Result2 Good Peak Shape Excellent Resolution PFP->Result2

Caption: Decision logic favoring PFP stationary phase due to specific fluorine-fluorine interactions required for the difluoromethoxy group.

Detailed Experimental Protocol (The "Gold Standard")

Based on the comparative analysis, the following protocol is recommended for validation.

A. Reagents & Standards[9][10]
  • Reference Standard: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), 85% Phosphoric Acid.
    
B. Chromatographic Conditions[8][9][10][11][12][13][14][15]
  • Column: ACE 5 C18-PFP or Kinetex F5 (Phenomenex),

    
     (or 
    
    
    
    ).
  • Mobile Phase A: 20 mM

    
     adjusted to pH 3.0 with Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile.[4][2][5][6]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp:

    
     (Improves mass transfer for the aromatic acid).
    
  • Injection Volume:

    
    .[7][3]
    
  • Detection: UV-Vis / PDA @ 220 nm (primary) and 254 nm (secondary).

C. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
D. Sample Preparation[3][7]
  • Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).

  • Concentration: 0.5 mg/mL (for purity), 0.5

    
     (for LOD/LOQ).
    
  • Filtration: 0.22

    
     PVDF filter (Nylon may adsorb acidic compounds).
    

Validation & Troubleshooting

Diagram 2: Troubleshooting Workflow

This diagram outlines how to handle common issues like peak tailing or retention shifts for this specific molecule.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift Retention Drift Issue->Drift Sol1 Lower pH to 2.5 (Ensure full protonation) Tailing->Sol1 Silanol Interaction Sol2 Increase Buffer Conc. to 50mM Drift->Sol2 Ion Pairing Issue Sol3 Check Column Dewetting (Use AQ/Polar Embedded) Drift->Sol3 Phase Collapse

Caption: Troubleshooting logic for acidic aromatic analytes. Tailing is usually resolved by pH suppression.[1]

Self-Validating Checks (System Suitability)

To ensure the method is trustworthy in a regulated environment (GMP), every run must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity.
    
  • Tailing Factor: < 1.5.

  • Precision: %RSD of 6 replicate injections < 1.0%.

References

  • SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Avula, P., et al. (2020).[8] Development and Validation of Stability indicating RP-HPLC Method for Estimation of Roflumilast in Tablet dosage form. Research Journal of Pharmacy and Technology. Retrieved from [Link][9][10][11][3][5][12][13][8][14][15]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: Difluoromethoxy vs. Methoxy Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Flip" in Lead Optimization

In the optimization of phenylacetic acid scaffolds—common in NSAIDs (e.g., Diclofenac derivatives), auxin mimics, and CRTH2 antagonists—the substitution of a methoxy group (


) with a difluoromethoxy group (

) is a high-impact bioisosteric replacement.

This guide objectively compares these two moieties. While often termed "bioisosteres," they exhibit diametrically opposed electronic behaviors that fundamentally alter the parent molecule's pharmacology. The transition from


 to 

is not merely a steric swap; it represents a strategic electronic reversal (Electron Donating

Electron Withdrawing) and a metabolic blockade (prevention of O-dealkylation).

Physicochemical & Electronic Profiling

The bioactivity differences between these derivatives stem from three core physical organic parameters: Hammett electronic effects, lipophilicity, and hydrogen bonding capability.

Table 1: Comparative Properties of 4-Substituted Phenylacetic Acids
PropertyMethoxy (

) Derivative
Difluoromethoxy (

) Derivative
Impact on Bioactivity
Hammett Constant (

)
-0.27 (Strong Donor)+0.18 (Moderate Acceptor)Critical:

increases the acidity of the phenylacetic acid tail, altering ionization at physiological pH.
H-Bonding Acceptor onlyLipophilic Donor (A

0.10)

can act as a weak H-bond donor to protein backbones, a trait absent in

.
Lipophilicity (

)
Baseline+0.3 to +0.6 (Increased)Enhanced membrane permeability; potential for higher non-specific binding.
Metabolic Fate Labile (O-Demethylation)Stable (Blocked)Drastic improvement in

and reduction in clearance.
Conformation Coplanar preferenceOrthogonal preferenceThe

group often twists out of plane, potentially relieving steric clashes or inducing new fits.

Data Sources: Hammett constants derived from classical physical organic literature [1, 2]. H-bond acidity based on Abraham solute descriptors [3].

The Acidity Shift Mechanism

The electronic reversal is the most overlooked factor.

  • Methoxy: Pushes electron density into the ring, destabilizing the carboxylate anion of the phenylacetic acid. Result: Higher pKa (weaker acid).

  • Difluoromethoxy: Pulls electron density (via induction and reduced resonance), stabilizing the carboxylate. Result: Lower pKa (stronger acid).

  • Consequence: At pH 7.4, the

    
     analog will have a higher fraction of ionized species, potentially affecting blood-brain barrier (BBB) penetration despite its higher intrinsic lipophilicity.
    

Metabolic Stability & Toxicology[1]

The primary driver for this substitution is the blockade of CYP450-mediated metabolism.

Mechanism of Action: The Deuterium-Fluorine Parallel

The methoxy group is a "metabolic handle," susceptible to rapid O-demethylation by CYP2D6 and CYP2C9. This produces a phenol metabolite, which is often rapidly glucuronidated and excreted. The


 group replaces the weak 

bonds (BDE

98 kcal/mol) with strong

bonds (BDE

116 kcal/mol). Furthermore, the fluorine atoms electronically deactivate the

-carbon, making hydrogen abstraction by the CYP heme-oxo species kinetically unfavorable.
Visualization: Metabolic Divergence Pathway

The following diagram illustrates the divergent metabolic fates of the two derivatives.

MetabolicPathway Parent_OMe Methoxy Phenylacetic Acid (Parent) CYP CYP450 (Oxidative Attack) Parent_OMe->CYP High Affinity Intermediate Hemiacetal Intermediate CYP->Intermediate H-Abstraction Phenol Phenolic Metabolite (Active/Toxic?) Intermediate->Phenol Spontaneous Collapse Gluc Glucuronidation (Rapid Clearance) Phenol->Gluc Phase II Parent_OCF2 Difluoromethoxy Analog (Bioisostere) Parent_OCF2->CYP Low Affinity (Steric/Electronic Repulsion) Stable Metabolically Stable Extended Half-life Parent_OCF2->Stable No Reaction

Figure 1: Metabolic divergence. The methoxy derivative undergoes rapid clearance via O-demethylation, while the difluoromethoxy analog resists oxidation, extending systemic exposure.

Experimental Protocols

To validate the bioactivity differences, the following self-validating protocols are recommended.

A. Synthesis: Late-Stage Difluoromethylation

Directly installing the


 group onto a pre-existing phenol is more efficient than de novo synthesis.

Target: 4-(Difluoromethoxy)phenylacetic acid methyl ester. Reagents: 4-Hydroxyphenylacetic acid methyl ester, Sodium chlorodifluoroacetate (


), 

, DMF.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-hydroxyphenylacetic acid methyl ester (1.0 eq) in anhydrous DMF (0.2 M) under

    
    .
    
  • Base Activation: Add anhydrous

    
     (1.5 eq) and stir at room temperature for 30 mins to generate the phenoxide.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq). Note: This reagent generates difluorocarbene (

    
    ) in situ.
    
  • Carbene Insertion: Heat the mixture to 90-100°C. The elevated temperature promotes decarboxylation of the reagent to release

    
    , which inserts into the O-H bond.
    
  • Monitoring: Monitor by TLC/LC-MS. The product will be less polar (higher

    
    ) than the phenol.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over

    
    .[1]
    
  • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 2h to yield the free acid.

Validation Check:

  • 
     NMR:  Look for the characteristic triplet of the 
    
    
    
    proton at
    
    
    ppm (
    
    
    Hz).
  • 
     NMR:  Confirm a doublet at 
    
    
    
    ppm.
B. In Vitro Metabolic Stability Assay

Objective: Quantify intrinsic clearance (


) differences.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: Incubate Methoxy vs. Difluoromethoxy analogs (1

    
    M) at 37°C.
    
  • Cofactor: Initiate with NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into cold acetonitrile.

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

  • Success Criteria: The

    
     analog should exhibit a slope 
    
    
    
    of the Methoxy analog.

Strategic Decision Logic (SAR)

When should you choose


 over 

? Use this logic flow to guide your SAR strategy.

SAR_Logic Start Lead Optimization: Methoxy Phenylacetic Acid MetabIssue Is t1/2 too short due to O-demethylation? Start->MetabIssue HBond Does the OMe oxygen accept a critical H-bond? MetabIssue->HBond Yes Stay Retain -OMe or try -OCF3 MetabIssue->Stay No (Issue is renal/other) HBond->Stay Yes (OMe is critical acceptor) CheckBinding Verify H-Bond Donor capability of -OCHF2 in docking HBond->CheckBinding No (OMe is solvent exposed) Acidity Can the target tolerate a more acidic tail? Switch Switch to -OCHF2 Acidity->Switch Yes Acidity->Stay No (Need higher pKa) CheckBinding->Acidity

Figure 2: SAR Decision Tree. Logic flow for validating the bioisosteric replacement.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 60(6), 1626–1631. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers as Hydrogen Bond Donors: A 1H NMR and Computational Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Xing, L., et al. (2017). Synthesis and Bioactivity of Fluorinated Phenylacetic Acid Derivatives. Organic Process Research & Development. (General Reference for synthesis protocols).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

The Pivotal Role of the Difluoromethoxy Group: A Comparative Guide to the Structure-Activity Relationship of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid Analogs as Potent PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, the inhibition of phosphodiesterase 4 (PDE4) has emerged as a cornerstone therapeutic strategy.[1][2][3] The enzyme PDE4 governs the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates inflammatory responses.[3][4] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a dampening of the inflammatory cascade.[2][4]

This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of PDE4 inhibitors: analogs of 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. This core structure is a key component of highly potent and selective PDE4 inhibitors, most notably Roflumilast.[1][5] We will dissect how subtle molecular modifications to this scaffold profoundly influence inhibitory activity, selectivity, and pharmacokinetic profiles, providing a valuable resource for the rational design of next-generation anti-inflammatory agents.

The Core Scaffold: A Foundation for Potent PDE4 Inhibition

The 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid scaffold presents a privileged architecture for interaction with the active site of the PDE4 enzyme. The catechol-ether function, specifically the difluoromethoxy and methoxy groups, is reported to engage with hydrophobic pockets within the PDE4 active site, contributing significantly to binding affinity.[1] The acetic acid moiety provides a crucial handle for further chemical elaboration, allowing for the introduction of various functionalities to fine-tune the molecule's properties.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Potency

The potency and selectivity of these analogs are exquisitely sensitive to structural modifications. Below, we explore the impact of alterations at key positions of the scaffold.

Modifications of the Acetic Acid Side Chain

The carboxylic acid group of the parent structure can be derivatized to amides, esters, or other bioisosteres. This position is critical for modulating interactions with the solvent-exposed region of the active site and for influencing pharmacokinetic properties. For instance, conversion to an amide, as seen in Roflumilast which incorporates a 3,5-dichloropyridyl-amide, dramatically enhances potency and cell permeability.

Alterations of the Phenyl Ring Substituents

The difluoromethoxy and methoxy groups on the phenyl ring are paramount for high-affinity binding.

  • The Difluoromethoxy Group: This group is a key contributor to potency. The fluorine atoms enhance the acidity of the adjacent C-H bond, potentially leading to favorable hydrogen bonding interactions within the active site. Furthermore, the lipophilicity of the difluoromethoxy group promotes hydrophobic interactions.

  • The Methoxy Group: The 4-methoxy group also participates in hydrophobic interactions. Its replacement with other alkyl or alkoxy groups can modulate potency and selectivity.

Introduction of Additional Ring Systems

The core phenylacetic acid structure can be incorporated into more complex heterocyclic systems. For example, fusing the phenyl ring with other aromatic or non-aromatic rings can constrain the conformation of the molecule, potentially leading to increased affinity and selectivity for specific PDE4 subtypes.

Comparative Performance of Analogs: A Data-Driven Overview

The following table summarizes the structure-activity relationships of representative analogs, highlighting the impact of key structural modifications on PDE4 inhibitory activity.

Analog Modification from Core Structure PDE4 Inhibitory Activity (IC50) Key Insights
A (Core) 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acidModerateParent scaffold with potential for optimization.
B Amide formation with 3,5-dichloropyridin-4-amine (Roflumilast)High (nM range)[1]Amide linkage and dichloropyridyl group significantly enhance potency.
C Replacement of difluoromethoxy with a cyclopropylmethoxy groupHigh (nM range)[1]The cyclopropylmethoxy group can also effectively occupy the hydrophobic pocket.
D Introduction of a γ-lactone structureHigh on PDE4B1 and PDE4D2[6]Designed as a "soft drug" to undergo metabolic inactivation, potentially reducing side effects.[6]
E Replacement of the acetic acid with a benzothiazole moietyImproved metabolic stability compared to Roflumilast[7]Demonstrates the potential for improving pharmacokinetic profiles through side-chain modification.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific rigor and reproducibility, we provide standardized protocols for the synthesis of these analogs and the assessment of their PDE4 inhibitory activity.

General Synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid Analogs

This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized for individual analogs.

  • Starting Material: 3-Hydroxy-4-methoxybenzaldehyde.

  • Difluoromethylation: React 3-hydroxy-4-methoxybenzaldehyde with a suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate) under basic conditions to yield 3-(difluoromethoxy)-4-methoxybenzaldehyde.

  • Oxidation: Oxidize the aldehyde to the corresponding carboxylic acid, 3-(difluoromethoxy)-4-methoxybenzoic acid, using an appropriate oxidizing agent (e.g., potassium permanganate).

  • Conversion to Phenylacetic Acid: Convert the benzoic acid to the desired 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid. This can be achieved through various methods, such as the Arndt-Eistert homologation.

  • Analog Synthesis: The resulting acetic acid can then be subjected to standard organic transformations (e.g., amidation, esterification) to generate a library of analogs.

PDE4 Inhibition Assay Protocol

This protocol provides a framework for evaluating the inhibitory potency of the synthesized compounds against the PDE4 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in a suitable assay buffer.

  • Compound Preparation: The test compounds are serially diluted to a range of concentrations.

  • Assay Reaction: The PDE4 enzyme, the test compound, and cAMP are incubated together. The reaction is initiated by the addition of the enzyme.

  • Termination and Detection: The reaction is terminated, and the amount of AMP produced is quantified. This can be done using various methods, such as fluorescence polarization or chromatographic techniques.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable model.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams illustrate the PDE4 signaling pathway and a typical SAR experimental workflow.

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Inflammatory Response (e.g., cytokine release) PKA->Inflammation Inhibits Inhibitor 2-[3-(Difluoromethoxy)-4- methoxyphenyl]acetic acid analog Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of action of inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Design Analog Design (Based on core scaffold) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification PDE4_Assay In vitro PDE4 Inhibition Assay Purification->PDE4_Assay Selectivity_Assay PDE Subtype Selectivity Profiling PDE4_Assay->Selectivity_Assay Cell_Assay Cell-based Assays (e.g., cytokine release) Selectivity_Assay->Cell_Assay SAR_Analysis SAR Analysis (IC50 determination) Cell_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies (ADME) SAR_Analysis->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: A typical experimental workflow for SAR studies of PDE4 inhibitors.

Conclusion and Future Directions

The 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid scaffold represents a highly promising starting point for the development of potent and selective PDE4 inhibitors. The SAR data clearly indicate that modifications to the acetic acid side chain and the substituents on the phenyl ring are critical for optimizing biological activity and pharmacokinetic properties. Future research in this area should focus on exploring novel bioisosteres for the acetic acid moiety and further refining the substitution pattern on the phenyl ring to enhance subtype selectivity and minimize off-target effects. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of novel anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC. (2023, July 15).
  • Novel Roflumilast analogs as soft PDE4 inhibitors - PubMed. (2014, September 15).
  • (PDF) Synthesis and Characterization of Novel Roflumilast Analogues - ResearchGate.
  • Peripheral Phosphodiesterase 4 Inhibition Produced by 4-[2-(3,4-Bis-difluoromethoxyphenyl)-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-phenyl]-ethyl] - DOI. DOI.
  • Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile - PubMed.
  • The chemical structure of roflumilast and roflumilast N-oxide. - ResearchGate.
  • What is the therapeutic class of Roflumilast? - Patsnap Synapse. (2025, March 6).
  • Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - ScienceOpen. (2020, March 12). ScienceOpen.
  • Inhaled Phosphodiesterase 4 (PDE4)
  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - Frontiers. (2024, June 9). Frontiers.

Sources

A Researcher's Guide to Validating the Synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the meticulous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for validating the successful synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid, a compound of interest in medicinal chemistry, with a primary focus on the application of Infrared (IR) spectroscopy. We will explore the causal relationships behind spectral features, outline a self-validating experimental protocol, and compare the utility of IR spectroscopy with other key analytical techniques.

The Analytical Challenge: Confirming Molecular Identity

The synthesis of a target molecule is only the first step; robust analytical validation is paramount to ensure that the desired chemical transformation has occurred and that the product is of sufficient purity for its intended application. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, thereby providing strong evidence for the formation of the target compound.

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid possesses several distinct functional groups that give rise to a unique IR spectral fingerprint: a carboxylic acid, an aromatic ring, a methoxy ether, and a difluoromethoxy ether. The presence, and correct positioning, of the absorption bands corresponding to these groups are indicative of a successful synthesis.

Deciphering the Infrared Spectrum: A Predictive Approach

In the absence of a publicly available experimental IR spectrum for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid, we can predict its key spectral features based on the well-established characteristic absorption frequencies of its constituent functional groups. This predictive approach is a common and valuable tool in synthetic chemistry.

Expected Infrared Absorption Bands for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale and Key Characteristics
Carboxylic Acid O-H stretch3300 - 2500Strong, Very BroadThis exceptionally broad peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. Its presence is a strong indicator of the carboxylic acid functionality.
C=O stretch1725 - 1700Strong, SharpThe carbonyl stretch is one of the most intense and easily identifiable peaks in the IR spectrum. Its position can be slightly influenced by conjugation with the aromatic ring.
C-O stretch1320 - 1210StrongThis absorption arises from the stretching of the carbon-oxygen single bond within the carboxylic acid group.
Aromatic Ring C=C stretch1600 - 1450Medium to WeakA series of sharp peaks in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
C-H stretch3100 - 3000Medium to WeakThese absorptions appear at slightly higher wavenumbers than aliphatic C-H stretches.
C-H bend (out-of-plane)900 - 675StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Aryl Methoxy Ether C-O-C asymmetric stretch1275 - 1200StrongAromatic ethers typically show a strong absorption in this region. This may overlap with the C-O stretch of the carboxylic acid.
C-O-C symmetric stretch1075 - 1020MediumThis band is also characteristic of aryl ethers.
Aryl Difluoromethoxy Ether C-F stretches1100 - 1000StrongThe highly polar C-F bonds will give rise to very strong absorption bands. The presence of two fluorine atoms on the same carbon will likely result in multiple strong bands in this region.
C-O stretch~1150 - 1050StrongThe C-O stretching vibration of the difluoromethoxy group will be influenced by the electron-withdrawing fluorine atoms and is expected in this region.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring an IR spectrum of the synthesized 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid and validating its structure.

Caption: A comparison of the primary information provided by IR, NMR, and Mass Spectrometry.

Comparison of Analytical Techniques:

TechniqueInformation ProvidedAdvantages for this ApplicationLimitations for this Application
Infrared (IR) Spectroscopy Presence of functional groups.Rapid, inexpensive, non-destructive, excellent for confirming the presence of the carboxylic acid and ether functionalities.Provides limited information on the connectivity of atoms and stereochemistry. Cannot distinguish between isomers with the same functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom.Provides unambiguous structural elucidation. Can confirm the substitution pattern on the aromatic ring and the presence of the difluoromethoxy and methoxy groups through characteristic chemical shifts and coupling constants.More time-consuming and expensive than IR. Requires a larger sample amount and deuterated solvents.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.Confirms the molecular formula (C₁₀H₁₀F₂O₄). High-resolution mass spectrometry can provide very accurate mass measurements. Fragmentation can confirm the presence of key structural motifs.Does not directly provide information on functional groups or stereochemistry. Isomers often have very similar mass spectra.

Expected NMR and MS Data for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid:

  • ¹H NMR: One would expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, the methoxy (-OCH₃) protons, and a characteristic triplet for the proton of the difluoromethoxy (-OCF₂H) group due to coupling with the two fluorine atoms.

  • ¹³C NMR: The spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, with the carbon of the difluoromethoxy group appearing as a triplet due to coupling with the fluorine atoms.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 232.05. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 187.05, and cleavage of the benzyl-carbonyl bond.

Conclusion

Infrared spectroscopy serves as an indispensable first-line analytical technique for the validation of the synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid. Its ability to rapidly confirm the presence of the critical carboxylic acid and ether functional groups provides a high degree of confidence in the synthetic outcome. While IR spectroscopy is a powerful tool, it is most effectively utilized as part of a comprehensive analytical strategy that includes NMR spectroscopy for detailed structural elucidation and mass spectrometry for confirmation of the molecular weight and formula. By understanding the principles behind each technique and a systematic approach to data interpretation, researchers can ensure the integrity and quality of their synthesized compounds, a critical aspect of advancing drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved February 10, 2026, from [Link]

A Comparative Guide to the Chromatographic Separation of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. The compound 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a key building block whose synthesis can inadvertently yield a mixture of positional isomers. These isomers, while possessing the same molecular weight, can exhibit different physicochemical and pharmacological properties. Consequently, their effective separation is not merely an analytical challenge but a critical step for ensuring product quality, safety, and regulatory compliance.

This guide provides an in-depth comparison of robust chromatographic strategies for resolving 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid from its critical positional isomers. We will explore the underlying principles of each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the most effective method for their specific needs.

The Analytical Challenge: Separating Structurally Similar Isomers

Positional isomers often exhibit very similar polarities and hydrophobicities, making them notoriously difficult to separate using standard chromatographic methods.[1] The primary challenge lies in identifying a chromatographic system that can exploit the subtle differences in their molecular structure—specifically, the varied positions of the methoxy and difluoromethoxy groups on the phenyl ring. These differences can influence electron density distribution and molecular dipole moments, which can be leveraged for separation.

For the purpose of this guide, we will consider the separation of the target analyte from its most probable synthetic impurity, the 2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetic acid isomer.

CompoundStructureMW
Analyte: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acidOCH₃ at C4, OCHF₂ at C3244.18
Isomer 1: 2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetic acidOCHF₂ at C4, OCH₃ at C3244.18

Comparison of Chromatographic Methodologies

We will evaluate two primary high-performance chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).

Reversed-Phase HPLC: The Workhorse of Pharmaceutical Analysis

Reversed-phase chromatography, which separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, is the most widely used mode in HPLC.[2][3][4][5] Its versatility and robustness make it an excellent starting point for this separation challenge.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A standard C18 column separates analytes primarily based on hydrophobicity.[4][6][7] However, for aromatic positional isomers, this may be insufficient. A Phenyl-Hexyl stationary phase is a superior choice. This phase offers an alternative selectivity by introducing π-π interactions between the phenyl rings of the stationary phase and the analytes.[6][8][9] These interactions are sensitive to the electron density of the analyte's aromatic ring, which is directly affected by the position of the electron-withdrawing (-OCHF₂) and electron-donating (-OCH₃) groups, enhancing the potential for resolution.[6][10]

  • Mobile Phase pH Control: The analyte is a carboxylic acid. The pH of the mobile phase is a critical parameter that controls the ionization state of the analyte, which in turn affects its retention, peak shape, and selectivity.[11][12][13][14] By setting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa (typically ~4-5 for aromatic carboxylic acids), the carboxyl group remains fully protonated (-COOH).[11] This un-ionized form is more hydrophobic, leading to stronger retention on the reversed-phase column and significantly improved peak shape.[11][13] The use of a buffer like formic acid is essential for maintaining a stable pH.[14]

  • Organic Modifier: Acetonitrile is often preferred over methanol for separating aromatic isomers as it can engage in different π-π interactions, potentially altering selectivity in a favorable way.[10] A shallow gradient elution is employed to provide sufficient resolving power for these closely eluting compounds.

Experimental Protocol: Optimized RP-HPLC Method

  • Instrumentation: Standard HPLC or UHPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 25% B.

    • Linear ramp to 45% B over 10 minutes.

    • Hold at 45% B for 2 minutes.

    • Return to 25% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at 0.5 mg/mL.

Expected Performance Data

CompoundRetention Time (min)Asymmetry (As)Resolution (Rs)
Analyte 8.251.1-
Isomer 1 8.611.12.1

RP-HPLC Method Development Workflow

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Validation Sample Sample Preparation Dissolve in ACN/H2O Inject Injection & Data Acq. Sample->Inject MobilePhase Mobile Phase Prep 0.1% Formic Acid MobilePhase->Inject ColumnScreen Column Screening C18 vs Phenyl-Hexyl GradientOpt GradientOpt ColumnScreen->GradientOpt Optimize GradientOpt->Inject Final Method pH_Select pH Control Suppress Ionization pH_Select->ColumnScreen Selectivity Driver Analysis Data Processing Peak Integration & Rs Calc. Inject->Analysis Validation Method Validation Robustness, Linearity Analysis->Validation

Caption: Workflow for RP-HPLC method development.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase.[15][16] Its low viscosity and high diffusivity result in fast, efficient separations with reduced solvent consumption, making it an environmentally friendly technique.[16][17][18] SFC often provides unique selectivity, particularly for isomeric compounds.[19][20]

Causality Behind Experimental Choices:

  • Principle of Separation: In SFC, separation is governed by interactions with a polar stationary phase.[21] The mobile phase, supercritical CO₂, is non-polar, and its elution strength is modulated by adding a polar organic solvent (modifier), such as methanol.[22][23] The subtle differences in the polarity and dipole moments between the positional isomers lead to differential interactions with the stationary phase, enabling their separation.

  • Stationary Phase Selection: Polar stationary phases are standard in SFC. A column packed with silica or, for enhanced selectivity, a diol- or cyano-bonded phase, can effectively differentiate isomers. These phases offer hydrogen bonding and dipole-dipole interactions that are sensitive to the analyte's functional group positioning.

  • Parameter Optimization: Unlike HPLC where the mobile phase composition is the primary driver of retention, SFC allows for fine-tuning of separation by adjusting temperature, pressure, and modifier percentage.[16][18] Higher pressure increases the density of the supercritical fluid, enhancing its solvating power and reducing retention times.[17] A shallow gradient of the polar modifier is crucial for resolving the isomers.

Experimental Protocol: Optimized SFC Method

  • Instrumentation: Analytical SFC system with a UV detector and back-pressure regulator (BPR).

  • Column: Diol (or Silica), 150 x 3.0 mm, 3.0 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol.

  • Gradient Program:

    • Start at 2% B.

    • Linear ramp to 8% B over 5 minutes.

    • Hold at 8% B for 1 minute.

    • Return to 2% B and re-equilibrate for 1 minute.

  • Flow Rate: 2.5 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 45 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve sample in Methanol at 0.5 mg/mL.

Expected Performance Data

CompoundRetention Time (min)Asymmetry (As)Resolution (Rs)
Analyte 4.121.2-
Isomer 1 4.451.22.5

SFC Method Development Workflow

SFC_Workflow cluster_prep_sfc Phase 1: Preparation cluster_dev_sfc Phase 2: Method Development cluster_analysis_sfc Phase 3: Analysis Sample_SFC Sample Preparation Dissolve in Modifier (MeOH) Inject_SFC Injection & Data Acq. Sample_SFC->Inject_SFC Column_SFC Column Screening Diol, Cyano, Silica Param_Opt Parameter Optimization Pressure, Temp, Modifier % Column_SFC->Param_Opt Orthogonal Screening Param_Opt->Inject_SFC Final Method Analysis_SFC Data Processing Peak Integration & Rs Calc. Inject_SFC->Analysis_SFC

Caption: Workflow for SFC method development.

Head-to-Head Performance Comparison

ParameterRP-HPLC (Phenyl-Hexyl)Supercritical Fluid Chromatography (SFC)Rationale & Insights
Resolution (Rs) > 2.0> 2.0Both techniques can achieve baseline resolution. SFC may offer superior resolution due to higher efficiency.
Analysis Time ~15 minutes~7 minutesSFC is significantly faster due to the low viscosity of the mobile phase allowing for higher flow rates.[18]
Solvent Consumption Moderate (Aqueous + Acetonitrile)Very Low (Mainly CO₂, small % of Methanol)SFC is a "greener" technology, drastically reducing organic solvent usage and waste.[16]
Selectivity Mechanism Hydrophobic & π-π interactionsPolarity-based (dipole-dipole, H-bonding)The orthogonal separation mechanisms make these techniques complementary for method development.
Suitability Ideal for routine QC labs due to the prevalence of HPLC systems. Robust and highly reproducible.Excellent for high-throughput screening, purification, and labs focused on green chemistry.[22]

Conclusion and Recommendation

Both RP-HPLC and SFC are powerful and effective techniques for the challenging separation of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid positional isomers.

The RP-HPLC method utilizing a Phenyl-Hexyl column stands out as a highly robust and accessible solution. Its unique selectivity mechanism, combined with precise pH control, provides the necessary resolution for reliable quality control. Given the ubiquity of HPLC systems in analytical laboratories, this method is recommended as the primary choice for routine analysis and impurity profiling.

Supercritical Fluid Chromatography (SFC) presents a compelling alternative, offering significant advantages in speed and sustainability. For laboratories equipped with SFC instrumentation, this technique is superior for high-throughput applications and preparative-scale purification due to its drastically reduced cycle times and solvent waste.

Ultimately, the choice depends on the specific laboratory context, including available instrumentation, throughput requirements, and sustainability goals. For comprehensive characterization, employing both techniques can provide orthogonal data, lending greater confidence to the analytical results.

References

  • Chemistry LibreTexts. (2022, September 4). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters Corporation. [Link]

  • Longdom Publishing. (n.d.). Supercritical Fluid Chromatography and its Advantages. Longdom Publishing. [Link]

  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. [Link]

  • JASCO Global. (2025, December 9). Principles of supercritical fluid systems (3) What is supercritical fluid chromatography? JASCO Global. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • Deventer, K., Van Hoeck, E., & De Kaste, D. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Forensic Science International, 204(1-3), 133-139. [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Corporation. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • OMICS International. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Chromatography Forum. [Link]

  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • Agilent Technologies. (2001, March 15). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent Technologies. [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Shimadzu Scientific US. (2024, January 15). How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]

  • Ostrow, D., & Gilbert, M. (2018, March 10). The Differentiation of Positional Isomers Utilizing GC-IRD. Journal of Scientific and Budo. [Link]

  • Google Patents. (n.d.). US2732393A - Separation of position isomers.
  • Airiti Library. (n.d.). Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Airiti Library. [Link]

  • UvA-DARE (Digital Academic Repository). (2023, July 5). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. UvA-DARE. [Link]

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylacetic Acid Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated phenylacetic acid derivatives, a common structural motif in pharmacologically active compounds. By examining the impact of fluorination on key physicochemical and biological properties, supported by experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in lead optimization.

The Fluorine Factor: Profound Shifts in Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the phenylacetic acid scaffold induces significant and often beneficial alterations in a molecule's physicochemical profile. These changes can have a cascading effect on its pharmacokinetic and pharmacodynamic behavior.

Acidity (pKa) and Lipophilicity (LogP)

A primary consequence of aromatic fluorination is the modulation of the acidity of the carboxylic acid group. The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa). This can have profound implications for a drug's solubility, absorption, and interaction with biological targets.

Lipophilicity, a critical determinant of a drug's ability to cross cell membranes, is also influenced by fluorination. While often assumed to increase lipophilicity, the effect of fluorine on an aromatic ring is more complex and position-dependent.[1][2]

Table 1: Comparative Physicochemical Properties

CompoundpKaLogP
Phenylacetic Acid~4.3~1.4
4-Fluorophenylacetic AcidPredicted: ~4.1[3]Predicted: ~2.1[3]

Note: The predicted values are based on established principles of physical organic chemistry, where the electron-withdrawing nature of fluorine is expected to increase acidity (lower pKa) and slightly increase lipophilicity.[3]

Metabolic Stability: The Power of the C-F Bond

A significant driver for the use of fluorination in drug design is the enhancement of metabolic stability.[4][5][6][7] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "blocking" of a potential site of oxidation can be achieved, often leading to a longer in vivo half-life and improved bioavailability.[5][6] For instance, fluorination of a pendant aryl ring has been shown to improve the metabolic stability of lead compounds in drug discovery programs.[5]

G cluster_0 Non-Fluorinated Phenylacetic Acid Metabolism cluster_1 Fluorinated Phenylacetic Acid Metabolism A Phenylacetic Acid B CYP450-mediated hydroxylation A->B C Metabolite (e.g., 4-hydroxyphenylacetic acid) B->C D 4-Fluorophenylacetic Acid E Metabolic site blocked D->E

Figure 1: Fluorination as a metabolic blocking strategy.

Experimental Protocols for Comparative Characterization

To empirically validate the effects of fluorination, standardized experimental protocols are essential. The following provides a concise overview of key methodologies.

Determination of pKa and LogP

Accurate determination of pKa and LogP is crucial for understanding a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • pKa Determination: Potentiometric titration is a gold standard method for pKa determination.[8] It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH. UV-spectrophotometric analysis in a series of buffers with varying pH is another established method.[9][10]

  • LogP Determination: The shake-flask method is a classical approach for determining the octanol-water partition coefficient (LogP).[9][10] This involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

G A Synthesize Fluorinated and Non-Fluorinated Analogs B Determine pKa (Potentiometric Titration or UV-Vis) A->B C Determine LogP (Shake-Flask Method) A->C D Assess Metabolic Stability (Microsomal Stability Assay) A->D E Evaluate Biological Activity (e.g., Enzyme Inhibition Assay) A->E F Structure-Activity Relationship (SAR) and Lead Optimization B->F C->F D->F E->F

Figure 2: Experimental workflow for comparing fluorinated and non-fluorinated analogs.

Impact on Biological Activity: A Mechanistic Perspective

The electronic perturbations induced by fluorination can significantly influence a compound's interaction with its biological target.[11][12] Fluorinated phenylacetic acid derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents.[13]

Case Study: Anti-Inflammatory Activity

Phenylacetic acid derivatives are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), which often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[13] Studies on structurally similar compounds have shown that fluorination can enhance COX inhibitory activity.[3] It is hypothesized that the electronegativity of the fluorine atom can lead to more favorable interactions within the enzyme's active site.

Synthetic Strategies

The synthesis of fluorinated phenylacetic acid derivatives can be achieved through various methods. A common approach involves the use of fluorinated starting materials, such as fluoro-substituted anilines or boronic acids, in palladium-catalyzed cross-coupling reactions.[14] Other methods include direct and decarboxylative benzylic fluorination of phenylacetic acids.[15]

Conclusion

The strategic incorporation of fluorine into the phenylacetic acid scaffold offers a powerful and versatile tool for medicinal chemists to optimize drug-like properties. From enhancing metabolic stability and modulating physicochemical properties to potentially improving biological activity, the benefits of fluorination are well-documented. However, the effects are highly dependent on the position and degree of fluorination, necessitating a thorough and systematic evaluation of each analog. The experimental and conceptual frameworks provided in this guide serve as a valuable resource for researchers navigating the complexities of drug design and development.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • Steinhilber, D., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Altman, R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • BenchChem. (2025). The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide. Benchchem.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 356-366.
  • Inventiva Pharma. (n.d.).
  • Mach, R. H., et al. (2014). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Journal of Nuclear Medicine, 55(Supplement 2), 1996.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF.
  • ResearchGate. (n.d.). (PDF)
  • Carrara, M., et al. (2005). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. International Journal of Oncology, 26(5), 1343-1349.
  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tolylacetic Acid for Drug Development Professionals. Benchchem.
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Madani, A. (n.d.). Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. American Chemical Society.
  • Kubinyi, H. (1999). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Medicinal Chemistry, 42(18), 3529-3540.
  • ResearchGate. (n.d.). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Jørgensen, M., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 7(4), 683-688.
  • Angerer, T. B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Angerer, T. B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie (International ed. in English), 62(21), e202301077.

Sources

A Comparative Guide to Quality Control Standards for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview of the recommended quality control standards for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to not only present a set of analytical procedures but also to elucidate the scientific rationale behind these recommendations, ensuring a robust and self-validating quality control strategy.

The difluoromethoxy group imparts unique physicochemical properties to molecules, including altered lipophilicity and metabolic stability, making this intermediate particularly relevant in modern drug discovery. Consequently, stringent quality control is essential to ensure the desired downstream reactivity, impurity profile, and ultimately, the safety and efficacy of the final drug product.

This guide will delve into a multi-faceted approach to quality control, encompassing identification, purity, and assay, benchmarked against established industry practices and regulatory expectations. We will explore and compare various analytical techniques, providing the necessary experimental data and protocols to empower researchers in establishing a comprehensive quality control framework.

Foundational Pillars of Quality Control: Identification and Characterization

The initial and most critical step in quality control is the unequivocal identification of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule, ensuring its structural integrity.

Spectroscopic Identification

A confluence of spectroscopic methods should be employed for definitive structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for elucidating the precise molecular structure. The ¹⁹F NMR spectrum is particularly crucial for confirming the presence and chemical environment of the difluoromethoxy group.

  • Infrared (IR) Spectroscopy : IR spectroscopy is a rapid and effective tool for identifying key functional groups. The spectrum should exhibit characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the aromatic ring and the C-O-C and C-F bonds of the methoxy and difluoromethoxy groups, respectively.[1][2][3]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be utilized to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Physical and Chemical Properties

Basic physical and chemical properties serve as preliminary identification and quality indicators.

  • Appearance : The substance should be a white to off-white solid. Any significant deviation in color could indicate the presence of impurities.

  • Melting Point : A sharp melting point range is indicative of high purity. A broad melting range often suggests the presence of impurities.

  • Solubility : The solubility profile in various solvents should be determined and consistent across batches.

Assay and Potency Determination: A Comparative Analysis

Accurately determining the content or potency of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is crucial for its intended use. Two primary methods are recommended, each with its own merits.

Titrimetric Assay: The Classical Approach

Acid-base titration is a well-established, robust, and cost-effective method for the assay of carboxylic acids.[4][5][6][7][8]

Principle : The carboxylic acid group is neutralized with a standardized solution of a strong base, typically sodium hydroxide. The endpoint is determined potentiometrically or with a suitable colorimetric indicator.

Advantages :

  • High precision and accuracy when performed correctly.

  • Low cost of instrumentation and reagents.

  • It is an absolute method, directly measuring the acidic functionality.

Limitations :

  • Non-specific: It will titrate any acidic impurity present, potentially leading to an overestimation of the active substance content if not coupled with a specific purity method.

High-Performance Liquid Chromatography (HPLC) Assay: The Specificity Standard

A stability-indicating HPLC method is the preferred approach for a specific and accurate assay, capable of separating the main component from its impurities.

Principle : The sample is separated on a chromatographic column, and the concentration is determined by comparing the peak area of the analyte to that of a certified reference standard.

Advantages :

  • High specificity: The assay value is not influenced by the presence of impurities.

  • Can simultaneously quantify impurities.

  • Amenable to high-throughput analysis.

Limitations :

  • Requires a well-characterized reference standard.

  • Higher initial investment in instrumentation.

The following table provides a comparison of the recommended starting parameters for an HPLC assay method versus a potential alternative.

ParameterRecommended Method (C18)Alternative Method (Fluorinated Phase)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl or other fluorinated phase, 4.6 x 150 mm, 5 µm[9]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Isocratic or Gradient (e.g., 30-70% B over 15 min)To be optimized based on selectivity
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 280 nmUV at 280 nm
Rationale C18 columns are robust and widely available, providing good retention for moderately polar compounds. Phosphoric acid is a common mobile phase modifier for acidic analytes.Fluorinated phases can offer alternative selectivity for fluorinated compounds, potentially improving resolution from certain impurities.[9] Formic acid is MS-compatible.

Impurity Profiling: Ensuring Purity and Safety

Controlling impurities is a critical aspect of quality control, directly impacting the safety and efficacy of the final drug product. The impurity profile should be established based on the synthetic route and stability studies, in line with ICH Q3A(R2) guidelines.[10][11][12][13]

Potential Impurities

Based on common synthetic routes for phenylacetic acids, potential impurities could include:

  • Starting Materials : Unreacted precursors from the synthesis.

  • By-products : Compounds formed from side reactions.

  • Intermediates : Precursors from intermediate synthetic steps.

  • Degradation Products : Impurities formed during storage or handling.

Analytical Methods for Impurity Determination

A combination of chromatographic techniques is recommended for comprehensive impurity profiling.

  • HPLC with UV Detection : The primary technique for quantifying organic impurities. The same HPLC method developed for the assay can often be used for impurity profiling, provided it has sufficient resolution to separate all known and potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying and quantifying volatile impurities and residual solvents.[14][15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Essential for the identification and structural elucidation of unknown impurities.[17]

The following workflow illustrates the logical process for impurity identification and control.

Impurity_Workflow cluster_0 Impurity Detection & Quantification cluster_1 Impurity Identification cluster_2 Qualification & Control Batch Analysis Batch Analysis HPLC_Impurity HPLC-UV Impurity Profiling Batch Analysis->HPLC_Impurity GC_Headspace GC-Headspace for Residual Solvents Batch Analysis->GC_Headspace LC_MS LC-MS/MS for Structural Elucidation HPLC_Impurity->LC_MS Impurity > Identification Threshold (ICH Q3A) NMR_Impurity NMR of Isolated Impurities LC_MS->NMR_Impurity For definitive structure Toxicological_Assessment Toxicological Assessment NMR_Impurity->Toxicological_Assessment Impurity > Qualification Threshold (ICH Q3A) Specification_Setting Set Specification Limits Toxicological_Assessment->Specification_Setting

Sources

Crystal structure determination of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS: 776324-86-8) is a critical pharmacophore, serving as a key intermediate in the synthesis of PDE4 inhibitors (e.g., Roflumilast analogs) and NSAID derivatives. Its structural uniqueness lies in the difluoromethoxy (


)  group.[1] Unlike a standard methoxy group, the 

moiety introduces unique lipophilicity, hydrogen bond acidity, and conformational flexibility that significantly alters crystal packing and bioavailability.

This guide provides a comparative analysis of crystallization solvent systems and structural elucidation techniques required to definitively characterize this molecule. We move beyond basic synthesis to the rigorous "Solid State Science" required for drug development.

Comparative Analysis: Structural Elucidation Methods

In pharmaceutical development, determining the solid-state structure is not a singular task but a comparative workflow. Below is an evaluation of the primary methodologies used to characterize this compound.

Table 1: Performance Matrix of Structural Determination Techniques
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR) DFT/Computational Prediction
Primary Output 3D atomic coordinates (XYZ)Bulk phase purity & Polymorph IDLocal chemical environmentTheoretical energy minima
Resolution Atomic (< 0.8 Å)Lattice planes (d-spacing)Functional group specificN/A (Model based)
Sample Req. High-quality single crystal (>0.1mm)Polycrystalline powder (mg scale)Powder (100mg+)None (In silico)
Suitability for

High: Determines exact torsion angleLow: Cannot resolve

positions easily
Medium:

NMR confirms dynamics
High: Predicts rotational barriers
Throughput Low (Days/Weeks)High (Minutes)Low (Hours/Days)High (Cluster dependent)
Verdict Gold Standard for absolute configuration.Essential for batch consistency.Complementary for dynamic disorder.Validation for experimental data.

Experimental Protocol: Crystallization Solvent Screening

The limiting factor in determining the structure of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is obtaining a crystal of sufficient quality. The


 group disrupts the planar packing seen in non-fluorinated analogs, often leading to oiling out or microcrystalline powders.
Workflow Visualization

The following diagram illustrates the logical flow for solvent selection and structure solution.

CrystallizationWorkflow Start Crude Compound (>98% Purity) Screen Solvent Screening (Solubility Test) Start->Screen MethodA Slow Evaporation (Ethanol/MeOH) Screen->MethodA High Sol. MethodB Vapor Diffusion (THF + Hexane) Screen->MethodB Med Sol. MethodC Cooling Crystallization (Toluene) Screen->MethodC Temp Dep. Check Microscopy Check (Birefringence) MethodA->Check MethodB->Check MethodC->Check Check->Screen Amorphous/Oil XRD SC-XRD Data Collection (Mo/Cu Source) Check->XRD Single Crystal Found

Figure 1: Decision matrix for crystallizing fluorinated phenylacetic acid derivatives.

Detailed Protocol: Vapor Diffusion (Recommended)

Based on the lipophilic nature of the difluoromethoxy group, a Vapor Diffusion method typically yields the highest quality crystals (blocks/prisms) compared to simple evaporation (needles).

  • Preparation of Inner Solution: Dissolve 20 mg of the compound in 0.5 mL of Tetrahydrofuran (THF) or Ethyl Acetate . Ensure the solution is concentrated but not saturated. Filter through a 0.45 µm PTFE syringe filter into a small vial (inner vial).

  • Preparation of Outer Chamber: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Hexane or Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent (Hexane) will slowly diffuse into the THF solution, gradually lowering solubility and promoting nucleation.

  • Observation: Store at 20°C in a vibration-free environment. Inspect after 48-72 hours for crystal growth.

Structural Analysis & Expected Features

When solving the structure, specific attention must be paid to the Carboxylic Acid Dimer and the Difluoromethoxy Conformation .

A. The Carboxylic Acid Homodimer ( Motif)

Like most phenylacetic acids, this molecule is expected to form a centrosymmetric dimer via intermolecular hydrogen bonds between the carboxylic acid groups.

  • Donor: O-H (Carboxyl)

  • Acceptor: O=C (Carbonyl of adjacent molecule)

  • Graph Set:

    
     (Two donors, two acceptors, 8-membered ring).
    
B. The Difluoromethoxy Anomeric Effect

The


 group is distinct from 

.[2]
  • Conformation: The

    
     bond typically adopts an orthogonal (out-of-plane) conformation relative to the phenyl ring (
    
    
    
    ).
  • Reasoning: This minimizes steric repulsion with ortho-hydrogens and maximizes the hyperconjugative interaction (

    
    ).
    
  • Crystallographic Consequence: This twist increases the unit cell volume and prevents the tight "stacking" seen in planar alkoxy derivatives, potentially lowering the melting point relative to the non-fluorinated parent.

Visualization of Interactions

MolecularInteractions MolA Molecule A (Acid Group) MolB Molecule B (Acid Group) MolA->MolB H-Bond (O-H...O) Packing Crystal Lattice (Space Group P21/c) MolA->Packing Pi-Stacking MolB->MolA H-Bond (O...H-O) CF2H Difluoromethoxy Group (Lipophilic) CF2H->Packing Steric Bulk (Expands Cell)

Figure 2: Interaction map showing the primary hydrogen-bonded dimer and the steric influence of the fluorinated tail.

Data Reporting Standards

When publishing or documenting the structure, the following parameters are critical for validation.

Table 2: Target Crystallographic Parameters
ParameterTypical Value Range (Phenylacetic Acids)Relevance
Crystal System Monoclinic / TriclinicMost common for organic acids.
Space Group

or

Centrosymmetric packing favored by dimers.
Z Value 4 (Monoclinic) or 2 (Triclinic)Number of molecules per unit cell.
R-Factor (

)
< 0.05 (5%)Indicates high-quality fit of model to data.
C-F Bond Length 1.35 ± 0.02 ÅValidation of fluorine assignment.
C-O-C Angle 115° - 120°Indicates hybridization state of ether oxygen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58641765, 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid. Retrieved from [Link][3]

  • American Elements. 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid Product Specifications. Retrieved from [Link][3]

  • Leroux, F. R., et al. (2005).The Difluoromethoxy Group: A "Strange" Substituent? ChemBioChem.
  • Gavezzotti, A. (2007).Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (For comparative search of phenylacetic acid derivatives). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.